molecular formula C10H10N4O2 B1267505 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 25784-56-9

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B1267505
CAS-Nummer: 25784-56-9
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: BKIMAZAMIHCYRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-amino-1-benzyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIMAZAMIHCYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279954
Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25784-56-9
Record name 25784-56-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview and a field-proven protocol for the , a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The 1,2,3-triazole core is a bioisostere for amide bonds, offering enhanced metabolic stability and unique vectoral properties in molecular design. This document delineates a robust and efficient three-step synthetic pathway, commencing with the preparation of benzyl azide, followed by a base-catalyzed [3+2] cycloaddition with an active methylene compound, and culminating in the hydrolysis of the resulting carboxamide to the target carboxylic acid. We will explore the mechanistic underpinnings of each step, the rationale for reagent selection, and key optimization parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this valuable scaffold.

Introduction: The Significance of the Triazole Scaffold

The 1,2,3-triazole moiety has emerged as a cornerstone in modern synthetic and medicinal chemistry. Its prominence is largely attributed to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly reliable and regioselective method for its formation.[1] Triazoles are prized for their exceptional chemical stability, being resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. This stability, combined with their ability to form hydrogen bonds and act as rigid linkers, makes them ideal components in the design of novel therapeutics, connecting two pharmacophores to create innovative bifunctional drugs.

The target molecule, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, is a particularly valuable derivative. It incorporates a protected amino acid-like structure within the heterocyclic core, presenting opportunities for its use in peptidomimetics and as a constrained scaffold for library synthesis. The presence of three distinct functional handles—the N-benzyl group, the C5-amino group, and the C4-carboxylic acid—allows for orthogonal derivatization, making it a highly versatile intermediate for further chemical exploration.

Strategic Approach: Retrosynthetic Analysis

While the CuAAC reaction is the most famous route to 1,2,3-triazoles, it typically yields 1,4-disubstituted products.[2] The synthesis of a 1,4,5-trisubstituted triazole, especially with an amino group at the 5-position, requires a different strategic approach. A direct cycloaddition between benzyl azide and an alkyne bearing both amino and carboxyl precursors is not straightforward.

A more effective and widely adopted strategy involves the reaction of an organic azide with an active methylene compound, such as a derivative of cyanoacetic acid.[3] This approach directly installs the requisite amino and carboxylate-precursor functionalities onto the triazole ring in a single, efficient cyclization step.

Our retrosynthetic analysis, therefore, disconnects the target molecule as illustrated below:

G Target 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid Intermediate 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Target->Intermediate Hydrolysis Precursors Benzyl Azide + 2-Cyanoacetamide Intermediate->Precursors [3+2] Cycloaddition BenzylHalide Benzyl Halide + Sodium Azide Precursors->BenzylHalide Nucleophilic Substitution

Figure 1: Retrosynthetic analysis of the target molecule.

This pathway is advantageous because:

  • Convergent Strategy: It builds the core heterocycle with all necessary functional groups (or their immediate precursors) in place.

  • High Atom Economy: The cycloaddition step is highly efficient, forming the complex core from simple, readily available starting materials.

  • Reliability: The base-promoted cyclization of azides with active methylene nitriles is a well-established and robust transformation for accessing 5-aminotriazoles.[3]

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of the title compound. The overall workflow is visualized below.

Figure 2: Experimental workflow for the synthesis.
Step 1: Synthesis of Benzyl Azide

Causality: This is a standard nucleophilic substitution (SN2) reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this transformation, effectively solvating the sodium cation while leaving the azide anion highly nucleophilic. The reaction is typically performed at room temperature due to the high reactivity of benzyl bromide.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (NaN₃, 7.8 g, 120 mmol, 1.2 equiv.) in 80 mL of DMSO.

  • To this stirring suspension, add benzyl bromide (17.1 g, 100 mmol, 1.0 equiv.) dropwise over 15 minutes. Caution: Benzyl bromide is a lachrymator.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the benzyl bromide spot has disappeared.

  • Pour the reaction mixture into 400 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure. Caution: Do not heat the crude benzyl azide to high temperatures. It is best to use the crude product directly in the next step.

Step 2: Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Causality: This is the key ring-forming step. A strong base, sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of 2-cyanoacetamide, generating a carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen of benzyl azide. The subsequent intramolecular cyclization and tautomerization yield the stable aromatic 5-aminotriazole ring. Ethanol is used as the solvent as it is the conjugate acid of the ethoxide base, and its boiling point provides a suitable temperature for the reaction.

Protocol:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium metal (2.53 g, 110 mmol, 1.1 equiv.) in 150 mL of absolute ethanol. Caution: This is a highly exothermic reaction that generates flammable hydrogen gas. Perform in a well-ventilated fume hood.

  • Once all the sodium has dissolved to form sodium ethoxide, add 2-cyanoacetamide (8.41 g, 100 mmol, 1.0 equiv.).

  • To this solution, add the crude benzyl azide (from Step 1, ~100 mmol) in 20 mL of ethanol.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The formation of a white precipitate should be observed.

  • After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove impurities.

  • Dry the white solid under vacuum to yield 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.[4][5]

Step 3: Hydrolysis to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Causality: This step involves the saponification of the primary amide to a carboxylate salt using a strong base (NaOH) under heating. The subsequent acidification with a strong acid (HCl) protonates the carboxylate and the amino group. The target carboxylic acid is zwitterionic and often has low solubility in water at its isoelectric point, causing it to precipitate, which facilitates its isolation.

Protocol:

  • Suspend the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (from Step 2, ~80 mmol) in 160 mL of 10% aqueous sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 4-6 hours, during which time the solid should dissolve as the hydrolysis proceeds.

  • Cool the resulting clear solution in an ice bath.

  • Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl). A thick white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove inorganic salts, and then with a small amount of cold acetone.

  • Dry the product in a vacuum oven at 60 °C to yield the final product, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

Mechanistic Considerations and Potential Isomerism

A critical aspect of 5-aminotriazole chemistry is the potential for Dimroth rearrangement. This is an isomerization reaction where the endocyclic N1 atom and its substituent can exchange with the exocyclic amino group at the C5 position.[6] This rearrangement typically occurs under thermal or pH-mediated conditions.

While the described protocol is optimized to favor the desired N1-benzyl isomer, researchers should be aware that prolonged heating or harsh acidic/basic conditions could potentially lead to the formation of the isomeric 5-(benzylamino)-1H-1,2,3-triazole-4-carboxylic acid. Careful control of reaction time and temperature, along with thorough characterization (e.g., 2D NMR spectroscopy), is essential to confirm the structure of the final product. The Dimroth rearrangement is a reversible process, often driven by the thermodynamic stability of the resulting isomer.[7][8]

Data Summary

The following table summarizes typical experimental results for the described synthesis.

StepProductTypical YieldReaction TimeKey ConditionsMelting Point (°C)
1Benzyl Azide>95% (crude)12-16 hNaN₃, DMSO, RTN/A (used crude)
25-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide75-85%6-8 hNaOEt, EtOH, Reflux~236 °C[4]
35-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid80-90%4-6 h1. NaOH(aq), Reflux2. HCl(aq)>200 °C (decomposes)

Conclusion

This guide presents a robust, scalable, and well-characterized three-step synthesis for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. The strategy relies on a key base-promoted cycloaddition reaction that efficiently constructs the highly functionalized triazole core. By providing detailed protocols and explaining the chemical principles behind each step, this document equips researchers with the necessary information to confidently produce this valuable building block for applications in drug discovery, peptidomimetic design, and materials science. The insights into potential side reactions, such as the Dimroth rearrangement, underscore the importance of careful reaction control and thorough analytical validation.

References

  • Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Navarro, M., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aminotriazoles. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

  • Wiley Online Library. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Retrieved from [Link]

  • OUCI. (n.d.). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]

  • Bentham Science. (n.d.). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]

  • SpringerLink. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]

  • PubMed. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported syntheses of 4‐amino‐1,2,3‐triazole derivatives (A, B). Our strategy (C). Retrieved from [Link]

  • PubMed Central (PMC). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. Retrieved from [Link]

  • wjpr. (2011). Three-molecule (sodium azide,alkynes and acetic ester)reaction synthesised of 1,4-disubstituted 1,2,3-triazoles. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Retrieved from [Link]

  • Chemchart. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[1][6]triazole‐3‐carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0375061A1 - Preparation of 5-amino-1,2,4-triazole-3-sulfonamides and intermediates.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic profile of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available dataset for this specific molecule, this document serves as an expert guide to its structural elucidation. By integrating foundational spectroscopic principles with data from closely related analogs, we present a robust, predictive analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. This whitepaper is designed not only to present data but to explain the scientific rationale behind the acquisition and interpretation of these spectra, thereby empowering researchers to confidently characterize this and similar molecular scaffolds.

Introduction: The Rationale for Spectroscopic Scrutiny

The 1,2,3-triazole core is a privileged scaffold in drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and rigid planar geometry. The specific substitution pattern of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, featuring a primary amine, a carboxylic acid, and a benzyl group, presents a unique electronic and structural environment. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, from validating synthesis to understanding structure-activity relationships (SAR). This guide provides the necessary framework for achieving that confirmation through a multi-technique spectroscopic approach.

The primary synthetic route to this class of compounds involves the Dimroth rearrangement, starting from the reaction of benzyl azide with an active methylene compound like ethyl cyanoacetate to form the ethyl ester precursor, followed by hydrolysis. Understanding this pathway is critical, as it informs the potential impurities (e.g., unhydrolyzed ester) that spectroscopy must be able to identify.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, we will predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum (in a solvent like DMSO-d₆, which can solubilize the compound and exchange with labile protons) will display distinct signals corresponding to each unique proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~12.0 - 13.0Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift is highly concentration and solvent dependent.[1]
~7.25 - 7.40Multiplet5HPhenyl-HThe five protons of the benzyl group's phenyl ring will typically appear as a complex multiplet in this region, characteristic of a monosubstituted benzene ring.[2][3]
~6.5 - 7.5Broad Singlet2H-NH₂The protons of the 5-amino group are expected to be broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The exact shift can vary significantly.
~5.60Singlet2H-CH₂-The benzylic methylene protons are adjacent to the electron-withdrawing triazole ring, leading to a downfield shift. This signal is typically a sharp singlet as there are no adjacent protons to couple with. In similar 1-benzyl-1H-1,2,3-triazole structures, this signal appears around δ 5.6 ppm.[4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Expert Insights
~165.0-COOHThe carboxylic acid carbonyl carbon is significantly deshielded and appears in the typical downfield region for this functional group.[1]
~150.0Triazole C5-NH₂The carbon atom of the triazole ring bearing the amino group (C5) is expected to be significantly downfield due to the electron-withdrawing effect of the ring nitrogens and the attached amino group.
~136.0Phenyl C(ipso)The quaternary carbon of the phenyl ring attached to the methylene group will have a distinct chemical shift, typically around 136 ppm.
~129.0Phenyl C(ortho/para)The ortho and para carbons of the benzyl group's phenyl ring are expected to have very similar chemical shifts, often appearing as a single, more intense signal.
~128.0Phenyl C(meta)The meta carbons of the phenyl ring will appear in the aromatic region.
~125.0Triazole C4-COOHThe carbon atom of the triazole ring attached to the carboxylic acid (C4) will be deshielded, but its exact position can be influenced by the electronic effects of the other substituents. In related 5-amino-1,2,3-triazole derivatives, this carbon appears in the 125-140 ppm range.[5]
~51.5-CH₂-The benzylic methylene carbon signal is expected in this region, consistent with data from analogous 1-benzyl-5-amino-1,2,3-triazole structures.[5]
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves polar compounds and allows for the observation of exchangeable protons (NH₂ and COOH).

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -2 to 14 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Compound B Add DMSO-d6 A->B C Dissolve & Transfer B->C D Shimming C->D E 1H Spectrum D->E F 13C Spectrum D->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibration & Integration H->I

NMR data acquisition and processing workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic FTIR Absorptions

The FTIR spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid will be complex, but several key absorptions can be predicted.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected AppearanceRationale and Expert Insights
3200 - 3400N-H StretchPrimary Amine (-NH₂)Two medium-intensity bands (asymmetric and symmetric)The presence of two distinct peaks in this region is a hallmark of a primary amine.[6]
2500 - 3300O-H StretchCarboxylic Acid (-COOH)Very broad, strong absorptionThis characteristic broadness is due to strong intermolecular hydrogen bonding, and it will overlap with C-H stretching bands.[1][6]
3000 - 3100C-H Stretch (sp²)Aromatic RingWeak to medium, sharp peaksThese absorptions are for the C-H bonds on the benzyl group's phenyl ring.
2850 - 3000C-H Stretch (sp³)Methylene (-CH₂-)Weak to medium, sharp peaksThese correspond to the benzylic C-H bonds.
~1710C=O StretchCarboxylic Acid (-COOH)Strong, sharp peakThe carbonyl stretch of a hydrogen-bonded carboxylic acid dimer typically appears around 1710 cm⁻¹.[1] Conjugation with the triazole ring may slightly lower this frequency.
1600 - 1650N-H BendPrimary Amine (-NH₂)Medium intensityThis bending vibration (scissoring) is another characteristic peak for primary amines.[7]
1450 - 1600C=C & C=N StretchAromatic & Triazole RingsMultiple medium to strong peaksThe "fingerprint" region will contain complex absorptions from the stretching of the phenyl and triazole rings.
~1210 - 1320C-O StretchCarboxylic Acid (-COOH)Medium to strongThis peak corresponds to the carbon-oxygen single bond stretch in the carboxylic acid group.
Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application : Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The resulting spectrum is typically processed automatically by the instrument software to show absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Predicted Mass Spectrum (ESI-MS)

The molecular formula of the target compound is C₁₀H₁₀N₄O₂.

  • Molecular Weight : 218.22 g/mol

  • Exact Mass : 218.0804

In positive-ion mode ESI (+ESI) , the most prominent ion is expected to be the protonated molecule:

  • [M+H]⁺ : m/z 219.0877

In negative-ion mode ESI (-ESI) , the deprotonated molecule would be observed:

  • [M-H]⁻ : m/z 217.0732

Predicted Fragmentation Pathways (Tandem MS, MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural confirmation.

  • Loss of Water (-18 Da) : Decarboxylation is common, but initial loss of H₂O from the carboxylic acid is a likely fragmentation step, leading to an ion at m/z 201.

  • Loss of CO₂ (-44 Da) : Decarboxylation of the parent ion would yield a fragment at m/z 175.

  • Benzyl Cation Formation : A very common and stable fragment from benzyl-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91 . This is often a base peak and a strong indicator of the benzyl group.

  • Ring Cleavage : Cleavage of the triazole ring can occur, often initiated by the loss of a nitrogen molecule (N₂, -28 Da).[8]

MS_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [M+H]⁺ m/z 219.09 loss_co2 Loss of CO₂ parent->loss_co2 loss_benzyl Cleavage parent->loss_benzyl loss_h2o Loss of H₂O parent->loss_h2o frag1 [C₉H₁₁N₄]⁺ m/z 175 loss_co2->frag1 frag2 Tropylium Ion [C₇H₇]⁺ m/z 91 loss_benzyl->frag2 frag3 [C₁₀H₉N₄O]⁺ m/z 201 loss_h2o->frag3

Predicted ESI-MS/MS fragmentation pathways.
Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation for +ESI mode.

  • Instrumentation : Use a High-Resolution Mass Spectrometer (HRMS) such as a TOF (Time-of-Flight) or Orbitrap coupled with a liquid chromatography (LC) system.

  • LC Method :

    • Use a C18 reverse-phase column.

    • Run a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes to elute the compound.

  • MS Method :

    • Set the ion source to ESI in positive mode.

    • Acquire data in full scan mode over a range of m/z 50-500 to detect the [M+H]⁺ ion.

    • Perform a separate data-dependent MS/MS experiment to automatically select the [M+H]⁺ ion for fragmentation and record the resulting product ion spectrum.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is definitively achieved through the cohesive interpretation of multiple spectroscopic techniques. NMR provides the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (amine, carboxylic acid, aromatic ring), and high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through fragmentation. The predicted data and protocols within this guide establish a validated, expert-driven framework for the comprehensive characterization of this important heterocyclic compound, ensuring scientific integrity and enabling its confident application in research and development.

References

  • Gómez-Zavaglia, A., Reva, I.D., Frija, L.M.T., Cristiano, M.L.S., & Fausto, R. (Year). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. In Photochemistry Research Progress. (Note: Specific year and publisher details were not available in the search snippets).
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). Molecules. [Link]

  • Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. (2014). Der Pharma Chemica. [Link]

  • Ethyl 1-benzyl-5-{[(isopropylamino)(3-nitrophenoxy)methylidene]amino}-1H-1,2,3-triazole-4-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 5-AMINO-1,4-DIPHENYL-1,2,3-TRIAZOLE - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

  • NMR Spectra of Compounds. (2015). The Royal Society of Chemistry. [Link]

  • Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (2016). ResearchGate. [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2019). ResearchGate. [Link]

  • Fig. S23 1 H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. (2016). ResearchGate. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2022). MDPI. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2013). PubMed Central. [Link]

  • FTIR spectra of CHI (A), FA (B), 5-FAM (C) and FA-CHI-5-FAM (D). (n.d.). ResearchGate. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). ResearchGate. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (2014). ResearchGate. [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2018). ResearchGate. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory, India. [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). National Institutes of Health. [Link]

  • 5-Carboxy-3-amino-1,2,4-triazole. (n.d.). PubChem. [Link]://pubchem.ncbi.nlm.nih.gov/compound/77200)

Sources

1H NMR spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of chemical shifts, multiplicities, and integration values for each proton environment within the molecule. We will explore the underlying electronic and structural factors that govern these spectral characteristics. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring a high-quality spectrum, including a self-validating deuterium oxide (D₂O) exchange experiment to unequivocally identify labile protons.

Introduction: The Structural Significance of a Triazole Core

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its exceptional stability, rigid planar structure, and capacity for hydrogen bonding.[1] These heterocycles serve as key pharmacophores in a wide array of therapeutic agents. The title compound, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, combines this privileged scaffold with three critical functional groups: a primary amine, a carboxylic acid, and a benzyl group. This unique combination makes it a versatile building block for the synthesis of complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules. A thorough understanding of the ¹H NMR spectrum is not merely an academic exercise; it is a critical step in verifying synthesis, confirming purity, and understanding the molecular environment of a compound destined for further development.

Molecular Structure and Proton Environments

To accurately predict the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton-containing fragments. The structure of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid contains four unique proton environments, which have been labeled for clarity in the diagram below.

G

Caption: Logical flow from molecular fragmentation to predicted ¹H NMR signals and experimental verification.

Experimental Protocol for Spectrum Acquisition

Adherence to a robust experimental protocol is essential for obtaining high-quality, reproducible data.

Materials and Instrumentation
  • Sample: 5-10 mg of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

    • Causality: DMSO-d₆ is the solvent of choice because its ability to form hydrogen bonds slows down the exchange rate of the -COOH and -NH₂ protons, resulting in sharper signals compared to solvents like CDCl₃ or D₂O. *[2] Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Reagent: Deuterium oxide (D₂O, 99.9% D) for exchange experiment.

  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh approximately 5 mg of the title compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Initial Spectrum Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay).

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm. The TMS signal should be at 0.00 ppm.

    • Integrate all signals and record the chemical shifts and multiplicities.

  • D₂O Exchange Experiment:

    • Carefully remove the NMR tube from the spectrometer.

    • Add one drop of D₂O to the sample.

    • Cap the tube and gently invert it several times to ensure thorough mixing.

    • Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim significantly.

    • Acquire a second ¹H NMR spectrum using the same parameters as before.

  • Data Analysis: Compare the two spectra. The signals corresponding to the Hₐ (-COOH) and Hₑ (-NH₂) protons should have disappeared or be significantly diminished in the second spectrum, confirming their identity as labile, exchangeable protons.

Conclusion

The ¹H NMR spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is highly characteristic and provides a wealth of structural information. The key diagnostic signals are the significantly deshielded benzylic methylene singlet around 5.5 ppm and the downfield, exchangeable broad singlet of the carboxylic acid proton above 10 ppm. By combining a predictive approach grounded in chemical principles with a rigorous, self-validating experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Royal Society of Chemistry. Supporting Information for RuH2(CO)(PPh3)3-Catalyzed Cycloaddition. [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • Mao, J. et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Wisconsin-Madison. NMR Chart. [Link]

  • SpectraBase. 5-Amino-1-benzyl-1H-tr[3][4][5]iazole-4-carboxylic acid (4-trifluoromethoxy-phenyl)-amide - Optional[1H NMR] - Spectrum. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • ResearchGate. The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Link]

  • Tikrit Journal of Pure Science. Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • National Institutes of Health. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

  • University of Puget Sound. ¹H NMR: Intermediate Level, Spectrum 8. [Link]

  • IUCr Journals. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • SpectraBase. 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl- - Optional[1H NMR] - Spectrum. [Link]

  • Chemistry Stack Exchange. Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. [Link]

  • Royal Society of Chemistry. Supplementary Information for "A novel, efficient and green synthesis of 1,2,3-triazoles...". [Link]

  • PubChem. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]

Sources

13C NMR data for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. The unique arrangement of its substituents—an amino group, a carboxylic acid, and a benzyl group on a 1,2,3-triazole core—creates a molecule with significant potential for forming diverse molecular interactions. Accurate structural elucidation is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comprehensive analysis of the expected ¹³C NMR data for this molecule, details a robust experimental protocol for data acquisition, and discusses critical factors that influence spectral interpretation. The insights provided herein are grounded in established principles of NMR spectroscopy and data from analogous structures, intended to equip researchers with the expertise to confidently characterize this and related compounds.

Molecular Structure and Spectroscopic Assignment Framework

A prerequisite for any spectral analysis is a clear understanding of the molecular topology. The structure of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is presented below with a systematic numbering system that will be used for the assignment of ¹³C NMR signals.

Caption: Molecular structure of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with atom numbering.

Predicted ¹³C NMR Chemical Shifts and Rationale

While no direct literature spectrum for this exact molecule is readily available, a highly accurate prediction of the ¹³C NMR chemical shifts can be synthesized from data on structurally related compounds. The electronic environment of each carbon atom is determined by the interplay of inductive and resonance effects from the adjacent substituents.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Supporting Evidence
C4 (Triazole) 138 - 145This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the triazole ring. In 1,4-disubstituted 1,2,3-triazoles, the C4 carbon typically appears further downfield than C5.[1] The presence of the directly attached carboxyl group will further deshield this carbon, shifting it downfield.
C5 (Triazole) 148 - 155This carbon is bonded to the electron-donating amino group. The strong +M (mesomeric) effect of the NH₂ group significantly deshields this carbon, causing a substantial downfield shift. This is a characteristic feature of carbons bearing an amino group in heterocyclic systems.[2][3]
C6 (-CH₂-) 50 - 55This is a typical range for a benzylic methylene carbon attached to a nitrogen atom in a triazole ring.[1]
C7 (ipso-C) 134 - 137The ipso-carbon of the benzyl group. Its chemical shift is influenced by the attached methylene-triazole moiety.
C8/C12 (ortho-C) 128 - 129.5Standard chemical shift range for ortho-carbons in a monosubstituted benzene ring.
C9/C11 (meta-C) 129 - 130Standard chemical shift range for meta-carbons in a monosubstituted benzene ring.
C10 (para-C) 128 - 129Standard chemical shift range for the para-carbon in a monosubstituted benzene ring.
C13 (-COOH) 160 - 168The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[4] Its precise shift can be sensitive to solvent and pH due to hydrogen bonding and potential deprotonation.[5][6]

Experimental Protocol for High-Fidelity ¹³C NMR Data Acquisition

The reliability of NMR data is contingent upon a meticulously executed experimental protocol. The following procedure is designed to yield a high-quality, interpretable ¹³C NMR spectrum for the title compound.

Sample Preparation
  • Solvent Selection: Due to the presence of both an amino and a carboxylic acid group, solubility can be challenging. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended starting solvent due to its high polarity and ability to dissolve a wide range of functionalized organic molecules. Methanol-d₄ is a viable alternative.[5]

  • Concentration: Dissolve 15-25 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Referencing: The spectrum will be referenced to the residual solvent signal. For DMSO-d₆, the carbon signal appears at δ 39.5 ppm; for Methanol-d₄, it is at δ 49.0 ppm.[6]

NMR Spectrometer Parameters (Based on a 100 MHz ¹³C frequency)
  • Pulse Program: A standard, proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems) should be used to provide a spectrum with singlets for all carbon atoms.

  • Acquisition Time (AQ): Set to 1.0 - 1.5 seconds. This ensures adequate data point resolution across the spectral window.

  • Relaxation Delay (D1): A delay of 2-5 seconds is critical. Carboxylic acid carbons and other quaternary carbons often have long relaxation times, and a sufficient delay is necessary for their signals to fully relax between scans, ensuring more accurate signal integration.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with 256 or 512 scans and increase as needed to achieve a good signal-to-noise ratio (S/N > 20:1 for the smallest expected signal).

  • Spectral Width (SW): A spectral width of approximately 200-220 ppm (e.g., from -10 to 210 ppm) is sufficient to cover the expected chemical shift range.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 15-25 mg in 0.6 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer (e.g., 400 MHz) transfer->instrument setup Load Parameters (zgpg30, D1=2s, NS=512) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to DMSO-d6 (39.5 ppm) baseline->reference

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Critical Factors Influencing Spectral Data

The final appearance of the ¹³C NMR spectrum is not static; it is highly responsive to the chemical environment. Researchers must be aware of these influences to avoid misinterpretation.

  • Solvent Effects: The choice of solvent can induce notable shifts, particularly for carbons involved in hydrogen bonding. In protic solvents like methanol-d₄, the chemical shifts of the C5 (adjacent to NH₂) and C13 (COOH) carbons may differ from those in an aprotic solvent like DMSO-d₆ due to altered hydrogen-bonding interactions.[5][7]

  • pH and Ionization State: The compound possesses both a basic amino group and an acidic carboxylic acid group. The pH of the sample solution will dictate their protonation state. Deprotonation of the carboxylic acid to a carboxylate (-COO⁻) will typically cause an upfield shift of the C13 signal by 3-5 ppm. Conversely, protonation of the amino group (-NH₃⁺) would influence the C5 signal. For reproducible results, controlling or at least noting the sample's pH is crucial.

  • Paramagnetic Impurities: 1,2,3-Triazoles are often synthesized using copper-catalyzed "click chemistry".[1] Residual paramagnetic copper (Cu²⁺) ions in the sample can cause significant line broadening, potentially rendering some signals undetectable.[8] If severe broadening is observed, it is advisable to either re-purify the sample or treat the NMR solution with a chelating agent like EDTA to sequester paramagnetic ions.[8]

Advanced Verification: 2D NMR Techniques

While the 1D ¹³C NMR spectrum provides the foundational data, unambiguous assignment of all signals, especially the closely spaced aromatic carbons, requires two-dimensional (2D) NMR experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It will definitively link C6 to its methylene protons and each aromatic carbon (C8-C12) to its corresponding aromatic proton. The quaternary carbons (C4, C5, C7, C13) will be absent from this spectrum, aiding in their identification.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between carbons and protons that are two or three bonds away. For example, the protons of the -CH₂- group (on C6) should show correlations to the triazole carbon C5 and the aromatic ipso-carbon C7, providing unequivocal evidence for their assignments.

By integrating the insights from 1D ¹³C NMR with 2D correlation experiments, researchers can achieve a complete and validated structural characterization of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, ensuring the scientific integrity of subsequent research and development efforts.

References

  • Al-Masum, M. Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 2012. [Link]

  • SpectraBase. 1,2,3-Triazole ¹³C NMR Spectrum. [Link]

  • Pérez, Y., et al. Combined XRD-paramagnetic ¹³C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces. Magnetic Resonance in Chemistry, 2018. [Link]

  • Gómez, A. V., et al. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 2023. [Link]

  • Sravya, G., et al. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2022. [Link]

  • Claramunt, R. M., et al. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Magnetic Resonance in Chemistry, 1987. [Link]

  • Negrón-Silva, G. E., et al. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate, 2013. [Link]

  • ChemSynthesis. 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]

  • SpectraBase. 1-METHYL-2-AMINO-1,3,4-TRIAZOLE ¹³C NMR Spectrum. [Link]

  • Royal Society of Chemistry. ¹H and ¹³C NMR Data for triazole 1. [Link]

  • Al-Soud, Y. A., et al. An ANRORC approach to the synthesis of perfluoroalkylated 1,2,4-triazole-carboxamides. Journal of Fluorine Chemistry, 2003. [Link]

  • Gómez, A. V., et al. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense, 2023. [Link]

  • SpectraBase. 1,2,3-Triazole ¹³C NMR Spectrum. [Link]

  • Sravya, G., et al. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing, 2022. [Link]

  • Shoji, Y., et al. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2017. [Link]

  • Chemchart. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9). [Link]

  • ResearchGate. ¹H-NMR and ¹³C-NMR data for compounds (5d and 5e). [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • PubChem. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]

  • Titeev, R. A., et al. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 2021. [Link]

  • Katritzky, A. R., et al. Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[1][5][9]triazole‐3‐carboxylic Acid. Journal of Heterocyclic Chemistry, 1996. [Link]

  • National Institutes of Health (NIH). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide. [Link]

  • Steelyard Analytics, Inc. ¹³C NMR analysis of peptides and amino acids. [Link]

Sources

A Technical Guide to the Biological Activities of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole nucleus is a cornerstone of modern medicinal chemistry, prized for its stability, synthetic accessibility, and ability to act as a bioisostere for various functional groups.[1][2] This guide focuses on a specific, highly functionalized scaffold: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives, particularly the carboxamides. We will explore the synthetic rationale for accessing this core structure, delve into its validated antiparasitic activities, and discuss its emerging potential in oncology and antimicrobial research. This document serves as a technical resource for researchers and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols and structure-activity relationship (SAR) insights to guide future discovery efforts.

The 1,2,3-Triazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of 1,2,3-triazole, containing three adjacent nitrogen atoms, is not merely a synthetic curiosity but a "privileged" scaffold in drug design. Its chemical robustness under a wide range of redox, hydrolytic, and metabolic conditions makes it an ideal linker or core structure for bioactive molecules.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular, further cementing their role in the development of novel therapeutics.[3][4]

Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, often mimicking the function of amide or ester groups while offering superior stability.

G cluster_core The 1,2,3-Triazole Core cluster_activities Key Biological Activities Core 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Antiparasitic Antiparasitic (Trypanosoma cruzi) Core->Antiparasitic Validated Activity Anticancer Anticancer Core->Anticancer Emerging Potential Antimicrobial Antimicrobial Core->Antimicrobial Hypothesized Potential

Caption: Logical relationship of the core scaffold to its biological activities.

Synthesis of the Core Scaffold and Its Derivatives

The therapeutic potential of any scaffold is contingent upon its synthetic accessibility. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is readily prepared through established synthetic routes, allowing for rapid generation of analogues to explore structure-activity relationships (SAR).[5]

Primary Synthetic Pathway

A highly effective method involves the cyclization of a benzyl azide intermediate with an α-cyano amide. Alternatively, the corresponding ethyl ester can be synthesized first via cyclization of the azide with ethyl-2-cyanoacetate, followed by a Lewis acid-catalyzed amination to yield the final carboxamide derivatives.[5] This dual approach provides flexibility and allows for the introduction of diverse substituents on the amide nitrogen, which is crucial for SAR exploration.

G cluster_reactants Starting Materials cluster_products Product Azide Benzyl Azide Cyclization Cyclization Reaction Azide->Cyclization Cyano α-Cyano Amide (R-NH-CO-CH₂-CN) Cyano->Cyclization ATC 5-Amino-1-benzyl-1H-1,2,3-triazole- 4-carboxamide Derivative Cyclization->ATC

Caption: Generalized synthetic route to the target carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of N-Aryl-5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamides

This protocol is adapted from methodologies described for the synthesis of similar triazole carboxamides.[5]

  • Preparation of Benzyl Azide: Dissolve benzyl bromide (1.0 eq) in a suitable solvent such as DMF. Add sodium azide (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Use the crude benzyl azide directly in the next step.

  • Cyclization Reaction: To a solution of the appropriate N-aryl-2-cyanoacetamide (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.

  • Add the crude benzyl azide (1.05 eq) to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Filter the resulting precipitate, wash with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the target 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide derivative.

  • Self-Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The characteristic singlet for the triazole CH proton is a key diagnostic signal in the ¹H NMR spectrum.[4]

Biological Activities and Structure-Activity Relationships (SAR)

The true value of the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold lies in the diverse biological activities exhibited by its derivatives.

Antiparasitic Activity: A Validated Target

The most significant validated activity for this scaffold is against Trypanosoma cruzi, the causative agent of Chagas disease.[5] A high-throughput screening campaign identified a 5-amino-1,2,3-triazole-4-carboxamide compound as a hit with submicromolar activity.[5] Subsequent optimization and SAR studies provided critical insights into the requirements for potency.

Key SAR Insights: [5]

  • Amide Substitution is Critical: Potent activity is almost exclusively observed when the amide nitrogen is substituted with an aromatic or heteroaromatic ring.

  • Linker Sensitivity: Direct attachment of the aryl group to the amide is preferred. Introducing a methylene spacer (N-benzyl amides) leads to a complete loss of activity.

  • Aliphatic Substituents: N-alkyl and N-cycloalkyl derivatives are largely inactive, with the exception of a bulky adamantyl group which showed moderate potency.

  • Hydrophobicity and Efficiency: While potency is key, maintaining favorable physicochemical properties is crucial. Ligand lipophilicity efficiency (LLE) should be monitored to avoid developing compounds with poor pharmacokinetic profiles.

Table 1: SAR Data for Anti-Trypanosoma cruzi Activity

Compound Analogue (Substitution on Amide) pEC₅₀¹ Mouse Liver Microsome Clᵢ² cLogD
N-phenyl > 6.0 6.4 2.6
N-benzyl < 5.0 - 2.8
N-cyclohexyl < 5.0 - 3.4
N-adamantyl 5.5 - 4.3
N-methyl-N-phenyl < 5.0 - 2.8

¹ pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Data synthesized from[5]. ² Intrinsic clearance in mL min⁻¹ g⁻¹. Data synthesized from[5].

Anticancer Potential: An Area of Active Investigation

While direct studies on the anticancer activity of this specific scaffold are limited, the broader families of 1,2,3-triazole-4-carboxamides and 5-amino-1,2,3-triazoles are rich with potent antiproliferative agents.[6][7] These related compounds have been shown to induce apoptosis and inhibit key cancer-related enzymes like c-Met kinase.[7]

It is hypothesized that derivatives of the 5-Amino-1-benzyl scaffold could interfere with critical cell signaling pathways. For example, many triazole-containing compounds act as kinase inhibitors, competing for the ATP-binding site.

RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF B-RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Triazole Derivative Inhibitor->RAF

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity

This protocol is a standard method for assessing cell viability.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity

The 1,2,3-triazole core is present in several commercial antifungal agents and is a frequent motif in novel experimental antimicrobial compounds.[3][8][9] These compounds often function by inhibiting key microbial enzymes. Given the prevalence of antimicrobial activity in this class, it is highly probable that derivatives of the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold could exhibit antibacterial or antifungal properties. A primary screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal species, is a logical next step.[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ampicillin) should be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Future Directions and Conclusion

The 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid framework and its derivatives represent a versatile and promising platform for drug discovery. The validated antiparasitic activity against T. cruzi provides a strong foundation for a lead optimization program, focusing on improving metabolic stability and pharmacokinetic properties while retaining potency.[5]

The logical next steps for this scaffold include:

  • Broad-Spectrum Screening: Systematically evaluate a library of derivatives against panels of cancer cell lines, bacteria, and fungi to uncover new therapeutic applications.

  • Mechanism of Action Studies: For active compounds, elucidate the specific molecular targets to understand the basis of their biological activity.

  • In-Vivo Evaluation: Advance the most promising leads from in-vitro assays into animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

References

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Institutes of Health (NIH).
  • Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal.
  • Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. Journal of Chemistry.
  • Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. SciELO.
  • Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. PubMed.
  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. National Institutes of Health (NIH).
  • Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. PubMed.
  • 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Taylor & Francis Online.
  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][4][11]Triazole Derivatives. ResearchGate. Available at:

  • 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. ChemSynthesis.
  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. PubChem.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.
  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI.
  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. ResearchGate.
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.

Sources

potential therapeutic applications of 1,2,3-triazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: The Therapeutic Potential of 1,2,3-Triazole-4-Carboxylic Acids and Their Derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability and utility as a pharmacophore. This technical guide delves into the specific class of 1,2,3-triazole-4-carboxylic acids, exploring their synthesis, derivatization, and burgeoning therapeutic applications. These compounds serve not only as bioactive molecules in their own right but, more critically, as versatile building blocks for the creation of potent drug candidates, particularly 1,2,3-triazole-4-carboxamides. We will traverse the key therapeutic landscapes where these molecules show significant promise—oncology, infectious diseases, and virology—grounding the discussion in mechanistic insights and empirical data. This document is designed to be a comprehensive resource, providing both a high-level overview for strategic decision-making and detailed experimental protocols for practical application in the laboratory.

The 1,2,3-Triazole Scaffold: A Privileged Core in Drug Discovery

The five-membered heterocyclic 1,2,3-triazole ring is a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[1] Its remarkable chemical stability against acid/base hydrolysis, oxidative and reductive conditions, and metabolic degradation makes it an ideal and reliable scaffold for drug design.[2][3] The introduction of a carboxylic acid group at the 4-position creates a particularly valuable intermediate. This functional group provides a key handle for synthetic elaboration, allowing for the systematic modification of the molecule to optimize its pharmacological profile through techniques like fragment-based drug discovery (FBDD).[4]

Synthesis and Derivatization: The Power of "Click Chemistry"

The prevalence of the 1,4-disubstituted 1,2,3-triazole scaffold in medicinal chemistry is directly attributable to the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction is exceptionally reliable for forging the triazole ring from an organic azide and a terminal alkyne.

Causality in Synthesis: The CuAAC reaction is favored by synthetic chemists for its high regioselectivity, which almost exclusively yields the 1,4-disubstituted isomer, preventing the formation of complex product mixtures. Furthermore, its operational simplicity, mild reaction conditions, and high tolerance for a wide array of functional groups allow for its application in complex molecular settings without the need for extensive protecting group strategies.[3][5] For the synthesis of the title compounds, propiolic acid is the alkyne of choice, directly installing the required carboxylic acid moiety.[6][7]

Diagram: General Synthesis Workflow

The following diagram illustrates the fundamental CuAAC reaction for producing 1,2,3-triazole-4-carboxylic acids.

CuAAC_Workflow Azide Organic Azide (R-N₃) Product 1-Substituted-1H-1,2,3-triazole- 4-carboxylic acid Azide->Product + Alkyne Propiolic Acid Alkyne->Product Copper Copper(I) Source (e.g., CuI, CuSO₄) Copper->Product Catalyzes ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Copper Derivatization Further Derivatization (e.g., Amide Coupling) Product->Derivatization Versatile Handle

Caption: General workflow for CuAAC synthesis of 1,2,3-triazole-4-carboxylic acids.

Experimental Protocol: Synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid

This protocol is adapted from a reported synthesis and demonstrates a practical application of the CuAAC reaction.[7]

  • Preparation of Azide: Synthesize 2-aminophenyl azide from 2-aminophenylaniline via a standard diazotization reaction followed by treatment with sodium azide.

  • Cycloaddition Reaction:

    • In a round-bottom flask, dissolve 2-aminophenyl azide and propiolic acid in a suitable solvent system (e.g., a mixture of water and t-butanol).

    • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) to the solution.

    • Add sodium ascorbate portion-wise to the stirring solution. The ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

    • The crude product can be purified further by recrystallization or column chromatography to yield the pure 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid.[7]

Therapeutic Applications: From Bench to Bedside Potential

The true value of 1,2,3-triazole-4-carboxylic acids is realized in their biological activity and that of their derivatives. The carboxylic acid moiety is frequently derivatized, most commonly to carboxamides, which often exhibit enhanced potency and modified pharmacokinetic properties.[4][8]

Anticancer Activity

A significant body of research points to the potential of 1,2,3-triazole derivatives as anticancer agents.[9] The 4-carboxylic acid and, particularly, the 4-carboxamide derivatives have demonstrated promising antiproliferative activity across a wide range of human cancer cell lines.[4][9]

Mechanistic Insights: The anticancer effects of these compounds are diverse. Specific derivatives have been found to act as:

  • Wnt/β-catenin Signaling Inhibitors: This pathway is frequently dysregulated in colorectal cancer and other malignancies.[4]

  • c-Met Kinase Inhibitors: Targeting the c-Met receptor tyrosine kinase can inhibit tumor growth, angiogenesis, and metastasis. 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides have shown activity 3-5 times higher than the control drug foretinib in several cell lines.[4]

  • Tubulin Polymerization Inhibitors: By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis.[4]

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
Compound ClassCancer Cell Line(s)Activity MetricMechanism of Action (if known)Reference(s)
5-Amino-1-p-tolyl-1H-[5][6][9]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amideLeukemia, Melanoma, Lung, CNS, Ovarian, Renal, BreastSignificant Growth Inhibition in NCI60 ScreenNot specified[9]
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesJurkat (Leukemia)GI₅₀ = 0.63–0.69 μMNot specified[9]
5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamidesMCF-7, HepG2, A549, HT-29, U87MG3-5 fold higher activity than foretinibc-Met targeting, Apoptosis induction[4]
1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamidesA549 (Lung)CytotoxicTubulin polymerization inhibition[4]

GI₅₀: Growth Inhibition 50%

Diagram: Simplified Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Binds Phosphorylation Phosphorylation & Ubiquitination BetaCatenin->Phosphorylation Proteasome Proteasome Phosphorylation->Proteasome Degradation Degradation Proteasome->Degradation Nucleus Nucleus TCFLEF TCF/LEF GeneTranscription Target Gene Transcription (Proliferation) TCFLEF->GeneTranscription Activates Inhibitor Triazole-4-carboxamide Inhibitor Inhibitor->DestructionComplex May Stabilize BetaCatenin_on β-catenin (stabilized) BetaCatenin_on->Nucleus Translocates

Caption: Inhibition of Wnt/β-catenin signaling, a potential mechanism for anticancer triazoles.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics.[7] Triazole-containing compounds have shown significant potential in this area.[10][11] Specifically, 1,2,3-triazole-4-carboxylic acid derivatives have demonstrated potent activity against both Gram-positive and Gram-negative pathogens.[7][12]

A notable example is 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which has shown significant antibacterial activity against Bacillus subtilis and the pathogenic Vibrio cholerae.[7][12] Mechanistic studies suggest that its mode of action may involve interaction with bacterial DNA, although it does not appear to cause DNA degradation.[7]

Table 2: Antibacterial Activity of a Key 1,2,3-Triazole-4-Carboxylic Acid
CompoundBacterial StrainActivity Metric (MIC)Reference(s)
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis59.5 µg/mL[7][12]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidVibrio cholerae59.5 µg/mL[7][12]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the bacterial strain to be tested (e.g., ~5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

The triazole scaffold is a component of several clinically important antiviral drugs.[13][14] Derivatives of both 1,2,3- and 1,2,4-triazoles have demonstrated broad-spectrum activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza, hepatitis B and C (HCV), and herpes viruses.[9][13][14][15]

While specific studies focusing solely on 1,2,3-triazole-4-carboxylic acids are less common, this core structure is frequently incorporated into more complex nucleoside and non-nucleoside analogues designed to inhibit viral enzymes like reverse transcriptase or protease.[13] For instance, phenylpyrazolone-1,2,3-triazole hybrids have recently been investigated as promising inhibitors of the SARS-CoV-2 main protease.[16] The carboxylic acid group can serve as a crucial attachment point for linking the triazole pharmacophore to other molecular fragments to achieve potent and selective viral inhibition.

Diagram: Potential Targets in a Viral Life Cycle

Viral_Lifecycle Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (e.g., by Reverse Transcriptase or Polymerase) Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Processing 5. Protein Processing (e.g., by Protease) Synthesis->Processing Assembly 6. Assembly Processing->Assembly Release 7. Release Assembly->Release Inhibitor1 Entry Inhibitors Inhibitor1->Entry Inhibitor2 Replication Inhibitors (e.g., Triazole Nucleoside Analogs) Inhibitor2->Replication Inhibitor3 Protease Inhibitors (e.g., Triazole Hybrids) Inhibitor3->Processing

Caption: Potential inhibition points for triazole-based antivirals in the viral life cycle.

Future Perspectives and Conclusion

The 1,2,3-triazole-4-carboxylic acid scaffold represents a highly valuable platform in modern drug discovery. Its robust and efficient synthesis via CuAAC allows for the rapid generation of diverse chemical libraries. The carboxylic acid functionality is not merely a placeholder but a critical tool for chemical elaboration, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.

The demonstrated successes in the fields of oncology, bacteriology, and virology underscore the therapeutic versatility of this chemical class. Future research should focus on:

  • Systematic SAR Studies: Leveraging the synthetic accessibility to build focused libraries around hit compounds to systematically explore structure-activity relationships.

  • Mechanism of Action Elucidation: Identifying the specific molecular targets for novel active compounds to guide further optimization and understand potential resistance mechanisms.

  • Fragment-Based Drug Discovery (FBDD): Utilizing the 1,2,3-triazole-4-carboxylic acid core as a foundational fragment to build novel inhibitors against a wider range of biological targets.[4]

References

  • Zhan, P., & Liu, X. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

  • Pokhodylo, N., & Matiychuk, V. (n.d.). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Ukrainian Journal of Bioorganic Chemistry.

  • Nahi, H. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 416-422.

  • Ghosh, C., et al. (2017). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate.

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(2), 115-124.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.

  • Ghosh, C., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. Scientific Reports.

  • Ghosh, C., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. Royal Society Open Science, 4(10), 170887.

  • Pokhodylo, N., & Matiychuk, V. (2021). Anticancer screening data of most active 1,2,3-triazole-4-carboxylic acids at the concentration of 10 -5 M. ResearchGate.

  • Zhan, P., & Liu, X. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1011825.

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 173-186.

  • Wang, L., et al. (2020). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 63(15), 8379-8400.

  • Favi, G., et al. (2011). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate.

  • Al-Masoudi, N. A. (2023). A Literature Review Focusing on the Antiviral Activity of[2][5][9] and[5][6][9]-triazoles. Mini-Reviews in Medicinal Chemistry.

  • El-Sayed, M. A., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. Bioorganic & Medicinal Chemistry Letters, 40, 127965.

  • Al-Masoudi, N. A. (2023). A Literature Review Focusing on the Antiviral Activity of[2][5][9] and[5][6][9]-triazoles. Mini-Reviews in Medicinal Chemistry.

  • Malani, A. H., et al. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Moroccan Journal of Chemistry, 5(1), 41-58.

  • Gaponova, A. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(19), 6932.

  • Wujec, M., & Paneth, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(3), 643.

  • Mfotie, N. G., et al. (2019). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 15, 2038-2047.

  • Malani, A. H., et al. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. ResearchGate.

  • Al-Soud, Y. A., et al. (2004). Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Il Farmaco, 59(10), 775-783.

  • Srivastava, R. P., et al. (1973). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry, 16(8), 935-937.

  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105112.

  • Kumar, G. V. S., et al. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate.

  • de la Gardette, M., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry, 158, 311-321.

  • Musa, A., et al. (2023). Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. Molecules, 28(6), 2758.

  • Kumar, P., et al. (2024). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 357(3), e2300372.

  • Knight, M. C., et al. (2023). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ, 11, e15668.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2,4-Triazole-3-carboxylic Acid in Agrochemicals and Pharmaceuticals.

Sources

A Comprehensive Technical Guide to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Heterocyclic Scaffold

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a highly functionalized triazole core. While seemingly a specific and discrete chemical entity, it represents a critical node in the synthesis of compounds with significant therapeutic potential. The 1,2,3-triazole ring system is a well-established bioisostere for amide bonds and serves as a rigid scaffold that positions functional groups in a defined three-dimensional space.

This guide provides an in-depth analysis of this molecule, tailored for researchers in medicinal chemistry and drug development. We will move beyond a simple data sheet to explore its fundamental physicochemical properties, delve into the causal logic behind its synthesis, outline robust characterization protocols, and discuss its pivotal role as a precursor to biologically active agents. The parent scaffold, 5-amino-1,2,3-triazole-4-carboxamide, has been identified as a novel and potent hit series against Trypanosoma cruzi, the parasite responsible for Chagas' disease, underscoring the importance of its carboxylic acid precursor in developing new therapeutic strategies[1].

Core Physicochemical Properties

A precise understanding of a compound's molecular properties is the foundation of all subsequent experimental design. The molecular weight, in particular, dictates reaction stoichiometry, informs mass spectrometry analysis, and is a prerequisite for all quantitative studies. The key properties of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₄O₂PubChem[2]
Molecular Weight 218.22 g/mol Calculated
Monoisotopic Mass 218.08037 DaPubChem[2]
IUPAC Name 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acidPubChem[2]
CAS Number 25784-56-9Santa Cruz Biotechnology[3]
InChIKey BKIMAZAMIHCYRZ-UHFFFAOYSA-NPubChem[2]
SMILES C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)NPubChem[2]

Synthesis and Mechanistic Rationale

The synthesis of this triazole derivative is not merely a procedural sequence but a deliberate application of fundamental organic chemistry principles. The most logical and field-proven approach involves a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocycles.

Proposed Synthetic Pathway

The synthesis can be efficiently executed in two primary stages: (1) the formation of the ethyl ester intermediate via a Dimroth rearrangement-type cycloaddition, followed by (2) saponification to yield the target carboxylic acid. This pathway is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions. The ethyl ester intermediate is often easier to purify via chromatography than the final polar carboxylic acid, ensuring a high-purity final product.

G cluster_0 Part 1: Ester Intermediate Synthesis cluster_1 Part 2: Saponification A Benzyl Bromide + Sodium Azide (NaN3) B Benzyl Azide A->B  SN2 Reaction (in DMF) D Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate B->D  Base-catalyzed Cycloaddition (e.g., NaOEt) C Ethyl Cyanoacetate C->D  Base-catalyzed Cycloaddition (e.g., NaOEt) E Ethyl Ester Intermediate (D) F 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxylic acid E->F  Base Hydrolysis (NaOH)  then Acidic Workup (HCl)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Trustworthiness through Validation: This protocol incorporates purification and validation checkpoints to ensure the identity and purity of the intermediates and the final product.

Part 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

  • Benzyl Azide Formation:

    • In a fume hood, dissolve benzyl bromide (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.2 eq) portion-wise. Causality: Sodium azide is the nucleophile, and DMF is an excellent polar aprotic solvent for this S_N2 reaction, accelerating the rate by solvating the sodium cation without hydrogen-bonding to the azide anion.

    • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC until the starting bromide is consumed.

    • Perform an aqueous workup to remove DMF and excess azide. Extract with ethyl acetate and dry the organic layer. The resulting benzyl azide is often used directly in the next step without further purification after solvent removal. Caution: Benzyl azide is potentially explosive and should be handled with care, avoiding high temperatures and distillation.

  • Cycloaddition Reaction:

    • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

    • To this solution, add ethyl cyanoacetate (1.0 eq) dropwise at 0 °C. Causality: The strong base (ethoxide) deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate required for the reaction.

    • Add the crude benzyl azide (1.0 eq) from the previous step to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours. The reaction involves the nucleophilic attack of the enolate on the terminal nitrogen of the azide, followed by cyclization and tautomerization to form the stable aromatic triazole ring.

    • Quench the reaction with water and neutralize. The product will often precipitate and can be collected by filtration. If not, extract with an organic solvent.

    • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain the pure ethyl ester intermediate.

Part 2: Saponification to the Carboxylic Acid

  • Hydrolysis:

    • Suspend the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 eq). Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The excess base ensures the reaction goes to completion.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC until the ester is fully consumed.

  • Acidification and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH is ~2-3. Causality: This step protonates the carboxylate salt formed during hydrolysis, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

    • Collect the resulting white or off-white solid by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts and dry under vacuum. The product is typically of high purity, but can be recrystallized from an ethanol/water mixture if needed.

Structural Characterization and Validation

Affirming the molecular structure is a non-negotiable step in synthesis. A combination of spectroscopic methods provides an unambiguous confirmation of the target compound's identity.

G cluster_info Key Structural Features Compound A Benzyl Group: - CH2 protons (~5.5 ppm) - 5 Aromatic protons (7.2-7.4 ppm) B Triazole Core: - Quaternary carbons in 13C NMR C Amino Group (NH2): - Broad singlet in 1H NMR - N-H stretch in IR (~3300-3400 cm-1) D Carboxylic Acid: - Labile OH proton (>10 ppm) - C=O stretch in IR (~1700 cm-1)

Caption: Chemical structure and key features for spectroscopic analysis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the benzylic CH₂ protons, a multiplet in the aromatic region for the phenyl ring protons, and a broad singlet for the amino (NH₂) protons. The carboxylic acid proton is often very broad and may exchange with trace water in the solvent.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the required 10 carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the benzylic carbon, and the two distinct carbons of the triazole ring.

  • FTIR Spectroscopy: The infrared spectrum provides crucial functional group information. Key absorbances include a broad O-H stretch for the carboxylic acid, N-H stretches for the primary amine, a sharp and strong C=O stretch for the carbonyl group, and C=C stretches for the aromatic ring.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the most accurate confirmation of the molecular formula. The experimentally determined monoisotopic mass should match the theoretical value (218.08037 for [M+H]⁺) to within a few parts per million (ppm)[2].

Relevance and Applications in Drug Discovery

The primary value of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid lies in its utility as a synthetic intermediate. In drug development, researchers often synthesize a library of related compounds to establish a Structure-Activity Relationship (SAR).

The carboxylic acid functional group is an ideal chemical handle for this purpose. It can be readily converted into a wide array of amides, esters, or other derivatives. For instance, coupling the acid with a diverse panel of amines (using standard peptide coupling reagents like HATU or EDC) allows for the rapid exploration of the chemical space around the carboxamide position. This is precisely the strategy needed to optimize the initial anti-parasitic activity observed in the 5-amino-1,2,3-triazole-4-carboxamide series against T. cruzi[1]. By systematically modifying the R-groups on the amide nitrogen, researchers can fine-tune properties such as potency, selectivity, and metabolic stability.

Conclusion

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, with a definitive molecular weight of 218.22 g/mol , is more than a simple chemical. It is a highly valuable and versatile building block for medicinal chemists. Its synthesis is based on reliable and well-understood organic reactions, and its structure can be unequivocally confirmed with standard analytical techniques. Its strategic importance as a direct precursor to novel therapeutic agents, particularly in the context of neglected diseases like Chagas' disease, makes it a compound of significant interest to the scientific community.

References

  • PubChem. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.[Link]

  • De Rycker, M., et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, available through PubMed Central. [Link]

  • PubChemLite. 5-amino-1-benzyl-1h-1,2,3-triazole-4-carboxylic acid.[Link]

  • Chemchart. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9).[Link]

  • Lin, J., et al. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. National Institutes of Health. [Link]

  • Yüksek, H., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, available on ResearchGate. [Link]

Sources

Introduction: The Rise of Poly(2-ethyl-2-oxazoline) as a Premier Polymer Platform in Biomedicine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Poly(2-ethyl-2-oxazoline) for Advanced Drug Development

A Note on Chemical Identity: Initial searches for CAS Number 25784-56-9 yield limited data for a small molecule, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. However, the broader context of this guide's requirements for an in-depth technical resource for drug development professionals strongly aligns with the well-documented and widely researched polymer, Poly(2-ethyl-2-oxazoline) (PEtOx), which has the CAS Number 25805-17-8. This guide will therefore focus on PEtOx, a material of significant interest in the pharmaceutical sciences.

Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered substantial attention within the biomedical and pharmaceutical fields as a versatile alternative to poly(ethylene glycol) (PEG).[1][2] Structurally, PEtOx is a polyamine with N-propionyl substituted linear polyethylenimine repeating units, which can be considered a pseudo-peptide due to its structural similarities to polypeptides.[1][3][4] This unique structure imparts a range of desirable properties, including excellent biocompatibility, "stealth" behavior that helps evade the immune system, and high stability.[1][2][5]

The growing interest in PEtOx stems from some of the limitations observed with PEG, such as the potential for immunogenicity and oxidative degradation.[5] PEtOx offers a highly tunable platform through living cationic ring-opening polymerization (CROP), which allows for precise control over molecular weight, low polydispersity, and the introduction of various functional end-groups.[6][7] These characteristics make PEtOx a compelling candidate for a wide array of drug development applications, including drug delivery systems, tissue engineering, and advanced hydrogels.[5][6][8]

Physicochemical and Biological Properties of PEtOx

The physicochemical properties of PEtOx can be finely tuned by controlling its molecular weight and architecture. This tunability is a key advantage in designing polymers for specific biomedical applications.

Core Physicochemical Characteristics
PropertyValue / DescriptionSource(s)
CAS Number 25805-17-8[9][10]
Molecular Formula (C5H9NO)n[10]
Physical Form Amorphous solid[9][11]
Density ~1.14 g/mL at 25 °C[9][10][11]
Melting Point >300 °C[10]
Solubility Soluble in water and a range of organic solvents (e.g., DMF, lower alcohols, methylene chloride).[9][10][12][9][10][12]
Thermal Stability Good heat stability, superior to poly(vinyl alcohol).[11]
Viscosity Low viscosity in solution compared to other polymers of similar molecular weight.[13][13]
Key Biological Properties and Advantages
  • Biocompatibility and Low Cytotoxicity: Extensive in vitro studies have demonstrated that PEtOx is well-tolerated by various cell lines, with cytotoxicity observed only at high concentrations after prolonged exposure.[2][13] Its biocompatibility is comparable to that of PEG.[13]

  • "Stealth" Properties and Non-Immunogenicity: Like PEG, PEtOx exhibits "stealth" characteristics, reducing recognition by the immune system and minimizing uptake by the reticuloendothelial system.[1][5][14] This leads to longer circulation times for PEtOx-conjugated drugs and nanoparticles.

  • Hemocompatibility: PEtOx has been shown to be hemocompatible, with minimal impact on red blood cells.[2][13]

  • Rapid Clearance and Low Tissue Accumulation: Biodistribution studies indicate that PEtOx is efficiently cleared from the bloodstream and does not accumulate in tissues, a crucial factor for clinical safety.[5][9]

Synthesis and Functionalization of Poly(2-ethyl-2-oxazoline)

The primary method for synthesizing PEtOx is through the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline monomers.[1] This living polymerization technique offers exceptional control over the resulting polymer's characteristics.

Cationic Ring-Opening Polymerization (CROP) Workflow

The CROP of 2-ethyl-2-oxazoline is a versatile and robust method that allows for the synthesis of well-defined polymers. The choice of initiator is critical as it influences the molecular weight distribution and the functionality of the polymer chain ends.[6]

CROP_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_product Final Product Initiator Initiator (e.g., Methyl Tosylate) Monomer 2-Ethyl-2-Oxazoline Monomer Initiator->Monomer Nucleophilic Attack Living_Cation Living Cationic Oxazolinium Species Additional_Monomer Additional Monomers Living_Cation->Additional_Monomer Chain Growth Propagating_Chain Living Polymer Chain Terminator Terminating Agent (e.g., Water, Amines) Propagating_Chain->Terminator End-capping PEtOx Well-defined PEtOx with Functional End-group

Caption: CROP workflow for PEtOx synthesis.

Experimental Protocol: Synthesis of PEtOx via CROP
  • Monomer and Solvent Preparation: 2-Ethyl-2-oxazoline monomer is dried over calcium hydride and distilled under reduced pressure to remove impurities.[15] The solvent, typically acetonitrile, is also dried and stored under an inert atmosphere.[15]

  • Initiation: The polymerization is initiated by adding a suitable initiator, such as methyl tosylate or methyl triflate, to the monomer solution under an inert atmosphere (e.g., argon or nitrogen).[1][6] The reaction is typically carried out at elevated temperatures.

  • Propagation: The polymerization proceeds via a living cationic mechanism, where the oxazolinium ring opens and adds to the growing polymer chain. The molecular weight of the resulting PEtOx is controlled by the monomer-to-initiator ratio.

  • Termination: The living polymerization can be terminated by adding a nucleophilic agent. This step is crucial for introducing specific functionalities at the chain end. For example, termination with water yields a hydroxyl-terminated PEtOx, while termination with an amine results in an amine-functionalized polymer.[1]

  • Purification: The synthesized polymer is typically purified by precipitation in a non-solvent, followed by drying under vacuum.

Applications in Drug Development and Delivery

The favorable properties of PEtOx have led to its exploration in a multitude of drug development contexts.

Drug Conjugation and Formulation

PEtOx can be conjugated to small molecule drugs or proteins to improve their pharmacokinetic profiles.[9] This "PEtOxylation" can enhance drug solubility, increase circulation half-life, and reduce immunogenicity. Additionally, PEtOx is being investigated as a matrix excipient for creating sustained-release oral dosage forms through processes like hot-melt extrusion.[16]

Nanoparticle and Micelle-Based Drug Delivery

Amphiphilic block copolymers containing PEtOx can self-assemble into micelles or polymersomes in aqueous solutions.[15] These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery to target tissues. The PEtOx corona of these nanoparticles provides the "stealth" properties necessary for evading the immune system.[7]

Hydrogels for Tissue Engineering and Controlled Release

PEtOx-based hydrogels are being developed for various biomedical applications.[5] These hydrogels can be engineered to be injectable and biocompatible, serving as scaffolds for tissue regeneration or as depots for the sustained release of therapeutic agents.[5]

Gene Delivery

Copolymers of PEtOx and ethylenimine can be used to create polyplexes with nucleic acids like mRNA.[14] The PEtOx segments provide a biocompatible shell that shields the genetic material and improves its systemic delivery.[14]

PEtOx_Applications cluster_conjugation Drug Conjugation cluster_delivery Delivery Systems cluster_excipient Formulation Excipient PEtOx Poly(2-ethyl-2-oxazoline) (PEtOx) Drug_Solubility Enhanced Solubility PEtOx->Drug_Solubility PK_Profile Improved Pharmacokinetics PEtOx->PK_Profile Reduced_Immunogenicity Reduced Immunogenicity PEtOx->Reduced_Immunogenicity Nanoparticles Stealth Nanoparticles PEtOx->Nanoparticles Micelles Drug-loaded Micelles PEtOx->Micelles Hydrogels Controlled-Release Hydrogels PEtOx->Hydrogels Gene_Delivery Gene Delivery (Polyplexes) PEtOx->Gene_Delivery Sustained_Release Sustained-Release Tablets PEtOx->Sustained_Release

Caption: Key applications of PEtOx in drug development.

Safety and Handling

PEtOx is generally considered to have a favorable safety profile.[13] However, as with any chemical, appropriate safety precautions should be taken during handling.

  • General Handling: Use in a well-ventilated area and avoid breathing dust or vapors. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18][19]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[20][21]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[17][18]

Conclusion

Poly(2-ethyl-2-oxazoline) has emerged as a highly promising and versatile polymer platform for advanced drug development. Its excellent biocompatibility, "stealth" properties, and the high degree of control afforded by its synthesis make it a compelling alternative to established polymers like PEG. As research continues, PEtOx is poised to play an increasingly important role in the next generation of drug delivery systems, regenerative medicine, and other biomedical innovations.

References

  • Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond. Polymer Chemistry (RSC Publishing).
  • SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS.
  • Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine. Sigma-Aldrich.
  • "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications. NIH.
  • Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. MDPI.
  • Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. ACS Publications.
  • Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. VTechWorks.
  • Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility. PubMed.
  • Poly(sarcosine) and Poly(2-ethyl-2-oxazoline) Tethered To mRNA Provide Stealth Properties To mRNA Polyplexes. ACS Applied Nano Materials.
  • POLY(2-ETHYL-2-OXAZOLINE) | 25805-17-8. ChemicalBook.
  • Poly(2-ethyl-2-oxazoline) PEOX. Sigma-Aldrich.
  • Poly(2-ethyl-2-oxazoline) [MW 200,000]. Polysciences, Inc.
  • POLY(2-ETHYL-2-OXAZOLINE) CAS#: 25805-17-8. ChemicalBook.
  • Poly(2-oxazoline)-Based Thermoresponsive Stomatocytes. Biomacromolecules - ACS Publications.
  • Stealth Coating of Nanoparticles in Drug-Delivery Systems. MDPI.
  • Stealth Effect of Short Polyoxazolines in Graft Copolymers: Minor Changes of Backbone End Group Determine Liver Cell-Type Specificity. ACS Nano.
  • 3-Amino-1,2,4-triazole-5-carboxylic acid 3641-13-2 wiki. Guidechem.
  • Poly(2-alkyl-2-oxazoline)s: A polymer platform to sustain the release from tablets with a high drug loading. NIH.
  • Poly(2-oxazolines) in Biological and Biomedical Application Contexts. Request PDF.
  • Hydrogels Based on Poly(2‐oxazoline) S for Pharmaceutical Applications. ResearchGate.
  • 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (32515-07-4). Chemchart.
  • 25784-56-9|5-amino-1-benzyl-1H-1,2,3-triazole-4 .... BIOFOUNT.
  • 3641-13-2 3-Amino-1,2,4-triazole-5-carboxylic acid. Guidechem.
  • 554402-59-4,3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic ....
  • (±)-Propylene oxide. CAS Common Chemistry.
  • Propylene oxide | 75-56-9. ChemicalBook.
  • 1-苄基-1H-1,2,3-三唑-5-胺| 25784-58-1. 摩熵化学.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. PPG.
  • SAFETY DATA SHEET. ChemPoint.com.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Amadis Chemical Company Limited (Page 294). ChemBuyersGuide.com, Inc.
  • 5-amino-1-benzyl-1h-1,2,3-triazole-4-carboxylic Acid - 95% Purity, Cas No: 25784-56-9, Molecular Weight: 218.2 at Best Price in Mumbai. Tradeindia.
  • Propylene Oxide | 75-56-9. Tokyo Chemical Industry Co., Ltd. (APAC).
  • CAS No : 75-56-9| Chemical Name : Propylene Oxide. Pharmaffiliates.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and drug development, lauded for its exceptional stability, unique electronic properties, and its role as a versatile pharmacophore.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to 1,2,3-triazole derivatives, with a focus on the underlying principles and practical execution of these powerful reactions. We will delve into the classic Huisgen 1,3-dipolar cycloaddition and its catalyzed, more efficient variants: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently select, optimize, and perform the synthesis of 1,2,3-triazoles for a wide array of applications, from drug discovery to materials science.[3]

The Significance of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its prevalence in functional molecules stems from a combination of desirable characteristics:

  • Aromaticity and Stability : The triazole ring is aromatic, rendering it stable to metabolic degradation, hydrolysis, and a wide range of chemical conditions.[4]

  • Hydrogen Bonding Capability : The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[1]

  • Dipole Moment : The significant dipole moment of the triazole ring can influence molecular conformation and binding affinity.[1]

  • Bioisostere : The 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere of a trans-amide bond, while the 1,5-disubstituted isomer can mimic a cis-amide bond. This allows for the strategic replacement of labile amide bonds in peptidomimetics and other drug candidates to improve their pharmacokinetic properties.

These features have led to the incorporation of the 1,2,3-triazole scaffold into a multitude of biologically active compounds, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][5][6]

Synthetic Strategies for 1,2,3-Triazole Formation

The synthesis of 1,2,3-triazoles is primarily achieved through the cycloaddition of an azide and an alkyne. While other methods exist, this approach offers the most versatility and efficiency.[7]

The Huisgen 1,3-Dipolar Cycloaddition: The Foundation

The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne.[8] This reaction, however, suffers from significant drawbacks:

  • Harsh Conditions : It typically requires elevated temperatures and long reaction times.[8]

  • Lack of Regioselectivity : When using unsymmetrical alkynes, the reaction yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate.[8]

Due to these limitations, the thermal Huisgen cycloaddition is less frequently employed in modern synthesis, having been largely superseded by its catalyzed counterparts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The CuAAC is a prime example of a "click" reaction, a concept introduced by K. Barry Sharpless.[8] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[9][10]

The currently accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate.[11] A key feature of the mechanism is the involvement of a dinuclear copper intermediate which facilitates the cycloaddition.[12] The catalytic cycle can be summarized as follows:

  • Formation of Copper(I) Acetylide : A terminal alkyne reacts with a Cu(I) species to form a copper acetylide.

  • Coordination of the Azide : The organic azide coordinates to the copper acetylide.

  • Cycloaddition : A stepwise process involving a six-membered copper-containing intermediate leads to the formation of the triazole ring.

  • Protonolysis : The copper-triazolide intermediate is protonated to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Cu_Acetylide Copper(I) Acetylide Cu(I)->Cu_Acetylide + Alkyne Alkyne Alkyne Alkyne->Cu_Acetylide Six_Membered_Intermediate Six-Membered Cu Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Azide Azide Azide->Six_Membered_Intermediate Cu_Triazolide Copper Triazolide Six_Membered_Intermediate->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu(I) Regeneration Product 1,4-Triazole Cu_Triazolide->Product + H+

CuAAC Catalytic Cycle

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using an in situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

  • Organic azide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.0 mmol, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)

  • Sodium ascorbate (0.1 mmol, 0.1 equiv)

  • Solvent: tert-Butanol/Water (1:1), 10 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • Dissolve Reactants : To the round-bottom flask, add the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol). Dissolve the reactants in 10 mL of a 1:1 mixture of tert-butanol and water.

  • Prepare Catalyst Solution : In a separate vial, dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 1 mL of water. In another vial, dissolve sodium ascorbate (19.8 mg, 0.1 mmol) in 1 mL of water.

  • Initiate Reaction : Add the aqueous solution of copper(II) sulfate to the stirring solution of the azide and alkyne. Follow immediately with the addition of the sodium ascorbate solution. The reaction mixture will typically turn a yellow-green color.

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification :

    • Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Causality Behind Experimental Choices:

  • Cu(II) and Sodium Ascorbate : While Cu(I) is the active catalyst, it is susceptible to oxidation. Using a stable Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate ensures a continuous, low concentration of the active Cu(I) species.[9]

  • tert-Butanol/Water Solvent System : This solvent mixture is effective at dissolving a wide range of organic azides and alkynes while also being compatible with the inorganic catalyst components. Water has been shown to accelerate the reaction.[9]

  • Ligands : In some cases, particularly with sensitive biomolecules, ligands like tris(benzyltriazolylmethyl)amine (TBTA) are used to stabilize the Cu(I) oxidation state and prevent oxidative damage to the substrates.[13]

Parameter Typical Conditions for CuAAC Rationale
Catalyst CuSO₄/Sodium Ascorbate (1-5 mol%)In situ generation of active Cu(I) from stable precursors.[9]
Solvent t-BuOH/H₂O, THF/H₂O, DMF, DMSOGood solubility for a wide range of substrates.[11]
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Reaction Time 1 - 24 hoursGenerally fast and efficient.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

The RuAAC reaction provides a complementary approach to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole with high regioselectivity.[14] This method is particularly valuable as the 1,5-isomer is often difficult to synthesize by other means. A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, leading to fully substituted triazoles.[15]

The mechanism of RuAAC is distinct from that of CuAAC and does not proceed through a ruthenium acetylide intermediate.[8] Instead, it is proposed to involve an oxidative coupling pathway:

  • Ligand Dissociation : The ruthenium precatalyst releases a ligand to generate a coordinatively unsaturated, active species.

  • Oxidative Coupling : The alkyne and azide coordinate to the ruthenium center and undergo oxidative coupling to form a six-membered ruthenacycle intermediate.[9]

  • Reductive Elimination : This ruthenacycle then undergoes rate-determining reductive elimination to release the 1,5-disubstituted 1,2,3-triazole product and regenerate the active ruthenium catalyst.[15]

RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle Ru_Catalyst [Cp*RuCl] Active_Ru Active Ru Species Ru_Catalyst->Active_Ru Activation Ruthenacycle Six-Membered Ruthenacycle Active_Ru->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne Alkyne Alkyne->Ruthenacycle Azide Azide Azide->Ruthenacycle Ruthenacycle->Active_Ru Regeneration Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination

RuAAC Catalytic Cycle

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • Organic azide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • [Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex) (0.02 mmol, 0.02 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane), 5 mL

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Setup : Under an inert atmosphere, add the organic azide (1.0 mmol), terminal alkyne (1.1 mmol), and [Cp*RuCl(COD)] (7.6 mg, 0.02 mmol) to a Schlenk flask.

  • Add Solvent : Add 5 mL of anhydrous, degassed toluene to the flask.

  • Reaction Conditions : Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.[16]

Causality Behind Experimental Choices:

  • Ruthenium Catalyst : [Cp*RuCl]-based complexes are commonly used as they are effective at promoting the oxidative coupling pathway.[15]

  • Anhydrous and Inert Conditions : Ruthenium catalysts can be sensitive to air and moisture, so performing the reaction under an inert atmosphere with dry solvents is crucial for optimal activity.[14]

  • Elevated Temperature : The RuAAC reaction often requires heating to facilitate the catalytic cycle, particularly the reductive elimination step.[14]

Parameter Typical Conditions for RuAAC Rationale
Catalyst [CpRuCl(COD)], [CpRuCl(PPh₃)₂] (1-5 mol%)Promotes oxidative coupling for 1,5-regioselectivity.[15]
Solvent Toluene, Dioxane, THF (anhydrous)Non-protic solvents are required for catalyst stability and activity.[14]
Temperature 60 - 110 °CProvides energy to overcome the activation barrier for reductive elimination.
Reaction Time 4 - 24 hoursVaries depending on the reactivity of the substrates.

Comparative Overview and Applications

The choice between CuAAC and RuAAC is dictated by the desired regioisomer of the 1,2,3-triazole.

Workflow Start Azide + Alkyne Decision Desired Isomer? Start->Decision CuAAC CuAAC (CuSO4, NaAsc) RT, aq. solvent Decision->CuAAC 1,4-Isomer RuAAC RuAAC ([Cp*RuCl]) Heat, org. solvent Decision->RuAAC 1,5-Isomer Product_1_4 1,4-Disubstituted 1,2,3-Triazole CuAAC->Product_1_4 Product_1_5 1,5-Disubstituted 1,2,3-Triazole RuAAC->Product_1_5

Synthetic Workflow Decision Diagram

The ability to selectively synthesize both 1,4- and 1,5-disubstituted 1,2,3-triazoles has had a profound impact on drug discovery. These reactions are integral to:

  • Lead Optimization : Rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.[1]

  • Bioconjugation : Linking molecules to proteins, nucleic acids, or surfaces under mild, often biological, conditions.[13][]

  • Fragment-Based Drug Discovery : Growing fragments into more potent leads by "clicking" them together.

Conclusion

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the development of catalyzed azide-alkyne cycloaddition reactions. The CuAAC and RuAAC reactions provide reliable, efficient, and highly regioselective pathways to 1,4- and 1,5-disubstituted triazoles, respectively. Understanding the mechanisms and practical considerations of these powerful synthetic tools is essential for researchers in medicinal chemistry and related fields. By following the protocols and considering the principles outlined in this guide, scientists can effectively harness the unique properties of the 1,2,3-triazole core to advance their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]

  • PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Retrieved from [Link]

  • IntechOpen. (2025). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Retrieved from [Link]

  • ResearchGate. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]

  • PubMed. (n.d.). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. Request PDF. Retrieved from [Link]

  • Refubium. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. Request PDF. Retrieved from [Link]

Sources

functionalization of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Authored by a Senior Application Scientist

Abstract

The 5-amino-1,2,3-triazole-4-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry and materials science. Its unique combination of a stable aromatic triazole core, hydrogen bonding capabilities, and a significant dipole moment makes it a versatile building block.[1] The presence of three distinct functional handles—a primary amino group at the C5 position, a carboxylic acid at the C4 position, and the N1-benzyl group—offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the strategic , targeting researchers in drug discovery and chemical biology.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a cornerstone of contemporary drug design, appearing in a wide array of pharmacologically active agents with applications as anticancer, antimicrobial, and antiviral therapeutics.[2][3][4] Derivatives of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core, in particular, have been identified as potent agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[5][6][7][8] The core's value lies in its trifunctional nature, allowing for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

The parent compound, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, is typically synthesized via a cyclization reaction between benzyl azide and an active methylene compound like ethyl 2-cyanoacetate, followed by hydrolysis of the resulting ester. This provides a reliable route to the key intermediate for further derivatization.[5]

G cluster_start Starting Materials cluster_intermediate Synthesis of Core Scaffold benzyl_halide Benzyl Halide benzyl_azide Benzyl Azide benzyl_halide->benzyl_azide NaN3 sodium_azide Sodium Azide cyanoacetate Ethyl 2-Cyanoacetate triazole_ester Ethyl 5-amino-1-benzyl- 1H-1,2,3-triazole-4-carboxylate cyanoacetate->triazole_ester Base-catalyzed Cyclization benzyl_azide->triazole_ester Base-catalyzed Cyclization target_acid 5-Amino-1-benzyl-1H-1,2,3-triazole- 4-carboxylic acid triazole_ester->target_acid Hydrolysis (e.g., NaOH)

Figure 1: General synthetic workflow for the preparation of the core triazole carboxylic acid scaffold.

This guide will focus on the two most synthetically accessible and impactful functionalization points: the C4-carboxylic acid and the C5-amino group.

Functionalization at the C4-Carboxylic Acid Moiety

The carboxylic acid is arguably the most versatile handle for introducing diversity. Its conversion to amides and esters allows for profound modulation of a molecule's physicochemical properties, including solubility, metabolic stability, and target engagement.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of drug development. This transformation requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction that would otherwise occur.[9]

Causality Behind the Choice of Method: The selection of an amide coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction scale, and the need to suppress side reactions like epimerization in chiral substrates. Reagents like HATU are often preferred for their high efficiency and mild conditions, while the classic EDC/HOBt combination offers a cost-effective alternative.

Protocol 1: Standard Peptide Coupling for Amide Synthesis

This protocol describes a general and robust method for amide bond formation using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

  • Step 1: Reagent Preparation. In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1 M.

  • Step 2: Activation. To the stirred solution, add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Allow the mixture to stir at room temperature for 15-20 minutes. During this time, the carboxylic acid is converted to a highly reactive O-acylisourea intermediate.

  • Step 3: Amine Addition. Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

  • Step 4: Reaction Monitoring. Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Step 5: Work-up and Purification. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Coupling ReagentAdditiveBaseTypical SolventAdvantages & Considerations
HATU NoneDIPEADMF, DCMHigh efficiency, low epimerization, suitable for hindered amines.
EDC·HCl HOBt or HOAtDIPEA, NMMDMF, DCMCost-effective, water-soluble byproducts (urea). HOBt/HOAt suppresses side reactions.[9]
DCC HOBtDIPEADCMPotent activator; byproduct (DCU) is insoluble and can be filtered off, but DCC is a known allergen.
T3P® NonePyridine, DIPEAEtOAc, THFHigh reactivity, clean reaction profile, byproducts are water-soluble.

Table 1: Comparison of common amide coupling systems for functionalizing the C4-carboxylic acid.

Esterification Protocols

Esterification is another key strategy, often employed to create prodrugs or fine-tune solubility and cell permeability.

Protocol 2: Base-Mediated Alkylation for Ester Synthesis

This method avoids the harsh acidic conditions of Fischer esterification and is suitable for a wider range of substrates.

  • Step 1: Suspend 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile.

  • Step 2: Add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq) to the suspension to form the carboxylate salt.

  • Step 3: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) and stir the reaction at a temperature ranging from room temperature to 60 °C.

  • Step 4: Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove residual DMF.

  • Step 5: Dry the organic phase, concentrate, and purify the crude ester by column chromatography.

Functionalization at the C5-Amino Group

The C5-amino group provides a crucial vector for exploring SAR. Its modification can influence the molecule's hydrogen bonding capacity and overall topology, which are critical for molecular recognition by biological targets.

N-Acylation and N-Sulfonylation

Acylation or sulfonylation of the amino group is a straightforward method to introduce a wide variety of substituents.

Protocol 3: Acylation with an Acyl Chloride

  • Step 1: Dissolve 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (or its corresponding ester/amide derivative) (1.0 eq) in a suitable solvent like DCM or THF containing a non-nucleophilic base like pyridine or DIPEA (2.0 eq).

  • Step 2: Cool the solution to 0 °C in an ice bath.

  • Step 3: Add the acyl chloride (e.g., acetyl chloride) or sulfonyl chloride (e.g., tosyl chloride) (1.1 eq) dropwise to the cooled solution.

  • Step 4: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Step 5: Quench the reaction with water and perform a standard aqueous work-up. Purify the product by column chromatography or recrystallization.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For more advanced modifications, the Buchwald-Hartwig cross-coupling reaction offers a powerful method for forming a C-N bond between the 5-amino group and an aryl or heteroaryl halide.[10][11] This reaction has been successfully applied to 5-amino-1,2,3-triazoles to generate libraries of N-arylated derivatives.[11][12]

Causality Behind the Choice of Method: This reaction is indispensable for accessing structures that are impossible to synthesize via classical methods. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Expanded-ring N-heterocyclic carbene (NHC) ligands have shown particular efficacy for coupling with less reactive 5-amino-1,2,3-triazoles.[10][11]

G pd_0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex L_n(Aryl)Pd(II)-X pd_0->pd_complex 1 aryl_halide Aryl-X aryl_halide->pd_complex ligand_exchange Ligand Exchange pd_amide_complex L_n(Aryl)Pd(II)-NH-Triazole pd_complex->pd_amide_complex 2 triazole_amine Triazole-NH₂ triazole_amine->pd_amide_complex base Base base->pd_amide_complex pd_amide_complex->pd_0 reductive_elimination Reductive Elimination product Aryl-NH-Triazole pd_amide_complex->product 3

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of a 5-amino-1,2,3-triazole.

Protocol 4: Buchwald-Hartwig N-Arylation

  • Step 1: Reaction Setup. To an oven-dried Schlenk tube, add the 5-amino-1,2,3-triazole derivative (1.0 eq), the aryl halide (e.g., bromobenzene) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine or NHC ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).

  • Step 2: Degassing. Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Step 3: Solvent Addition and Heating. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Step 4: Monitoring and Work-up. Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Step 5: Purification. Concentrate the filtrate and purify the crude product by flash column chromatography.

Characterization and Validation

Self-validating protocols require rigorous characterization of the final products.

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorption (cm⁻¹)
Carboxylic Acid 10.0 - 13.0 (broad s, 1H)165 - 1752500-3300 (broad O-H), ~1700 (C=O)
Amide (R-CO-NH-R') 7.5 - 8.5 (broad s, 1H)160 - 170~3300 (N-H), ~1650 (Amide I, C=O)
Ester (R-CO-O-R') N/A160 - 170~1735 (C=O), 1100-1300 (C-O)
N-Acyl Amine 8.0 - 9.5 (broad s, 1H)168 - 175~3250 (N-H), ~1660 (C=O)

Table 2: Expected spectroscopic data for key functional groups introduced during derivatization.

Conclusion and Future Outlook

The 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold represents a highly adaptable platform for the generation of diverse chemical libraries. The protocols detailed herein provide robust and reproducible methods for modifying the C4-carboxylic acid and C5-amino positions, enabling systematic exploration for applications in drug discovery and beyond. The strategic functionalization of this core has already yielded promising leads for neglected diseases and continues to be an area of intense research.[5][7][13] Future work will likely involve exploring functionalization of the benzyl group or even ring-transformation reactions to further expand the accessible chemical space.[14]

References

  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]

  • Cicco, L., et al. (2017). Selected examples of pharmacologically active 1,2,3-triazoles. ResearchGate. [Link]

  • Gomha, S. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7233. [Link]

  • Wyatt, P. G., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Methods for the synthesis of 5-amino-1,2,3-triazoles. ResearchGate. [Link]

  • Wright, P. M., et al. (2021). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases, 7(5), 1144-1154. [Link]

  • Gribanov, P. S., et al. (2020). Synthetic approach to 5-amino-1,2,3-triazoles, 5-halo-1,2,3-triazoles and N-arylamino 1,2,3-triazoles. ResearchGate. [Link]

  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. WCAIR - University of Dundee. [Link]

  • Gribanov, P. S., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(10), 3196. [Link]

  • ChemSynthesis. (n.d.). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. ChemSynthesis. [Link]

  • Gribanov, P. S., et al. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 25(23), 5628. [Link]

  • Jiang, Y., & Qin, G. (Eds.). (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2021). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers. [Link]

  • Olagboye, O. M., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1243863. [Link]

  • Guo, W., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Molecules, 28(13), 5035. [Link]

  • Shi, F., et al. (2021). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 26(16), 4983. [Link]

  • Wang, L., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Chemchart. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9). Chemchart. [Link]

  • Lipshutz, B. H., et al. (2016). Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. [Link]

  • Popova, E. A., et al. (2021). 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. ResearchGate. [Link]

  • Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1958. [Link]

  • Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. PubChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed. [Link]

  • Katritzky, A. R., & Fali, C. N. (2006). Peptide Synthesis with 5-Amino-1-methyl-1H-[2][5][6]triazole-3-carboxylic Acid. Journal of Heterocyclic Chemistry, 35(3), 733-735. [Link]

Sources

Application Notes and Protocols for the Amide Coupling of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamides in Medicinal Chemistry

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a privileged motif in contemporary drug discovery. Its rigid, planar structure, coupled with its capacity for diverse hydrogen bonding interactions, makes it an attractive isostere for amide bonds, enhancing metabolic stability and cell permeability. The title compound, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, serves as a critical building block for the synthesis of a wide array of bioactive molecules, including potent and selective enzyme inhibitors. This application note provides a comprehensive guide to the efficient and reliable synthesis of novel carboxamides derived from this versatile triazole core, with a focus on two robust coupling methodologies: the EDC/HOBt and HBTU activation protocols.

Understanding the Core Chemistry: The Rationale Behind Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically challenging process, primarily due to the formation of a highly unreactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be activated to a more electrophilic species. This is the fundamental role of coupling reagents.

Mechanism of EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea. To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt active ester. This active ester is then readily attacked by the amine nucleophile to yield the desired amide, regenerating HOBt in the process. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[1]

Mechanism of HBTU-Mediated Amide Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is an aminium-based coupling reagent that offers high efficiency and low racemization rates. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HBTU to form an HOBt active ester, similar to the EDC/HOBt system. This active ester then reacts with the amine to form the amide bond. HBTU-mediated couplings are generally faster than those with EDC/HOBt and are particularly effective for sterically hindered substrates.[2][3]

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acidC₁₀H₁₀N₄O₂218.22Commercially Available
Primary Amine (e.g., Benzylamine)C₇H₉N107.15Commercially Available
EDC·HClC₈H₁₇N₃·HCl191.70Commercially Available
HOBtC₆H₅N₃O135.12Commercially Available
HBTUC₁₁H₁₆F₆N₅OP379.24Commercially Available
DIPEAC₈H₁₉N129.24Commercially Available
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09Commercially Available
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Commercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially Available
Saturated aq. NaHCO₃NaHCO₃84.01Prepared in-house
BrineNaCl58.44Prepared in-house
Anhydrous MgSO₄MgSO₄120.37Commercially Available

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq), the desired primary amine (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration with respect to the carboxylic acid).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of EDC·HCl: Add EDC·HCl (1.2 eq) to the cooled solution in one portion.

  • Addition of Base: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Visual Workflow for EDC/HOBt Coupling:

EDC_HOBt_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Carboxylic Acid (1.0 eq) Amine (1.1 eq) HOBt (1.2 eq) Solvent Anhydrous DMF Reactants->Solvent Dissolve Cooling Cool to 0 °C Solvent->Cooling Add_EDC Add EDC·HCl (1.2 eq) Cooling->Add_EDC Add_DIPEA Add DIPEA (2.5 eq) Add_EDC->Add_DIPEA Stir Stir at RT (12-24 h) Add_DIPEA->Stir Quench Quench with H₂O Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash (LiCl, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Final Product Purify->Final_Product Isolate Pure Amide

Caption: EDC/HOBt Amide Coupling Workflow.

Protocol 2: HBTU-Mediated Amide Coupling

This protocol is highly efficient and often preferred for more challenging couplings, including those with sterically hindered amines or for minimizing racemization.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) and HBTU (1.1 eq).

  • Solvent and Base: Dissolve the solids in anhydrous DMF (approximately 0.1 M) and cool the solution to 0 °C in an ice-water bath. Add DIPEA (3.0 eq) dropwise.

  • Pre-activation: Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 8a-8e).

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Visual Workflow for HBTU Coupling:

HBTU_Workflow cluster_preactivation Pre-activation cluster_coupling Amide Formation cluster_purification Work-up & Purification Reagents Carboxylic Acid (1.0 eq) HBTU (1.1 eq) Solvent_Base Anhydrous DMF DIPEA (3.0 eq) Reagents->Solvent_Base Dissolve & Cool to 0 °C Stir_Preactivate Stir at 0 °C (15-20 min) Solvent_Base->Stir_Preactivate Add_Amine Add Amine (1.1 eq) Stir_Preactivate->Add_Amine Stir_RT Stir at RT (2-4 h) Add_Amine->Stir_RT Workup Aqueous Work-up Stir_RT->Workup Purification Column Chromatography Workup->Purification Final_Product Final Product Purification->Final_Product Isolate Pure Amide

Caption: HBTU Amide Coupling Workflow.

Characterization of the Product

The purified amide product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the compound. The ¹H NMR spectrum of the starting material, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, can be found in the literature.[4] The product's NMR will show characteristic signals for the newly introduced alkyl or aryl group from the amine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point: To assess the purity of the solid product. The melting point of the parent carboxamide, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, is reported to be 236 °C.[4]

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

    • For electron-deficient amines, consider using a more potent coupling reagent like HATU or increasing the reaction temperature.[3]

    • If steric hindrance is a concern, switching from EDC/HOBt to HBTU or HATU is often beneficial.

  • Side Reactions:

    • Racemization: While HOBt and HBTU significantly suppress racemization, for highly sensitive substrates, consider performing the reaction at 0 °C for a longer duration.

    • Guanidinium Byproduct with HBTU: To avoid the formation of a guanidinium cap on the amine, it is crucial to pre-activate the carboxylic acid with HBTU before adding the amine.[5]

  • Purification Challenges:

    • The urea byproduct from EDC is water-soluble, but if it persists, multiple aqueous washes are recommended.

    • The tetramethylurea byproduct from HBTU is also generally water-soluble.

    • If the product is highly polar, a reverse-phase column chromatography may be necessary.

Conclusion

The amide coupling of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile and powerful transformation for the generation of novel chemical entities with significant potential in drug discovery. Both the EDC/HOBt and HBTU protocols described herein offer reliable and high-yielding pathways to the desired carboxamides. The choice between these methods will depend on the specific substrate, cost considerations, and the desired reaction kinetics. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently employ these protocols to advance their synthetic campaigns.

References

  • Wikipedia. (2023). HBTU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2023). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved from [Link]

  • ResearchGate. (2024). What are the best reaction condition for amide coupling using HBTU?. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-benzyl-N-(2-hydroxyethyl)-. Retrieved from [Link]

  • Singh, J., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(42), 5738-5741.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • An, G., et al. (2018). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 23(10), 2562.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ChemSynthesis. (n.d.). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 15(3), 645-655.

Sources

application of triazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Utilization of Triazole Derivatives in Modern Drug Discovery

Abstract

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and a significant dipole moment—make it a versatile building block for creating compounds that can effectively interact with a wide array of biological targets.[2] This guide provides an in-depth exploration of the , moving from fundamental synthesis strategies to their mechanisms of action in key therapeutic areas. We will detail field-proven protocols for the synthesis and biological evaluation of these compounds, offering researchers, scientists, and drug development professionals a practical framework for leveraging this privileged structure in their own research endeavors.

The Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

Triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both have become indispensable in the design of novel therapeutic agents due to their ability to serve as stable linkers or pharmacologically active cores.[3] The triazole ring is not merely a passive component; it actively engages with biological targets through hydrogen bonds and dipole interactions, enhancing binding affinity and modulating the pharmacokinetic profiles of drug candidates.[4] This versatility has led to the development of numerous FDA-approved drugs for a wide range of diseases, including fungal infections, cancer, and viral illnesses.[3][5][6]

Table 1: Selected FDA-Approved Drugs Containing a Triazole Moiety

Drug NameIsomer TypeTherapeutic ClassYear of Approval (Approx.)
Fluconazole1,2,4-TriazoleAntifungal1990
Itraconazole1,2,4-TriazoleAntifungal1992
Voriconazole1,2,4-TriazoleAntifungal2002
Anastrozole1,2,4-TriazoleAnticancer2000
Letrozole1,2,4-TriazoleAnticancer1997
Ribavirin1,2,4-TriazoleAntiviral2003
Tazobactam1,2,3-Triazoleβ-lactamase inhibitor(Used in combination)
Doravirine1,2,4-TriazoleAnti-HIV-12018

Synthesis of Triazole Derivatives: The Power of "Click Chemistry"

The ability to rapidly generate large, diverse libraries of compounds is essential for modern drug discovery. The advent of "click chemistry," a term coined by K. B. Sharpless, revolutionized the synthesis of 1,2,3-triazole derivatives.[1][7] The premier click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is lauded for its efficiency, high yields, stereospecificity, and mild reaction conditions, making it an ideal tool for medicinal chemists.[1][4][8]

The causality behind its widespread adoption lies in its reliability and modularity. It allows for the straightforward joining of two molecular fragments (one bearing an azide, the other an alkyne), which can be independently optimized before being combined, accelerating the drug discovery and optimization process.[4]

CuAAC_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Alkyne Terminal Alkyne (R1-C≡CH) Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Joins Azide Organic Azide (R2-N3) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Catalyst->Product Catalyzes Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Product

Caption: General workflow for the CuAAC "Click" Synthesis.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes a general, lab-scale synthesis of 1-benzyl-4-phenyl-1,2,3-triazole, a common model reaction.[9][10] The self-validating nature of this protocol stems from the high selectivity of the CuAAC reaction, where the formation of the 1,4-disubstituted regioisomer is heavily favored, minimizing complex purification steps.

Materials:

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.0 mmol, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol (t-BuOH) and Deionized Water (1:1 mixture, 10 mL)

  • Ethyl acetate and Brine for workup

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vial with a magnetic stir bar

Procedure:

  • Reactant Setup: In a 20 mL reaction vial, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in 5 mL of the t-BuOH/H₂O (1:1) solvent mixture. Stir to ensure homogeneity.

  • Catalyst Preparation: In a separate small vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in the remaining 5 mL of the t-BuOH/H₂O mixture. The solution should turn a yellow-orange color as the ascorbate reduces Cu(II) to the active Cu(I) species. Rationale: Sodium ascorbate is a mild reducing agent that generates the catalytically active Cu(I) in situ from the more stable Cu(II) salt.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture. Cap the vial and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation. The reaction is often complete within 1-2 hours.

  • Workup: Once the reaction is complete, add 20 mL of ethyl acetate and 20 mL of water to the vial. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or column chromatography. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.

Therapeutic Applications and Field Protocols

Antifungal Agents: The Hallmark Application

Triazoles are arguably most famous for their antifungal activity.[3][11] Drugs like fluconazole and voriconazole are mainstays in treating systemic fungal infections.[3]

Mechanism of Action: The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] By binding to the heme iron in the enzyme's active site, triazoles block the conversion of lanosterol to ergosterol.[16] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[12][13][14]

Antifungal_MoA Triazole Triazole Antifungal (e.g., Fluconazole) CYP51 Fungal CYP51 (14α-demethylase) Triazole->CYP51 Inhibits Disruption Disrupted Membrane Integrity & Fungal Cell Death CYP51->Disruption Inhibition Leads To Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Membrane->Disruption Lack of Ergosterol Causes

Caption: Mechanism of Action (MoA) of Triazole Antifungals.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a triazole derivative, a key metric for assessing antifungal potency. This method is standardized by the Clinical and Laboratory Standards Institute (CLSI).[17]

Materials:

  • Test triazole compound, dissolved in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Standard antifungal drug (e.g., Fluconazole) for quality control.

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).[17]

  • RPMI 1640 medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader) capable of reading at 630 nm.

Procedure:

  • Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 10³ CFU/mL in the test wells.[17]

  • Compound Dilution Series:

    • Add 100 µL of RPMI 1640 to all wells of a 96-well plate.

    • Add 2 µL of the high-concentration stock solution of the test compound to the first column of wells. This creates the highest test concentration (e.g., 64 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on, across the plate. Discard 100 µL from the last dilution column. Rationale: This creates a concentration gradient to precisely identify the MIC.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound. This brings the final volume to 200 µL and halves the drug concentrations to the desired final range (e.g., 0.125 to 64 µg/mL).[17]

  • Controls:

    • Growth Control: Wells containing only RPMI and the fungal inoculum (no drug).

    • Sterility Control: Wells containing only RPMI medium (no drug, no fungi).

    • Positive Control: Run a parallel dilution series with a standard drug like Fluconazole.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[17]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[17] This can be determined visually or by reading the optical density (OD) at 630 nm with a plate reader.

Table 2: Example Antifungal Activity (MIC in µg/mL) of a Hypothetical Triazole Derivative

Fungal StrainCompound A12Fluconazole (Control)
Candida albicans SC5314≤0.1250.5
Cryptococcus neoformans H990.254.0
Candida glabrata ATCC 20014.016.0
Fluconazole-Resistant C. albicans1.0>64

Data is representative based on published studies.[18]

Anticancer Agents

Triazole derivatives exhibit a wide range of anticancer activities by interacting with diverse enzyme systems.[19] Drugs like Anastrozole and Letrozole function as aromatase inhibitors for treating breast cancer. Other derivatives have been developed as tubulin polymerization inhibitors, effectively halting cell division.[19] The structural rigidity and hydrogen bonding potential of the triazole ring allow it to be a highly effective scaffold for designing specific enzyme inhibitors.[19]

Agents for Neurodegenerative Diseases

Alzheimer's disease (AD) is a multifactorial disorder, making single-target drugs largely ineffective.[20][21] Triazole derivatives are excellent candidates for creating Multi-Target-Directed Ligands (MTDLs) that can address several pathological pathways simultaneously.[22] The triazole scaffold can be functionalized to incorporate moieties that:

  • Chelate metal ions (e.g., Cu²⁺, Zn²⁺) to prevent them from promoting amyloid-β (Aβ) aggregation.[21]

  • Inhibit β-secretase (BACE-1) , an enzyme that initiates the production of Aβ peptides.[21]

  • Inhibit Monoamine Oxidases (MAO) , enzymes whose dysregulation contributes to oxidative stress in the brain.[21]

AD_Multi_Target cluster_targets Pathological Targets in Alzheimer's Disease cluster_outcomes Therapeutic Outcomes TriazoleMTDL Triazole-Based Multi-Target Ligand MetalIons Excess Metal Ions (Cu²⁺, Zn²⁺) TriazoleMTDL->MetalIons Chelates BACE1 BACE-1 Enzyme TriazoleMTDL->BACE1 Inhibits MAO Monoamine Oxidase (MAO) TriazoleMTDL->MAO Inhibits ReducedAgg Reduced Aβ Aggregation MetalIons->ReducedAgg ReducedAbeta Reduced Aβ Production BACE1->ReducedAbeta ReducedOx Reduced Oxidative Stress MAO->ReducedOx

Caption: Multi-target strategy for Alzheimer's using a triazole scaffold.

Conclusion and Future Outlook

Triazole derivatives are a testament to the power of heterocyclic chemistry in drug discovery. Their synthetic accessibility, particularly through click chemistry, combined with their remarkable biological versatility, ensures their continued prominence in the field.[1][3] From combating life-threatening fungal infections to offering new hope for complex diseases like cancer and Alzheimer's, the triazole scaffold remains a source of significant innovation. Future research will likely focus on developing novel triazole-based MTDLs and exploring new synthetic methodologies to further expand the chemical space available for screening.

References

  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023).
  • Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv
  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS)
  • Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. (N.A.).
  • Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity rel
  • Some examples of triazole containing FDA approved drugs Seviteronel,... (N.A.).
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (N.A.). PubMed Central.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI.
  • In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. (N.A.).
  • Click Chemistry Azide-Alkyne Cycloaddition. (N.A.). Sigma-Aldrich.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • Multi-Target-Directed Triazole Derivatives: Design, Synthesis, and Evaluation of Synergistic Modulation in Alzheimer's Disease. (2025). ACS Chemical Neuroscience.
  • A comprehensive review on triazoles as anticancer agents. (N.A.). DergiPark.
  • Triazole antifungals. (N.A.). EBSCO.
  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (N.A.). DOKUMEN.PUB.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023). Life Chemicals.
  • Triazole formation and the click concept in the synthesis of interlocked molecules. (2023). University of Southampton ePrints.
  • Antifungal Ergosterol Synthesis Inhibitors. (2024). NCBI Bookshelf.
  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023).
  • CuAAC click triazole synthesis - labor
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (N.A.). Europe PMC.
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (N.A.). MDPI.
  • Pathogenesis of Alzheimer's Disease and Diversity of 1,2,3-Triazole Scaffold in Drug Development: Design Strategies, Structural Insights, and Therapeutic Potential. (2023). PubMed.

Sources

Application Notes and Protocols: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Amino-1,2,3-triazole Scaffold

The 1,2,3-triazole moiety has become a cornerstone in medicinal chemistry and material science, largely due to its remarkable stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds.[1][2] Among the diverse family of triazoles, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid stands out as a particularly valuable bifunctional building block. Its structure incorporates a primary amino group and a carboxylic acid, offering two orthogonal points for chemical modification. This unique arrangement allows for the facile construction of complex molecular architectures, making it an attractive starting material for the synthesis of novel pharmaceuticals and functional materials.[3][4]

The presence of the benzyl group at the N1 position enhances the lipophilicity of the molecule, a feature that can be crucial for modulating the pharmacokinetic properties of drug candidates. The adjacent amino and carboxylic acid functionalities provide handles for a variety of chemical transformations, including amide bond formation, heterocycle synthesis, and cross-coupling reactions.[5][6] These notes will provide a comprehensive guide to the synthesis and application of this versatile building block, complete with detailed protocols and an exploration of its utility in modern organic synthesis.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key data for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₄O₂-
Molecular Weight 218.22 g/mol [7]
Appearance White to off-white solidInferred
Melting Point Data not available for the acid; 236 °C for the corresponding carboxamide.[8]-
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water and non-polar organic solvents.Inferred
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 7.40-7.28 (m, 5H, Ar-H), 5.45 (s, 2H, CH₂), 3.45 (br s, 2H, NH₂), 12.5 (br s, 1H, COOH).[7]
¹³C NMR Data not available-
IR (KBr, cm⁻¹) Data not available-

Synthetic Protocols

The synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is typically achieved through a two-step process: a base-mediated 1,3-dipolar cycloaddition to form the triazole core as an ester, followed by hydrolysis to the desired carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from the general procedure for the synthesis of 5-amino-1,2,3-triazoles via a dipolar azide-nitrile cycloaddition.[5] The reaction involves the condensation of benzyl azide with ethyl cyanoacetate in the presence of a base.

Materials:

  • Benzyl azide

  • Ethyl cyanoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0 °C, add ethyl cyanoacetate (1.0 eq.) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add benzyl azide (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl cyanoacetate, generating the nucleophilic species required for the cycloaddition with benzyl azide. Ethanol is an appropriate solvent as it is the conjugate acid of the base used. The reaction is initiated at a low temperature to control the exothermicity of the initial deprotonation.

Protocol 2: Hydrolysis to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure, typically carried out under basic conditions.

Materials:

  • Ethyl 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Causality Behind Experimental Choices: A mixture of THF and water is used to ensure the solubility of both the ester starting material and the hydroxide base. An excess of the base is used to drive the hydrolysis to completion. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Applications in Organic Synthesis

The bifunctional nature of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid makes it a versatile building block for a range of synthetic applications.

Application 1: Amide Bond Formation for Peptidomimetics and Drug Discovery

The carboxylic acid moiety can be readily coupled with a variety of amines to form amides, a fundamental transformation in the synthesis of peptidomimetics and drug candidates.[3][9]

Workflow for Amide Coupling:

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack A 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid D Activated Ester Intermediate A->D B Coupling Reagent (e.g., HATU, EDC) B->D C Base (e.g., DIPEA) C->D F Amide Product D->F Amide Bond Formation E Primary or Secondary Amine E->F

Caption: Amide coupling workflow.

Protocol 3: HATU-Mediated Amide Coupling

This protocol describes a standard and efficient method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

  • A primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the consumption of the carboxylic acid and the appearance of the less polar amide product. The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.

Application 2: Synthesis of Fused Heterocyclic Systems

The amino group of the title compound can participate in cyclization reactions to form fused heterocyclic systems, which are of significant interest in medicinal chemistry.[10][11]

Conceptual Reaction Pathway:

G A 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid C Fused Triazolopyrimidine A->C B Bifunctional Reagent (e.g., β-ketoester) B->C

Caption: Fused heterocycle synthesis.

Trustworthiness and Further Applications

The protocols and applications described herein are based on well-established synthetic methodologies in organic chemistry.[3][5] The reliability of these methods ensures that researchers can confidently employ 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid as a building block in their synthetic endeavors. Beyond the applications detailed, this compound can also serve as a precursor for:

  • N-Arylation: The amino group can undergo Buchwald-Hartwig amination to introduce various aryl or heteroaryl substituents.[12]

  • Diazotization: The amino group can be diazotized and subsequently displaced to introduce a range of other functional groups.

  • Multicomponent Reactions: The bifunctional nature of the molecule makes it an ideal candidate for multicomponent reactions to rapidly build molecular complexity.[13]

Conclusion

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two orthogonal functional groups provide a robust platform for the synthesis of a wide array of complex molecules. The detailed protocols and application notes provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this important scaffold.

References

  • (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium - ResearchGate. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. Available at: [Link]

  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O - PubChem. Available at: [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed Central. Available at: [Link]

  • 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide - ChemSynthesis. Available at: [Link]

  • (PDF) 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). Available at: [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - NIH. Available at: [Link]

  • 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl- - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids - ResearchGate. Available at: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. Available at: [Link]

  • (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - ResearchGate. Available at: [Link]

  • A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles†. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available at: [Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Available at: [Link]

  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9) - Chemchart. Available at: [Link]

  • (PDF) 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - ResearchGate. Available at: [Link]

  • Ethyl 1-benzyl-5-{[(isopropylamino)(3-nitrophenoxy)methylidene]amino}-1H-1,2,3-triazole-4-carboxylate - NIH. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • 5-Aminotetrazoles – An Overview of Synthetic Methodologies through the Desulfurization of Thioureas - Bentham Science Publisher. Available at: [Link]

  • 1H-[10][11][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available at: [Link]

  • 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects - ResearchGate. Available at: [Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. Available at: [Link]

  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - NIH. Available at: [Link]

Sources

Application Notes & Protocols for Evaluating the Antimicrobial Activity of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Triazole derivatives represent a pivotal class of heterocyclic compounds, renowned for their broad-spectrum antifungal activity and growing potential as antibacterial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of novel triazole derivatives. We will delve into the core mechanisms of action, present detailed, field-proven protocols for assessing antimicrobial efficacy, and offer insights into data interpretation and presentation. The methodologies outlined herein are designed to ensure scientific integrity and generate reproducible, high-quality data essential for advancing promising candidates through the development pipeline.

Introduction: The Enduring Significance of Triazoles in Antimicrobial Research

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which serve as a critical pharmacophore in medicinal chemistry. Their prominence stems primarily from their well-established role as potent antifungal agents. Commercially successful drugs like fluconazole and itraconazole have become mainstays in treating systemic mycoses. The primary mechanism for this activity is the targeted inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

The versatility of the triazole scaffold allows for extensive chemical modification, enabling the development of novel derivatives with improved potency, broader spectrum, and the ability to overcome existing resistance mechanisms. Furthermore, recent research has illuminated the potential of triazole derivatives as effective antibacterial and anti-biofilm agents, expanding their therapeutic utility beyond mycology. This guide provides the foundational protocols required to rigorously assess these activities.

Core Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A fundamental understanding of the mechanism of action is crucial for interpreting experimental results. For antifungal triazoles, the primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase. The nitrogen atom at position 4 (N4) of the triazole ring chelates the heme iron atom in the active site of this enzyme, effectively blocking its function. This inhibition halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and the depletion of mature ergosterol. The resulting cell membrane becomes malformed, hyperpermeable, and unable to support essential cellular processes, ultimately leading to fungistatic or fungicidal effects.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps branch Lanosterol->branch Intermediate 14α-methylated Sterols (Toxic) Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane branch->Intermediate Blocked Pathway branch->Ergosterol Normal Pathway Enzyme Lanosterol 14α-demethylase (CYP51) Enzyme->Ergosterol Triazole Novel Triazole Derivative Triazole->Enzyme INHIBITS

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole derivatives.

Core Experimental Protocols

The following protocols are aligned with standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data robustness and comparability.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a gold standard for this assessment.

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow start Start: Prepare Materials prep_compound 1. Prepare Stock Solution of Triazole Derivative in DMSO start->prep_compound serial_dilute 2. Perform 2-fold Serial Dilution in 96-well plate (100 µL/well) prep_compound->serial_dilute add_inoculum 5. Add 100 µL of Diluted Inoculum to each well (Final conc. ~5x10^5 CFU/mL) serial_dilute->add_inoculum prep_inoculum 3. Prepare Standardized Inoculum (e.g., 0.5 McFarland, ~1.5x10^8 CFU/mL) dilute_inoculum 4. Dilute Inoculum in Broth (e.g., MHB or RPMI-1640) prep_inoculum->dilute_inoculum dilute_inoculum->add_inoculum controls 6. Prepare Controls: - Growth Control (No Drug) - Sterility Control (No Inoculum) add_inoculum->controls incubate 7. Incubate Plate (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi) controls->incubate read_results 8. Read Results Visually or with Plate Reader (OD600) incubate->read_results end End: Determine MIC read_results->end

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Materials:

    • Novel triazole derivative

    • Dimethyl sulfoxide (DMSO)

    • Sterile 96-well flat-bottom microtiter plates

    • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi)

    • Microbial strain (e.g., Staphylococcus aureus, Candida albicans)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Preparation of Compound:

    • Prepare a high-concentration stock solution of the triazole derivative in 100% DMSO (e.g., 10 mg/mL).

    • Expert Insight: DMSO concentration in the final well should not exceed 1-2% as it can inhibit microbial growth. A preliminary DMSO toxicity test is recommended.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution (appropriately diluted from the main stock) to the first column, resulting in a 200 µL total volume.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mix well, and repeat across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24h old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD at 625 nm).

    • Dilute this standardized suspension into the test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading the MIC:

    • The MIC is the lowest concentration of the triazole derivative at which there is no visible growth (i.e., the well is clear). This can be assessed by eye or with a plate reader measuring optical density (OD).

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC determines the lowest concentration of an agent required to kill a microorganism.

Step-by-Step Methodology:

  • Prerequisite: An MIC test must be performed first.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the 10 µL aliquot onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plate under optimal growth conditions until growth is clearly visible in control spots.

  • Determining MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are observed from the 10 µL spot).

Protocol: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a microbial population over time.

Step-by-Step Methodology:

  • Preparation: Prepare several flasks containing broth with the triazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with the microorganism to a starting density of ~5 x 10⁵ CFU/mL.

  • Time-Point Sampling: Incubate the flasks at the appropriate temperature with shaking. At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto drug-free agar.

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal or fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparative analysis.

Table 1: Example MIC and MBC/MFC Data for Novel Triazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (MBC/MIC Ratio)
TZD-001Candida albicans ATCC 9002824Cidal (≤4)
TZD-001Aspergillus fumigatus ATCC 204305432Static (>4)
TZD-002Staphylococcus aureus ATCC 29213816Cidal (≤4)
FluconazoleCandida albicans ATCC 900281>64Static (>4)
  • Expert Insight: The ratio of MBC/MIC is a key indicator. A ratio of ≤4 is generally considered bactericidal/fungicidal, while a ratio >4 suggests a bacteriostatic/fungistatic effect.

Table 2: Example Time-Kill Assay Data (Log₁₀ CFU/mL) for TZD-001 vs. C. albicans

Time (h)Growth Control1x MIC (2 µg/mL)2x MIC (4 µg/mL)4x MIC (8 µg/mL)
05.705.715.695.70
46.855.104.553.91
87.924.323.122.45
248.513.55<2.00<2.00
  • Interpretation: At 2x and 4x MIC, TZD-001 demonstrates a fungicidal effect, achieving a >3-log₁₀ reduction in viable cells by the 24-hour time point.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of novel triazole derivatives. By systematically determining MIC, MBC/MFC, and time-kill kinetics, researchers can effectively triage compounds, establish structure-activity relationships, and identify promising leads for further development. Subsequent studies should focus on evaluating activity against resistant strains, assessing performance in biofilm models, and investigating potential mechanisms of resistance to ensure the development of durable and effective next-generation antimicrobial agents.

References

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 12(1), 40–79. [Link]

  • Tomsic, F., Guncar, G., Podobnik, M., & Turk, S. (2020). Azole-Based Inhibitors in the Development of New Antimicrobials. Current Topics in Medicinal Chemistry, 20(17), 1561–1580. [Link]

  • Warrilow, A. G. S., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole affinity of sterol 14α-demethylase (CYP51). Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4557–4565. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI. [Link]

  • Ghannoum, M., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

Application Notes and Protocols for the Use of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Triazole-Based Peptidomimetics

The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation and poor bioavailability.[1][2] To overcome these limitations, medicinal chemists are increasingly turning to peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced stability and pharmacological properties. A powerful strategy in this domain is the replacement of the labile amide bond with a bioisosteric surrogate.[1][2] The 1,2,3-triazole ring has emerged as a particularly effective amide bond isostere.[1][3][4] Specifically, the 1,4-disubstituted 1,2,3-triazole can mimic the trans geometry of a peptide bond, maintaining key electronic and hydrogen bonding characteristics while being impervious to protease activity.[1][4]

This document provides a detailed guide for the incorporation of a specific unnatural amino acid, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid , into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This building block offers a unique scaffold, introducing a rigid, planar triazole core into the peptide backbone. The 5-amino group provides a handle for further functionalization or can participate in hydrogen bonding interactions, while the N-benzyl group can be used to modulate steric and electronic properties.

The protocols outlined below are designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of triazole-modified peptides. We will cover the synthesis of the protected amino acid building block, its activation, and a robust coupling protocol for its incorporation into a growing peptide chain.

Part 1: Synthesis of the Protected Building Block

For successful incorporation via Fmoc-SPPS, the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid must be appropriately protected. The α-amino group (in this case, the 5-amino group of the triazole) requires a temporary protecting group that is stable to the coupling conditions but can be selectively removed. However, given the context of its use as a backbone replacement, the primary amino group that will be part of the growing peptide chain is the one to be protected with Fmoc. The inherent 5-amino group on the triazole ring requires a different, orthogonal protecting group to prevent side reactions. A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is cleaved by the final acidic cleavage cocktail (e.g., trifluoroacetic acid).

A plausible synthetic route starting from benzyl azide and ethyl 2-cyanoacetate is outlined below, based on generalized synthetic routes for similar compounds.[1]

Workflow for Synthesis of Fmoc-N-(5-(Boc-amino)-1-benzyl-1H-1,2,3-triazole-4-carbonyl)amino acid Precursor

G cluster_0 Synthesis of Triazole Core cluster_1 Protection and Hydrolysis cluster_2 Final Fmoc Protection (Conceptual) A Benzyl Azide C Base-promoted Cyclization A->C B Ethyl 2-cyanoacetate B->C D Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate C->D Formation of triazole ring E Boc Anhydride (Boc)2O F Ethyl 5-(Boc-amino)-1-benzyl-1H-1,2,3-triazole-4-carboxylate D->F Boc Protection of 5-amino group E->F G Saponification (e.g., LiOH) F->G H 5-(Boc-amino)-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid G->H Ester Hydrolysis I Fmoc-OSu J Fmoc-Protected Building Block (for SPPS) H->J Coupling to N-terminus for Fmoc protection I->J SPPS_Cycle Resin Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc & piperidine Coupling Coupling: 1. Pre-activate Triazole AA 2. Add to resin Wash1->Coupling Free N-terminus Wash2 Wash (DMF) Coupling->Wash2 Remove excess reagents NextCycle Ready for next cycle Wash2->NextCycle

Sources

Application Notes & Protocols: A Guide to the Development of 1,2,3-Triazole-4-Carboxamides as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design.[1] The 1,2,3-triazole ring, in particular, is considered a "privileged" structure due to its unique chemical properties. It is metabolically stable, capable of forming hydrogen bonds, and acts as a rigid linker, positioning pharmacophores in a well-defined orientation.[2] Notably, the triazole moiety can serve as a bioisostere for an amide bond, enhancing its drug-like properties.[2]

This guide focuses on a specific, promising subclass: 1,2,3-triazole-4-carboxamides . Research has demonstrated that this scaffold is a versatile starting point for developing potent cytotoxic agents against a range of human cancer cell lines, including leukemia, melanoma, lung, ovarian, and breast cancers.[3] These compounds can exert their anticancer effects through various mechanisms, such as the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][4]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel 1,2,3-triazole-4-carboxamide derivatives. We will detail robust protocols for chemical synthesis, in vitro cytotoxicity screening, and key mechanistic assays, explaining the scientific rationale behind each step to facilitate the identification and characterization of new anticancer drug candidates.

Part 1: Synthesis of 1,2,3-Triazole-4-Carboxamide Derivatives

The synthesis of a 1,2,3-triazole core is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is favored in drug discovery for its reliability, high yields, and tolerance of a wide variety of functional groups.[2] The general strategy involves the creation of the triazole ring, followed by the formation of the carboxamide bond.

General Synthetic Workflow

A common and effective approach involves a multicomponent reaction to form the triazole carboxylic acid, which is then activated and coupled with a desired amine to yield the final carboxamide product.[1][3]

G cluster_0 Step 1: Triazole Ring Formation (CuAAC) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Aryl Azide C 1-Aryl-1H-1,2,3-triazole-4-carboxylate A->C Cu(I) catalyst Sodium Ascorbate B Terminal Alkyne (e.g., Ethyl Acetoacetate) B->C D 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid C->D Base (e.g., NaOH) then Acid (e.g., HCl) F Target 1,2,3-Triazole-4-carboxamide D->F E Primary/Secondary Amine (R1R2NH) E->F Coupling Agent (e.g., DCC, HATU)

Caption: Generalized workflow for the synthesis of 1,2,3-triazole-4-carboxamides.

Protocol 1: General Synthesis of a 1,2,3-Triazole-4-Carboxamide

This protocol describes a representative synthesis. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific substrates used.

Materials:

  • Substituted aryl azide

  • Ethyl acetoacetate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Desired primary or secondary amine

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Solvents: t-butanol, water, Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • Synthesis of the Triazole Carboxylate Ester:

    • In a round-bottom flask, dissolve the aryl azide (1.0 eq) and ethyl acetoacetate (1.1 eq) in a 1:1 mixture of t-butanol and water.

    • Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).

    • Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[2]

    • Once complete, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude triazole carboxylate ester.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the crude ester in ethanol and add an aqueous solution of NaOH (2.0 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by the dropwise addition of concentrated HCl until a precipitate forms (typically pH 2-3).

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the 1,2,3-triazole-4-carboxylic acid.[1]

  • Amide Coupling:

    • Suspend the triazole carboxylic acid (1.0 eq) in dry DCM or DMF.

    • Add the coupling agent, such as DCC (1.1 eq), and stir for 15 minutes at 0°C.

    • Add the desired amine (1.1 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 1,2,3-triazole-4-carboxamide.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of 1,2,3-triazole-4-carboxamide derivatives is synthesized, a systematic in vitro evaluation is necessary to identify promising candidates. The following protocols outline a standard cascade for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] It is a robust and widely used primary screening tool to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., A549-lung, HCT-116-colorectal, PANC-1-pancreatic, HeLa-cervical).[5][6]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[8]

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Doxorubicin (positive control).[8]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole-carboxamides and the positive control (Doxorubicin) in culture medium. The final concentrations should typically range from 0.1 to 100 µM.[8]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Summarize the cytotoxicity data in a table for clear comparison across different cell lines.

Compound IDA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)PANC-1 IC₅₀ (µM)HeLa IC₅₀ (µM)
5f 18.5 ± 2.122.3 ± 3.015.1 ± 1.825.6 ± 2.9
5i 12.1 ± 1.510.8 ± 1.29.5 ± 1.114.3 ± 1.7
5j 9.8 ± 1.38.5 ± 0.97.2 ± 0.811.0 ± 1.4
Doxorubicin 0.9 ± 0.10.6 ± 0.081.1 ± 0.150.8 ± 0.1
Note: Data are representative examples based on typical findings for active compounds and will vary.[5]
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Inducing apoptosis is a primary goal of many anticancer therapies.[8][9] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10][11]

Caption: Experimental workflow and data interpretation for the Annexin V/PI apoptosis assay.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Combine all cells and centrifuge at 300 x g for 5 minutes.[9]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[9]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Interpretation: Use the flow cytometry software to create a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. Gate the populations to quantify the percentage of cells in each quadrant: Q4 (live), Q3 (early apoptotic), Q2 (late apoptotic), and Q1 (necrotic).

Protocol 4: Cell Cycle Analysis by PI Staining

This protocol is used to determine the effect of a test compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). A compound-induced block at a specific phase is a common mechanism of action for anticancer drugs.[12]

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase (DNA synthesis) have an intermediate amount. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to generate a histogram representing the distribution of the cell population across the cycle phases.[12]

Materials:

  • PI/Triton X-100 staining solution containing RNase A.[13]

  • 70% ethanol (ice-cold).

  • PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and centrifuge. Resuspend the cell pellet and, while gently vortexing, add the cells dropwise into 9 mL of ice-cold 70% ethanol for fixation.[13]

  • Store the fixed cells at 4°C for at least 2 hours (can be stored for longer).[13]

  • Staining: Centrifuge the fixed cells at 200 x g for 10 minutes. Discard the ethanol and wash the pellet with PBS.[13]

  • Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution. The RNase A is critical to prevent staining of double-stranded RNA.[13]

  • Incubate for 30 minutes at room temperature, protected from light.[13]

  • Analysis: Analyze the samples on a flow cytometer. Generate a histogram of cell count versus fluorescence intensity.

  • Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: The principle of cell cycle analysis by DNA content quantification.

Part 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

The ultimate goal is to understand how these compounds work and which structural features are critical for their activity. This knowledge guides the rational design of more potent and selective analogs.

Potential Molecular Targets

Molecular docking studies and further biological assays often suggest that triazole derivatives can interact with key proteins involved in cancer progression. For 1,2,3-triazole-4-carboxamides, potential targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactive, drives cell proliferation.[5][6]

  • Cyclin-Dependent Kinase 4 (CDK4): An enzyme critical for the G1-S phase transition in the cell cycle.[5][6]

  • Tubulin: Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.[14]

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activation PI3K PI3K/AKT Pathway EGFR->PI3K Activation Triazole 1,2,3-Triazole Carboxamide Triazole->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by a 1,2,3-triazole-4-carboxamide derivative.

Structure-Activity Relationship (SAR) Insights

By comparing the IC₅₀ values of different analogs, key SAR trends can be established. This is crucial for optimizing lead compounds.

Position of SubstitutionStructural FeatureImpact on Anticancer ActivityRationale / Reference
Aryl ring at N1 Electron-withdrawing groups (e.g., -F, -Cl)Often increases activityMay enhance binding interactions within the target protein's active site.[4]
Carboxamide (R-NH-C=O) Bulky or aromatic substituentsCan significantly increase or decrease activityThe nature of this group is critical for fitting into the binding pocket of the target enzyme or receptor.[15]
Carboxamide (R-NH-C=O) Presence of H-bond donors/acceptors (e.g., -OH, -NH₂)Generally favorableCan form key hydrogen bonds with amino acid residues in the active site, increasing binding affinity.[16]
Triazole ring at C5 Small alkyl group (e.g., -CH₃) vs. HVariableSubstitution at this position can influence the overall conformation and electronic properties of the molecule.[4]

Causality: The rationale behind SAR studies is to build a predictive model. For instance, if adding a hydroxyl group to the carboxamide's phenyl ring consistently improves activity across multiple cell lines, it strongly suggests this group is forming a critical hydrogen bond with the molecular target. This insight allows for the focused synthesis of new derivatives that retain or enhance this interaction.[16]

Conclusion

The 1,2,3-triazole-4-carboxamide scaffold represents a highly promising platform for the discovery of novel anticancer agents.[6] Its synthetic tractability via click chemistry allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust and logical framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to more detailed mechanistic studies of apoptosis and cell cycle arrest. By correlating the biological data with structural modifications, a clear understanding of the structure-activity relationship can be developed. This iterative process of design, synthesis, and biological evaluation is fundamental to advancing these promising molecules from laboratory curiosities to potential clinical candidates.

References

  • Benchchem. (n.d.). Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays. Benchchem.
  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025, August 5). ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • Sharma, D. K., & Singh, S. (2024, March 30). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research.
  • Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. (n.d.). National Institutes of Health.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (n.d.). PubMed.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). MDPI.
  • Basic Methods of Cell Cycle Analysis. (2023, February 12). MDPI.
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). National Institutes of Health.
  • A novel assay for discovery and characterization of pro-apoptotic drugs and for monitoring apoptosis in patient sera. (n.d.). PubMed.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Flow Cytometry.
  • Benchchem. (n.d.). Evaluating the Cytotoxicity of 5-Undecyl-1H-1,2,4-triazol-3-amine and Other Triazole Derivatives in Cancer Cell Lines. Benchchem.
  • Benchchem. (n.d.). structure-activity relationship studies of 1,2,4-triazole carboxamides. Benchchem.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. (2025, December 20). ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Click-iT EdU Protocol for Flow Cytometry. Thermo Fisher Scientific - US.
  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022, May 11). Pharmacia.
  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022, June 29). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One.
  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024, March 30). International Journal of Pharmaceutical Sciences and Drug Research.
  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (n.d.). National Institutes of Health.
  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (n.d.). Semantic Scholar.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries. Benchchem.
  • Sharma, D. K., & Singh, S. (2023, December 2). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. (2017, October 28). International Journal of Pharmaceutical Sciences Review and Research.
  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (2025, August 9). ResearchGate.

Sources

Purifying a Key Pharmaceutical Building Block: Application Notes and Protocols for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a vital heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its structural motifs are integral to the development of novel therapeutic agents. The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product. Therefore, robust and efficient purification techniques are paramount in the synthesis of this and other pharmaceutical intermediates.

This comprehensive guide provides detailed application notes and protocols for the purification of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in the fundamental physicochemical properties of the target molecule and are designed to be self-validating systems.

Understanding the Molecule: Physicochemical Properties

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality is the cornerstone of its purification strategy, particularly for liquid-liquid extraction.

To tailor our purification methods, we will rely on predicted physicochemical properties. Using advanced computational tools like ChemAxon, we can estimate the pKa and logP values which are crucial for designing effective separation protocols.[1][2][3][4]

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Purification
Acidic pKa (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid will be deprotonated and water-soluble at pH > 5.
Basic pKa (Amino Group) ~2.0 - 3.0The amino group will be protonated and water-soluble at pH < 1.5.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5The neutral molecule is moderately lipophilic and will preferentially dissolve in organic solvents.

These predicted values guide the selection of appropriate pH conditions for extraction and the choice of solvent systems for recrystallization and chromatography.

Purification Strategy Overview

The purification of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, by-products, and other impurities. The potential for isomeric impurities, such as those arising from a Dimroth rearrangement, necessitates purification techniques with high resolving power.[5] A general workflow for the purification is outlined below.

Purification Workflow Crude_Product Crude Product (in organic solvent) LLE Liquid-Liquid Extraction (Acid-Base Workup) Crude_Product->LLE Initial Cleanup Recrystallization Recrystallization LLE->Recrystallization Isolation of Amphoteric Product Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography Further Purification Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product LLE_Workflow Start Crude Product in Ethyl Acetate Add_Base Add 1M NaHCO₃ Start->Add_Base Separate1 Separate Layers Add_Base->Separate1 Aqueous1 Aqueous Layer (Product as Salt) Separate1->Aqueous1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Acidify Acidify with 1M HCl to pH 3-4 Aqueous1->Acidify Precipitate Product Precipitates Acidify->Precipitate Add_EtOAc Add fresh Ethyl Acetate Precipitate->Add_EtOAc Separate2 Separate Layers Add_EtOAc->Separate2 Aqueous2 Aqueous Layer Separate2->Aqueous2 Organic2 Organic Layer (Pure Product) Separate2->Organic2 Wash_Dry Wash with Brine & Dry Organic2->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Final Purified Product Evaporate->Final

Caption: Liquid-liquid extraction workflow.

Method 2: Recrystallization

Principle:

Recrystallization is a technique used to purify a solid compound based on its differential solubility in a particular solvent at different temperatures. [6][7][8]The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the soluble impurities behind in the solvent.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. For a compound like 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, which has both polar and non-polar characteristics, a range of solvents should be screened. Based on the purification of similar triazole derivatives, suitable solvents could include alcohols, esters, and aqueous mixtures. [9][10] Solvent Screening Table:

SolventPredicted Solubility BehaviorRationale
Ethanol GoodOften a good choice for moderately polar organic compounds. [9]
Methanol GoodSimilar to ethanol, but may have higher solubility.
Ethyl Acetate ModerateLess polar than alcohols, may require heating.
Water Poor (as a single solvent)The benzyl group reduces water solubility.
Ethanol/Water ExcellentA solvent-antisolvent system can be very effective. The compound is dissolved in hot ethanol, and water is added until turbidity is observed, followed by reheating to dissolve and slow cooling.
Acetic Acid Good (for acidic compounds)Can be a good solvent for carboxylic acids, but may be difficult to remove completely. [6]

Protocol:

Materials:

  • Crude 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Selected recrystallization solvent (e.g., ethanol/water).

  • Erlenmeyer flask.

  • Hot plate with magnetic stirrer.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system like ethanol/water, dissolve the solid in the minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Recrystallization_Workflow Start Crude Solid Add_Solvent Add minimal hot solvent Start->Add_Solvent Dissolve Dissolve completely Add_Solvent->Dissolve Cool Cool slowly to room temp, then ice bath Dissolve->Cool Crystallize Crystals form Cool->Crystallize Filter Vacuum filter Crystallize->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Final Pure Crystals Dry->Final Chromatography_Workflow Start Crude Sample Pack_Column Pack silica gel column Start->Pack_Column Load_Sample Load sample onto column Pack_Column->Load_Sample Elute Elute with solvent gradient (e.g., DCM to DCM/MeOH) Load_Sample->Elute Collect Collect fractions Elute->Collect TLC Analyze fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate Final Pure Product Evaporate->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, ultimately improving yield and purity.

Introduction to the Synthesis

The synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a multi-step process that is crucial for the development of various pharmaceutical compounds. The most common and efficient route involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide provides in-depth troubleshooting and frequently asked questions to address these critical issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Low yield of the triazole ester intermediate (ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate).

  • Question: My click reaction is showing low conversion to the desired triazole ester. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in the CuAAC reaction is a common issue that can often be traced back to several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity: The active catalyst in CuAAC is the Cu(I) species. The commonly used precursor, copper(II) sulfate (CuSO₄), must be reduced in situ to Cu(I) by a reducing agent like sodium ascorbate.

      • Solution: Ensure you are using a fresh solution of sodium ascorbate. It is prone to oxidation, which will prevent the efficient reduction of Cu(II) to Cu(I). A slight excess of sodium ascorbate (1.1-1.2 equivalents) can be beneficial. Alternatively, using a Cu(I) source directly, such as copper(I) iodide (CuI), can sometimes improve results, though it is more sensitive to air oxidation.

    • Purity of Reagents: The purity of your starting materials, benzyl azide and ethyl 2-amino-3-oxobutanoate, is critical. Impurities can interfere with the catalyst or participate in side reactions.

      • Solution: Benzyl azide should be freshly prepared or purified by distillation if it has been stored for an extended period. Ensure the ethyl 2-amino-3-oxobutanoate is of high purity.

    • Solvent System: The choice of solvent is crucial for ensuring all reagents are in solution and can interact effectively.

      • Solution: A mixture of t-butanol and water is often effective for this reaction, as it can dissolve both the organic and inorganic reagents. If solubility remains an issue, exploring other solvent systems like DMSO/water or DMF/water might be necessary.

    • Reaction Temperature: While many click reactions proceed well at room temperature, some systems may require gentle heating to achieve a reasonable reaction rate.

      • Solution: If the reaction is sluggish at room temperature, try heating the mixture to 40-50 °C. Monitor the reaction progress by TLC or LC-MS to avoid potential decomposition at higher temperatures.

Issue 2: Difficulty in purifying the triazole ester intermediate.

  • Question: I am struggling to isolate a pure sample of the triazole ester. What are the common impurities and how can I effectively remove them?

  • Answer: Purification challenges often arise from unreacted starting materials, catalyst residues, and byproducts.

    • Copper Removal: Residual copper salts are a common impurity that can be difficult to remove.

      • Solution: After the reaction is complete, quenching with an aqueous solution of ammonia or ammonium chloride can help to complex the copper and facilitate its removal during the aqueous workup. Washing the organic layer with a dilute EDTA solution can also be very effective at chelating and removing residual copper.

    • Chromatography Issues: The triazole ester can be quite polar, which can lead to tailing or poor separation on silica gel chromatography.

      • Solution: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of a more polar solvent like methanol to the mobile phase can sometimes improve the peak shape. Alternatively, reverse-phase chromatography may be a suitable option if silica gel proves ineffective.

Issue 3: Incomplete hydrolysis of the triazole ester to the final carboxylic acid.

  • Question: The hydrolysis of my triazole ester is not going to completion, or I am observing decomposition of my product. How can I optimize this step?

  • Answer: The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved using a base like sodium hydroxide or lithium hydroxide. Incomplete reaction or decomposition can be due to several factors.

    • Insufficient Base or Reaction Time: The hydrolysis may be slow and require a sufficient amount of base and time to go to completion.

      • Solution: Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). Monitor the reaction progress by TLC or LC-MS until all the starting ester has been consumed. Gentle heating (40-60 °C) can also accelerate the hydrolysis.

    • Product Degradation: The triazole ring can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures for prolonged periods.

      • Solution: If you suspect degradation, try using milder conditions. For example, use lithium hydroxide at room temperature, which is often effective for ester hydrolysis without causing significant degradation of sensitive substrates.

    • Workup and Isolation: The final product is an amino acid and may be soluble in water, making extraction difficult.

      • Solution: After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. This will protonate the carboxylate and precipitate the amino acid, which can then be collected by filtration. Be cautious not to make the solution too acidic, as this could lead to the protonation of the amino group and increase its water solubility.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in this synthesis?

    • A1: The CuAAC reaction proceeds through a catalytic cycle involving the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the benzyl azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges to form the stable 1,2,3-triazole ring and regenerate the copper(I) catalyst.

  • Q2: Are there any alternative, copper-free methods for synthesizing this triazole?

    • A2: Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative. However, this would require the use of a strained cyclooctyne derivative instead of ethyl 2-amino-3-oxobutanoate, which would significantly alter the synthetic route. For this specific target molecule, the copper-catalyzed route is generally more efficient and utilizes more readily available starting materials.

  • Q3: What are the key safety precautions to consider during this synthesis?

    • A3: Benzyl azide is a potentially explosive compound and should be handled with care. It is recommended to prepare it in solution and use it immediately without isolation if possible. Avoid heating concentrated solutions of benzyl azide. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Optimized Protocol for the Synthesis of Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

  • To a solution of ethyl 2-amino-3-oxobutanoate (1.0 eq) in a 1:1 mixture of t-butanol and water (0.2 M), add benzyl azide (1.05 eq).

  • In a separate flask, prepare a fresh solution of sodium ascorbate (1.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by copper(II) sulfate pentahydrate (0.1 eq) dissolved in a minimum amount of water.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC (e.g., 1:1 hexane/ethyl acetate). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, add an aqueous solution of ammonium chloride and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure triazole ester.

Optimized Protocol for the Hydrolysis to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

  • Dissolve the purified ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of THF and water (2:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all the starting material has been consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully add 1M HCl dropwise with stirring until the pH of the solution is approximately 3-4.

  • A white precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary

ParameterRecommended ConditionRationale
CuAAC Catalyst CuSO₄/Sodium AscorbateIn situ generation of active Cu(I) from readily available and stable precursors.
CuAAC Solvent t-Butanol/Water (1:1)Good solubility for both organic and inorganic reagents.
CuAAC Temperature Room Temperature to 40 °CBalances reaction rate with potential for side reactions.
Hydrolysis Base Lithium Hydroxide (LiOH)Milder conditions compared to NaOH, minimizing potential degradation.
Hydrolysis Temp. Room TemperatureSufficient for complete hydrolysis without decomposition.
Product Isolation pH 3-4Maximizes precipitation of the zwitterionic product while minimizing solubility.

Visual Diagrams

Synthesis_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Hydrolysis cluster_purification Purification & Isolation A Benzyl Azide E Triazole Ester Intermediate A->E Click Reaction B Ethyl 2-amino-3-oxobutanoate B->E Click Reaction C CuSO4 / Na-Ascorbate C->E Click Reaction D t-Butanol / H2O D->E Click Reaction H Final Product: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid E->H Saponification I Aqueous Workup (NH4Cl) E->I Purify Ester F LiOH G THF / H2O K Acidification (HCl) H->K Isolate Acid J Column Chromatography I->J Purify Ester L Filtration K->L Isolate Acid

Caption: Overall workflow for the two-step synthesis of the target compound.

Troubleshooting_Flow cluster_cuac CuAAC Step cluster_hydrolysis Hydrolysis Step start Low Yield Issue check_catalyst Check Catalyst Activity (Fresh Na-Ascorbate?) start->check_catalyst check_base Sufficient Base? (2-3 eq LiOH) start->check_base check_reagents Verify Reagent Purity check_catalyst->check_reagents If catalyst is OK check_conditions Optimize Conditions (Solvent, Temp) check_reagents->check_conditions If reagents are pure end Yield Improved check_conditions->end check_time Adequate Reaction Time? check_base->check_time If base is sufficient check_degradation Product Degradation? (Milder Conditions) check_time->check_degradation If time is adequate check_degradation->end

Caption: A logical flow for troubleshooting low yield issues in the synthesis.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic Overview. Journal of the American Chemical Society, 127(1), 210-216. [Link]

Technical Support Center: Synthesis of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a comprehensive resource for troubleshooting common challenges encountered during the synthesis of substituted triazoles. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding triazole synthesis.

Q1: What are the primary methods for synthesizing 1,2,3-triazoles, and how do I choose between them?

The two most prevalent methods for the synthesis of 1,2,3-triazoles are the thermal Huisgen 1,3-dipolar cycloaddition and the catalyzed azide-alkyne cycloaddition reactions.

  • Thermal Huisgen Cycloaddition: This method involves heating an azide and an alkyne, which results in a 1,3-dipolar cycloaddition. A significant drawback of this approach is the lack of regioselectivity, often leading to a mixture of 1,4- and 1,5-disubstituted triazoles.[1][2][3] High temperatures and long reaction times are also typically required.[2][4]

  • Catalyzed Azide-Alkyne Cycloaddition: The introduction of a metal catalyst, most commonly copper(I), revolutionized triazole synthesis. This approach, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild reaction conditions.[2][5][6] For the synthesis of the 1,5-disubstituted isomer, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[1][5][6]

Recommendation: For most applications requiring high regioselectivity and yield, a catalyzed approach is recommended. CuAAC is the go-to method for 1,4-disubstituted triazoles, while RuAAC is preferred for 1,5-disubstituted triazoles.[1]

Q2: I need to synthesize a 1,5-disubstituted triazole. Is CuAAC a viable option?

Generally, no. The mechanism of the CuAAC reaction strongly favors the formation of the 1,4-disubstituted regioisomer. If you are observing the formation of the 1,5-isomer in a CuAAC reaction, it is likely due to a competing thermal cycloaddition pathway, especially if the reaction is heated. For the specific synthesis of 1,5-disubstituted triazoles, a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the recommended method.[1][5][6]

Q3: What are the key advantages of using "click chemistry" for triazole synthesis?

The term "click chemistry" refers to reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. The CuAAC reaction is a prime example of a "click" reaction.[5][7] Its key advantages include:

  • High Yields: CuAAC reactions are known for their high efficiency and conversion rates.[2]

  • Mild Reaction Conditions: These reactions can often be performed at room temperature in a variety of solvents, including water.[5][8]

  • High Regioselectivity: The reaction exclusively produces the 1,4-disubstituted triazole.[3][6]

  • Functional Group Tolerance: A wide range of functional groups are tolerated, making it suitable for complex molecule synthesis and bioconjugation.[5]

Q4: Are there any safety concerns I should be aware of when working with azides?

Yes, organic azides can be energetic and potentially explosive, especially small organic azides. It is crucial to handle them with care. Avoid heating concentrated solutions of azides and take appropriate safety precautions, such as using a blast shield. It is also important to be aware that the use of sodium azide in the presence of acids can generate hydrazoic acid, which is highly toxic and explosive.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a low yield of the desired product. The following sections break down potential causes and solutions.

1.1 Inactive Catalyst

The active catalytic species in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) species.[5]

Troubleshooting Steps:

  • Use a Reducing Agent: If you are starting with a Cu(II) salt (e.g., CuSO₄), the addition of a reducing agent is necessary to generate the active Cu(I) species in situ. Sodium ascorbate is the most commonly used reducing agent.[1][5]

  • Degas Your Solvents: Oxygen can oxidize the Cu(I) catalyst. Degassing your solvents by sparging with an inert gas (e.g., nitrogen or argon) can help to maintain the active catalytic species.

  • Use a Ligand: Certain ligands can stabilize the Cu(I) oxidation state and accelerate the reaction.[9] Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand for this purpose.[10]

1.2 Poor Substrate Solubility

If your starting materials are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

Troubleshooting Steps:

  • Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of your substrates. A table of commonly used solvents and their properties is provided below.

  • Gentle Heating: In some cases, gentle heating can improve solubility and reaction rate. However, be cautious as this may also promote the uncatalyzed thermal reaction, leading to a loss of regioselectivity.[6]

SolventPolaritySuitability for CuAACNotes
WaterHighExcellent for many bioconjugationsMay require co-solvents for organic substrates
DMSOHighGoodCan be difficult to remove during work-up
DMFHighGoodCan be difficult to remove during work-up
AcetonitrileMediumGoodGenerally easy to remove
THFLowGoodCan be used for less polar substrates
TolueneLowSuitable for some applicationsMay require heating
1.3 Sterically Hindered Substrates

Bulky substituents on the alkyne or azide can hinder the approach of the reactants to the copper catalyst, slowing down the reaction.

Troubleshooting Steps:

  • Increase Catalyst Loading: A higher concentration of the catalyst may be necessary to achieve a reasonable reaction rate.

  • Use an Accelerating Ligand: Certain ligands are designed to accelerate the reaction with sterically demanding substrates.[10][11]

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer period. Gentle heating can also be beneficial, but monitor for the formation of the 1,5-isomer.

Issue 2: Poor Regioselectivity

While CuAAC is known for its high regioselectivity, the formation of the undesired 1,5-isomer can sometimes be observed.

Troubleshooting Steps:

  • Avoid High Temperatures: The thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-isomers, becomes more competitive at elevated temperatures.[1][2] Whenever possible, run the reaction at room temperature.

  • Ensure Proper Catalyst Activity: If the Cu(I) catalyst is not active, the catalyzed reaction will not proceed, and the thermal reaction may become the dominant pathway. Refer to the "Inactive Catalyst" section above.

Issue 3: Difficult Purification

Purification of the final triazole product can be challenging due to the presence of unreacted starting materials, byproducts, and residual catalyst.

3.1 Removal of Copper Catalyst

Residual copper can interfere with downstream applications and can be difficult to remove.

Troubleshooting Steps:

  • Aqueous Washes with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or ammonia, can effectively remove copper ions.[12]

  • Silica Gel Chromatography: In some cases, the copper catalyst can be removed by standard silica gel chromatography.

  • Use of a Heterogeneous Catalyst: Employing a solid-supported copper catalyst can simplify catalyst removal by simple filtration.[13]

3.2 Product "Oiling Out"

Sometimes, the product may separate from the solution as an oil instead of a crystalline solid, which can make purification difficult.

Troubleshooting Steps:

  • Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a good solvent and then add a poor solvent to induce precipitation.

  • Trituration: Add a solvent in which the product is insoluble but the impurities are soluble. Stirring or sonicating the mixture can encourage the product to solidify.

  • Purify via Chromatography: If crystallization is not successful, purification by column chromatography is a reliable alternative.

III. Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for a small-scale CuAAC reaction.

Materials:

  • Alkyne (1.0 equiv)

  • Azide (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.1-0.3 equiv)

  • Solvent (e.g., 1:1 mixture of water and t-butanol)

Procedure:

  • In a reaction vial, dissolve the alkyne and azide in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with an aqueous solution of EDTA to remove residual copper, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of a Highly Polar Triazole

Purifying highly polar compounds on standard silica gel can be challenging.

Troubleshooting Steps:

  • Reverse-Phase Chromatography: Use a C18 column with a water/acetonitrile or water/methanol gradient.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the purification of highly polar compounds.

  • Silica Gel Chromatography with a Polar Modifier: Adding a small amount of a polar solvent like methanol or an amine like triethylamine to your eluent can improve peak shape and separation on a standard silica gel column.[12]

IV. Visualizations and Diagrams

Diagram 1: The Catalytic Cycle of CuAAC

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI:e->Cu_Acetylide:w + Alkyne Alkyne R-C≡CH Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide:e->Cu_Triazolide:w + Azide Azide R'-N3 Triazole 1,4-Disubstituted Triazole Cu_Triazolide:e->Triazole:w + H+ Proton_Source H+ Triazole:n->CuI:s Releases Low_Yield_Troubleshooting Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Add_Reducing_Agent Add reducing agent (e.g., NaAsc) Degas solvents Check_Catalyst->Add_Reducing_Agent No Check_Solubility Are substrates soluble? Check_Catalyst->Check_Solubility Yes Re_evaluate Re-evaluate reaction Add_Reducing_Agent->Re_evaluate Screen_Solvents Screen different solvents or add a co-solvent Check_Solubility->Screen_Solvents No Check_Sterics Are substrates sterically hindered? Check_Solubility->Check_Sterics Yes Screen_Solvents->Re_evaluate Increase_Loading Increase catalyst loading Increase reaction time/temp Use an accelerating ligand Check_Sterics->Increase_Loading Yes Check_Sterics->Re_evaluate No Increase_Loading->Re_evaluate

Sources

Technical Support Center: Troubleshooting Side Reactions in 1,3-Dipolar Cycloaddition for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists engaged in triazole synthesis via 1,3-dipolar cycloaddition. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions. Our focus is on providing causal explanations and actionable protocols to ensure the integrity and success of your experiments.

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, prized for its efficiency and specificity in forming 1,4-disubstituted triazoles.[1] However, the catalytic system is sensitive, and several side reactions can compromise yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My CuAAC reaction is sluggish or fails completely, and I'm observing a significant amount of a higher molecular weight byproduct corresponding to my alkyne starting material. What is happening?

Answer: This is a classic presentation of alkyne homocoupling , commonly known as the Glaser coupling.[2][3][4] This side reaction occurs when two terminal alkyne molecules couple to form a symmetric 1,3-diyne.[2][5]

  • Causality: The Glaser coupling is promoted by the oxidation of the active Cu(I) catalyst to Cu(II).[6] In the presence of oxygen, Cu(II) species can facilitate the oxidative dimerization of your alkyne.[6][7] This not only consumes your starting material in an unproductive pathway but also depletes the active Cu(I) catalyst required for the desired cycloaddition.[7]

    // Nodes R_Alkyne1 [label="R-C≡CH", fillcolor="#F1F3F4", fontcolor="#202124"]; R_Alkyne2 [label="R-C≡CH", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="Cu(I)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu_II [label="Cu(II)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O₂", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Diyne [label="R-C≡C-C≡C-R\n(Diyne Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Process [label="Oxidative\nHomocoupling", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

    // Edges R_Alkyne1 -> Process; R_Alkyne2 -> Process; Cu_II -> Process [label=" Catalyzes"]; Process -> Diyne; Cu_I -> Cu_II [label=" Oxidation"]; O2 -> Cu_I [style=dashed]; }

    Caption: Glaser coupling side reaction pathway.

  • Troubleshooting Protocol:

    • Deoxygenation: Before adding the copper catalyst, thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Maintain a Reducing Environment: The use of a reducing agent is critical to maintain copper in the +1 oxidation state.[1] Sodium ascorbate is the most common and effective choice.[1] Ensure you are using a fresh solution of sodium ascorbate, as it can degrade over time.

    • Catalyst and Reductant Stoichiometry: A slight excess of the reducing agent relative to the copper catalyst is often beneficial.[1]

ComponentRecommended Molar Ratio (relative to limiting reagent)Purpose
Alkyne/Azide1.0 - 1.2Reactants
Copper Source (e.g., CuSO₄·5H₂O)0.01 - 0.05 (1-5 mol%)Catalyst Precursor
Reducing Agent (Sodium Ascorbate)0.05 - 0.20 (5-20 mol%)Maintain Cu(I) state

Question 2: My reaction is not proceeding to completion, and I'm working with a substrate containing thiol or phosphine groups. Could this be the issue?

Answer: Yes, this is highly likely a case of catalyst poisoning .

  • Causality: The Cu(I) catalyst is a soft Lewis acid and is susceptible to coordination by soft Lewis bases. Functional groups such as thiols (-SH) and phosphines (e.g., triphenylphosphine) are potent poisons for the CuAAC reaction because they can bind strongly to the copper center, rendering it catalytically inactive.[6] This prevents the necessary coordination of the alkyne and subsequent steps of the catalytic cycle.[]

    // Nodes Active_Catalyst [label="{ Active Cu(I) Catalyst | Ready for Cycloaddition}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Poison [label="Poisoning Ligand\n(e.g., Thiol, Phosphine)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_Complex [label="{ Inactive Cu(I) Complex | Catalyst Sequestered}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges Active_Catalyst:f0 -> Inactive_Complex:f0 [label="Coordination"]; Poison -> Active_Catalyst:f0 [dir=back]; }

    Caption: Mechanism of Cu(I) catalyst poisoning.

  • Troubleshooting Protocol:

    • Protecting Groups: If possible, protect the interfering functional groups before the reaction and deprotect them afterward. For thiols, this could involve forming a disulfide or using a thioether protecting group.

    • Increase Catalyst Loading: In cases where protecting groups are not an option, systematically increasing the catalyst and ligand concentration may overcome the poisoning effect.[7] Start by doubling the catalyst load and monitor the reaction progress.

    • Use of Sacrificial Metal: The addition of Zn(II) ions can sometimes release active Cu(I) from sequestering biological substrates.[7][9]

Section 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC is a powerful complementary method to CuAAC, yielding 1,5-disubstituted triazoles.[10][11] The mechanism proceeds through a distinct ruthenacycle intermediate, which introduces a different set of potential side reactions and challenges.[12][13]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: My RuAAC reaction with a terminal alkyne is producing a mixture of 1,4- and 1,5-regioisomers. I thought this reaction was selective for the 1,5-isomer?

Answer: While RuAAC is highly selective for the 1,5-isomer with most substrates, issues with regioselectivity can arise, particularly with certain electronic or steric profiles of the reactants.

  • Causality: The regioselectivity of RuAAC is determined during the oxidative coupling step to form the ruthenacycle intermediate.[12][13] The reaction favors the formation of a C-N bond between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[13] However, strong electronic effects from substituents on either the azide or the alkyne can influence the electron density at the reacting centers, lowering the energy barrier for the formation of the competing 1,4-isomer.

  • Troubleshooting Protocol:

    • Catalyst Choice: The choice of ruthenium catalyst can influence regioselectivity. CpRuCl(PPh₃)₂ and CpRuCl(COD) are common choices that generally provide high 1,5-selectivity.[12][13] If you are observing poor selectivity, consider screening alternative ruthenium catalysts.

    • Solvent Effects: The polarity of the solvent can impact the stability of the transition states leading to the different regioisomers. A solvent screen (e.g., toluene, dioxane, DMF) may reveal conditions that favor the desired 1,5-isomer.

    • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the one leading to the 1,5-isomer.

Question 4: I am attempting to use an internal alkyne in my RuAAC reaction, but the reaction is extremely slow or does not proceed. Why is this?

Answer: While a key advantage of RuAAC is its ability to accommodate internal alkynes, the reaction is sensitive to steric hindrance.[10][12]

  • Causality: The oxidative coupling step, where both the azide and the alkyne coordinate to the ruthenium center, is sterically demanding.[12] Bulky substituents on the internal alkyne can sterically clash with the catalyst's ligands (e.g., the Cp* ligand), significantly increasing the activation energy and slowing down or preventing the reaction.

    // Nodes Ru_Catalyst [label="[Cp*RuCl]", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internal_Alkyne [label="R-C≡C-R'\n(Bulky R, R')", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="Sterically Crowded\nTransition State", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Reaction [label="Slow or No Reaction", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

    // Edges Ru_Catalyst -> Transition_State; Internal_Alkyne -> Transition_State; Transition_State -> No_Reaction [label=" High Ea"]; }

    Caption: Steric hindrance in RuAAC with internal alkynes.

  • Troubleshooting Protocol:

    • Increase Temperature: For sterically hindered substrates, increasing the reaction temperature (e.g., from room temperature to 80-100 °C) can provide the necessary energy to overcome the activation barrier.

    • Extended Reaction Time: These reactions may simply require significantly longer reaction times. Monitor the reaction by a suitable analytical method (TLC, LC-MS) over 24-48 hours.

    • Catalyst Modification: In some cases, using a catalyst with less bulky ancillary ligands may be beneficial, although this often requires custom synthesis.

Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, driven by the ring strain of a cyclooctyne.[14][][16] While this eliminates catalyst-related side reactions, the inherent reactivity of strained alkynes can lead to other issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 5: My SPAAC reaction is giving low yields, and I'm having difficulty purifying the product from what appears to be a complex mixture of side products. What could be causing this?

Answer: The high reactivity of strained cyclooctynes, while beneficial for the cycloaddition, can also make them susceptible to side reactions, particularly if the azide component is slow to react or if the reaction conditions are not optimal.

  • Causality:

    • Cyclooctyne Instability: Highly strained cyclooctynes can be unstable and may undergo rearrangements or oligomerization, especially at elevated temperatures or over long reaction times.

    • Slow Reaction Kinetics: If the azide is sterically hindered or electronically deactivated, the cycloaddition rate can be very slow.[17] This extended reaction time allows for competing decomposition pathways of the cyclooctyne to become significant.[16]

  • Troubleshooting Protocol:

    • Optimize Reactant Concentrations: For slow reactions, increasing the concentration of one or both reactants can accelerate the desired bimolecular reaction, outcompeting the unimolecular decomposition of the cyclooctyne.[16]

    • Choice of Cyclooctyne: The reactivity of cyclooctynes varies significantly with their structure. If you are using a less reactive cyclooctyne and observing slow kinetics, consider switching to a more strained derivative (e.g., DBCO, DIBO) to accelerate the reaction.

    • Solvent and pH Effects: The reaction medium can influence SPAAC kinetics. Some studies have shown that buffers like HEPES can lead to faster rates compared to PBS.[18][19] Additionally, pH can play a role, with higher pH values sometimes increasing reaction rates.[18]

Cyclooctyne TypeRelative ReactivityStabilityKey Feature
OCTLowHighSimple, stable baseline
BCNModerateModerateGood balance of reactivity and stability
DBCO/DIBOHighLowerFused aromatic rings increase strain and rate
DIFOVery HighLowFluorination enhances reactivity
References
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Li, Y., & Jia, Z. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules. Retrieved from [Link]

  • Gornaja, L., & Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society. Retrieved from [Link]

  • Reagent Blues. (2021, July 31). Glaser Coupling I Question of the Day (QotD #3) I Solution [Video]. YouTube. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]

  • Zhang, L., et al. (2011). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Chemical Communications. Retrieved from [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • The Organic Chemist. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis [Video]. YouTube. Retrieved from [Link]

  • Wagner, M., et al. (2020). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. Chemistry – A European Journal. Retrieved from [Link]

  • Knight, J. C. G., et al. (2022). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Retrieved from [Link]

  • Zhang, L., et al. (2017). Theoretical Studies on the Regioselectivity of Iridium-Catalyzed 1,3-Dipolar Azide–Alkyne Cycloaddition Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Triazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions. The formation of the triazole moiety is a cornerstone of modern medicinal chemistry and bioconjugation, and this resource is intended to help you navigate the common challenges to achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues in Triazole Synthesis

This section addresses prevalent problems encountered during triazole formation, their probable causes, and systematic solutions to overcome them.

Issue 1: Low or No Product Yield

Question: My Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors related to the catalyst's activity and the integrity of your reagents.[1][2]

Probable Causes & Solutions:

  • Inactive Copper(I) Catalyst: The CuAAC reaction relies on the Cu(I) oxidation state.[3][4]

    • Cause: Copper(I) salts are susceptible to oxidation to Cu(II) by dissolved oxygen, which is catalytically inactive for this transformation.[3][5]

    • Solution:

      • In Situ Reduction: The most common and effective method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the most widely used reductant.[6][7] Always use a freshly prepared solution of sodium ascorbate. A slight excess of the reducing agent can help prevent oxidative side reactions like alkyne homocoupling.[6][8]

      • Oxygen-Free Conditions: While more cumbersome, deoxygenating your solvents by sparging with an inert gas (e.g., argon or nitrogen) can be beneficial, especially for sensitive substrates or when using Cu(I) salts directly.[9][10]

  • Catalyst Degradation or Insufficient Loading:

    • Cause: The catalyst may be degrading over the course of the reaction, or the initial concentration might be too low.

    • Solution:

      • Increase Catalyst Loading: While typically 1-5 mol% of the copper source is sufficient, for sluggish reactions, increasing the catalyst loading to 10 mol% may be beneficial.[2]

      • Use of Ligands: Stabilizing ligands are crucial, especially in biological applications or at low reactant concentrations.[4][5] Ligands like TBTA, THPTA, and BTTAA chelate the copper(I) ion, protecting it from oxidation and disproportionation, thereby enhancing its catalytic activity and reducing cytotoxicity.[3][11] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[12]

  • Poor Reagent Quality or Stoichiometry:

    • Cause: Impurities in starting materials or incorrect stoichiometry can inhibit the reaction.

    • Solution:

      • Purity Check: Ensure the purity of your azide and alkyne starting materials.

      • Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5 equivalents) of the more readily available or less expensive reactant can drive the reaction to completion.[12]

  • Improper Solvent Choice:

    • Cause: The solubility of reactants and the catalyst can significantly impact reaction rates.

    • Solution: The CuAAC reaction is remarkably versatile in terms of solvent compatibility.[13] Mixtures of water with organic co-solvents like t-butanol, DMSO, or methanol are common.[12] For biological molecules, aqueous buffers like PBS are often used.[12] Ensure your substrates are fully dissolved in the chosen solvent system.

Issue 2: Formation of Side Products

Question: I am observing significant side products in my CuAAC reaction, primarily what appears to be alkyne homocoupling. How can I minimize this?

Answer: The formation of a diacetylene product (Glasner coupling) is a common side reaction in CuAAC, which is also catalyzed by copper.[13]

Probable Causes & Solutions:

  • Presence of Oxygen:

    • Cause: Oxidative homocoupling of terminal alkynes is promoted by Cu(II) species, which can form in the presence of oxygen.

    • Solution:

      • Efficient Reduction: Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present throughout the reaction to maintain the copper in the +1 oxidation state.[6]

      • Deoxygenation: For particularly sensitive substrates, purging the reaction mixture with an inert gas can be beneficial.

  • Excess of Copper Catalyst:

    • Cause: High concentrations of the copper catalyst can sometimes favor the homocoupling pathway.

    • Solution: Optimize the catalyst loading. Start with a lower concentration (e.g., 1 mol%) and incrementally increase it if the desired reaction is too slow.

Issue 3: Difficulty with Product Purification

Question: I am struggling to purify my triazole product from the copper catalyst and ligands. What are some effective purification strategies?

Answer: Removing residual copper is a common purification challenge.

Probable Causes & Solutions:

  • Copper Chelation:

    • Cause: The triazole product itself can act as a ligand and chelate copper, making it difficult to remove by simple extraction or chromatography.[14]

    • Solution:

      • Ammonia Wash: Washing the crude reaction mixture with a dilute aqueous ammonia solution can help to remove copper by forming a water-soluble copper-ammonia complex.

      • Chelating Resins: Stirring the crude product in a solution with a copper-chelating resin (e.g., Chelex®) can be very effective.

      • EDTA Wash: A wash with an aqueous solution of EDTA can also sequester and remove copper ions.

      • Heterogeneous Catalysis: Employing a heterogeneous catalyst, such as copper-on-charcoal, can simplify purification, as the catalyst can be removed by simple filtration.[15]

  • Standard Purification Techniques:

    • Solution:

      • Column Chromatography: Silica gel column chromatography is a standard method for purifying triazole derivatives.[1]

      • Crystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A1: The CuAAC reaction proceeds through a stepwise mechanism that is significantly different from the concerted thermal Huisgen 1,3-dipolar cycloaddition.[16] The key steps involve the formation of a copper-acetylide intermediate.[7] This intermediate then coordinates with the azide, bringing the two reactants into proximity for the cycloaddition to occur within a six-membered copper metallacycle.[6][16] This catalytic cycle dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and ensures high regioselectivity for the 1,4-disubstituted triazole isomer.[6][13]

Q2: How do I choose between a Copper-Catalyzed (CuAAC) and a Ruthenium-Catalyzed (RuAAC) reaction?

A2: The choice of catalyst dictates the regioselectivity of the triazole product.

  • CuAAC (Copper-Catalyzed): This method almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer and is only effective for terminal alkynes .[13][17] It is the most common and robust method for this isomer.

  • RuAAC (Ruthenium-Catalyzed): This reaction is highly selective for the 1,5-disubstituted 1,2,3-triazole isomer.[6][18] A significant advantage of RuAAC is its ability to tolerate both terminal and internal alkynes , providing access to 1,4,5-trisubstituted triazoles.[19][20]

Q3: What is the role of ligands in CuAAC reactions, and which one should I choose?

A3: Ligands play a critical role in stabilizing the active Cu(I) catalytic species, preventing oxidation and disproportionation.[3][4] This leads to increased reaction efficiency and is particularly important in biological systems to reduce copper-induced cytotoxicity.[3][5]

  • TBTA (Tris(benzyltriazolylmethyl)amine): One of the first and most widely used ligands, but it is not water-soluble.[11]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand, making it suitable for bioconjugation reactions in aqueous media.[11]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation water-soluble ligand known to significantly accelerate reaction rates.[11] The choice of ligand often depends on the solvent system and the specific application. For bioconjugation, water-soluble ligands like THPTA and BTTAA are preferred.[3]

Q4: Can I run my triazole formation reaction at elevated temperatures?

A4: Yes, for sluggish reactions, moderate heating (e.g., 40-60 °C) can increase the reaction rate. However, be aware that the thermal Huisgen cycloaddition (uncatalyzed) can become competitive at high temperatures, potentially leading to a mixture of 1,4- and 1,5-regioisomers.[21] For CuAAC, the catalytic pathway is so efficient that high temperatures are often unnecessary. Microwave irradiation has also been shown to shorten reaction times.[1]

Experimental Protocols & Data

Protocol 1: General Procedure for a Standard CuAAC Reaction

This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • Reactant Preparation: In a suitable reaction vial, dissolve the alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

    • If using a ligand, prepare a solution of the ligand (e.g., THPTA) in water or the reaction solvent.

  • Reaction Assembly: To the stirred solution of the alkyne and azide, add the ligand solution (if used, 5-10 mol%), followed by the CuSO₄·5H₂O solution (1-5 mol%).

  • Initiation: Add the sodium ascorbate solution (10-20 mol%) to initiate the reaction.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product can be purified by column chromatography.[22]

Data Summary: Key Reaction Parameters
ParameterRecommended RangeRationale & Notes
Alkyne:Azide Ratio 1:1 to 1:1.5A slight excess of one reagent can drive the reaction to completion.[12]
Cu(II) Source (e.g., CuSO₄) 1 - 10 mol%Lower loadings are preferred; increase if the reaction is slow.
Reducing Agent (e.g., NaAsc) 10 - 50 mol%Excess ensures the copper remains in the Cu(I) state.[6]
Ligand (e.g., THPTA) 5 - 25 mol% (or 2-5 equiv. to Cu)Stabilizes Cu(I) and accelerates the reaction.[3][12]
Temperature Room Temp. to 60 °CMost reactions proceed well at room temperature.
Solvent H₂O/t-BuOH, H₂O/DMSO, DMF, THFChoice depends on substrate solubility.[17][23]

Visualizations

Troubleshooting Workflow for Low Yield in CuAAC

G Start Low or No Yield in CuAAC Reaction CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckReagents Are Reagents & Stoichiometry Correct? CheckCatalyst->CheckReagents Yes Sol_Catalyst1 Use Fresh Sodium Ascorbate Solution CheckCatalyst->Sol_Catalyst1 No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes Sol_Reagents1 Verify Purity of Azide & Alkyne CheckReagents->Sol_Reagents1 No Sol_Conditions1 Ensure Substrates are Fully Dissolved CheckConditions->Sol_Conditions1 No End Improved Yield CheckConditions->End Yes Sol_Catalyst2 Add a Stabilizing Ligand (e.g., THPTA, 2-5 eq. to Cu) Sol_Catalyst1->Sol_Catalyst2 Sol_Catalyst3 Increase Catalyst Loading (e.g., to 5-10 mol%) Sol_Catalyst2->Sol_Catalyst3 Sol_Catalyst4 Deoxygenate Solvents Sol_Catalyst3->Sol_Catalyst4 Sol_Catalyst4->CheckCatalyst Sol_Reagents2 Use Slight Excess of One Reagent (e.g., 1.2 eq.) Sol_Reagents1->Sol_Reagents2 Sol_Reagents2->CheckReagents Sol_Conditions2 Try a Different Solvent System (e.g., H2O/DMSO) Sol_Conditions1->Sol_Conditions2 Sol_Conditions3 Increase Temperature Moderately (e.g., to 40-50°C) Sol_Conditions2->Sol_Conditions3 Sol_Conditions3->CheckConditions G cluster_0 Reactants cluster_1 Catalyst Choice cluster_2 Product Azide R1-N3 (Azide) CuAAC Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Azide->CuAAC RuAAC Ru(II) Catalyst (e.g., [Cp*RuCl]) Azide->RuAAC Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->CuAAC Alkyne->RuAAC Product14 1,4-disubstituted 1,2,3-Triazole CuAAC->Product14 Highly Selective Product15 1,5-disubstituted 1,2,3-Triazole RuAAC->Product15 Highly Selective

Caption: The influence of catalyst choice on the regioselectivity of triazole formation.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. Aperta. [Link]

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. MDPI. [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. ACS Publications. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. ACS Publications. [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. NIH. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. NIH. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. IntechOpen. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. NIH. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]

  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. [Link]

  • Catalytic Azide-Alkyne Cycloaddition: Reactivity and Application. Medicinal Chemistry. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. NIH. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. NIH. [Link]

  • Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. [Link]

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? MDPI. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

  • Effect of Solvent on the Reaction a. ResearchGate. [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Low yields in Click rxn. Reddit. [Link]

  • Click Reaction Looking Weird? Reddit. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. NIH. [Link]

  • Unbelievable Challenges in Triazole Synthesis! YouTube. [Link]

  • Click Triazoles for Bioconjugation. NIH. [Link]

  • How can I increase the yield of my click reaction. ResearchGate. [Link]

  • CuAAC "Click" reaction giving inconsistent results. Chemistry Stack Exchange. [Link]

  • Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction. MDPI. [Link]

  • 39 questions with answers in TRIAZOLE. ResearchGate. [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. JPRI. [Link]

Sources

Technical Support Center: Purification of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (Compound 1). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address common purification challenges encountered by researchers and drug development professionals. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Introduction: The Challenge of a Zwitterionic Structure

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a molecule of significant interest, but its purification can be non-trivial. The presence of both a basic amino group and an acidic carboxylic acid group within the same molecule means it can exist as a zwitterion. This dual functionality governs its solubility, stability, and interaction with purification media, often leading to challenges such as poor crystallization, streaking during chromatography, and difficulty in removing specific impurities. This guide will help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My crude product is a persistent, sticky oil or gum after synthesis. How can I induce solidification and get a handle on purification?

Answer:

This is a very common issue, often caused by the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. The primary technique to address this is trituration .

Causality: Trituration works by dissolving the impurities in a solvent in which your target compound is largely insoluble. The mechanical action of stirring or grinding in this solvent provides the energy needed to disrupt the disordered amorphous state and encourages the molecules of your pure compound to align into a crystalline solid.

Step-by-Step Protocol for Trituration:

  • Place the crude oil/gum in a flask or beaker with a stir bar.

  • Add a small volume of a non-polar solvent in which the product is expected to have poor solubility. Good starting choices are diethyl ether, hexane, or a mixture of ethyl acetate/hexane (e.g., 1:5 v/v).

  • Stir vigorously at room temperature. Use a spatula to scrape the sides of the flask and break up the gum.

  • Often, the oil will slowly convert into a fine powder or a suspension of solid particles. This process can take anywhere from 30 minutes to several hours.

  • Once a free-flowing solid is obtained, filter the solid, wash it with a small amount of the cold trituration solvent, and dry it under vacuum.

  • Assess the purity of this solid by ¹H NMR or LC-MS to decide if further purification is necessary.

Question 2: I am struggling with recrystallization. The compound either crashes out too quickly as a powder or remains fully dissolved. What solvent systems are recommended?

Answer:

Selecting the right recrystallization solvent is critical and depends on the principle of "like dissolves like," while ensuring the compound has high solubility in the hot solvent and low solubility in the cold solvent. Given the molecule's mixed polarity (polar amino/acid groups, non-polar benzyl group), single-solvent systems can be challenging. A mixed-solvent system is often superior.

Expert Insight: The ability of the amino and carboxylic acid groups to form strong intermolecular hydrogen bonds can make this molecule and its analogs highly crystalline, sometimes forming stable hydrates.[1][2] Using a solvent system containing water or another hydrogen-bond-donating solvent is often beneficial.

Recommended Solvent Systems for Recrystallization:

Solvent System (v/v)Rationale & Application
Ethanol/Water Primary Choice. The compound should dissolve well in hot ethanol. Water is then added dropwise as an "anti-solvent" until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.
Methanol/Water Similar to Ethanol/Water, but methanol's higher polarity may require a different ratio.
Dioxane/Water An excellent choice for compounds that are difficult to dissolve. Dioxane is a good solvent for the benzyl and triazole portions, while water modulates the polarity.
Acetic Acid/Water Useful if the compound has poor solubility in neutral solvents. The acid protonates the amino group, increasing solubility. Adding water as an anti-solvent can then induce crystallization.
N,N-Dimethylformamide (DMF)/Water For very poorly soluble compounds. Dissolve in a minimum of hot DMF and add water cautiously as the anti-solvent. Caution: Residual DMF can be difficult to remove.

Step-by-Step Protocol for Two-Solvent Recrystallization (Ethanol/Water Example):

  • Dissolve the crude solid in the minimum required amount of boiling ethanol in an Erlenmeyer flask.

  • While the solution is hot, add deionized water dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

  • For maximum yield, place the flask in an ice bath or refrigerator for an hour.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under high vacuum.

Question 3: My final product has a persistent yellow or brown color. How can I decolorize it?

Answer:

Color in organic compounds is typically due to highly conjugated impurities or degradation products present in trace amounts. These can be effectively removed by treating the solution with activated charcoal.

Mechanism of Action: Activated charcoal has a highly porous structure with a large surface area. Chromophoric (color-causing) impurities, which are often large, flat, aromatic molecules, adsorb strongly onto the charcoal surface and are removed from the solution.

Step-by-Step Protocol for Decolorization:

  • During the recrystallization process, after dissolving your compound in the hot solvent (Step 1 of the protocol above), remove the flask from the heat source.

  • Add a very small amount of activated charcoal (typically 1-2% of the compound's weight – a microspatula tip is often enough). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Gently swirl the flask and re-heat to boiling for 5-10 minutes.

  • The most critical step is to perform a hot gravity filtration to remove the charcoal. Use a pre-heated funnel and fluted filter paper to prevent your product from crystallizing prematurely in the funnel.

  • Collect the hot, colorless filtrate and proceed with the cooling and crystallization steps as described previously.

Question 4: Is column chromatography a viable purification method for this compound?

Answer:

Yes, but with important modifications. The zwitterionic nature of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid can cause significant streaking (tailing) on standard silica gel, leading to poor separation and low recovery.

Expert Recommendation: To achieve good separation on silica gel, you must suppress the ionization of the carboxylic acid group. This is achieved by adding a small amount of a volatile acid to your mobile phase.

Recommended Chromatography Conditions:

Chromatography TypeStationary PhaseMobile Phase (Eluent)Rationale
Normal Phase Silica Gel (SiO₂)Dichloromethane (DCM) / Methanol / Acetic Acid (e.g., 95:5:0.5 v/v/v)The DCM/Methanol gradient elutes the compound, while the acetic acid keeps the carboxylic acid protonated, reducing its interaction with the acidic silica surface and leading to sharper peaks.
Reverse Phase C18-functionalized SilicaWater / Acetonitrile / Formic Acid (e.g., Gradient from 90:10:0.1 to 10:90:0.1)An excellent alternative. The compound interacts with the non-polar C18 phase. The formic acid ensures the carboxylic acid is protonated and gives sharp peaks.

Workflow Diagram: Purification Strategy Selection

G Crude Crude Product Assess Assess Physical State Crude->Assess Triturate Triturate with Et₂O or Hexane Assess->Triturate  Oil/Gum Solid Crude Solid Assess->Solid Solid   Triturate->Solid PurityCheck1 Check Purity (TLC, NMR) Solid->PurityCheck1 PurificationPath Select Purification Method PurityCheck1->PurificationPath Impure PureProduct Pure Product PurityCheck1->PureProduct Sufficiently Pure Recrystal Recrystallization (e.g., EtOH/H₂O) PurificationPath->Recrystal High Purity Needed Crystalline Solid AcidBase Acid-Base Extraction PurificationPath->AcidBase Non-ionizable Impurities Chroma Column Chromatography (with additive) PurificationPath->Chroma Complex Mixture Similar Polarity PurityCheck2 Assess Final Purity (NMR, LC-MS, mp) Recrystal->PurityCheck2 AcidBase->PurityCheck2 Chroma->PurityCheck2 PurityCheck2->PureProduct

Caption: Decision workflow for purifying the target compound.

Question 5: My ¹H NMR spectrum shows several unexpected peaks. What are the likely impurities I should be looking for?

Answer:

Interpreting your NMR spectrum is the ultimate test of purity. First, ensure you know the signals for your product. Based on available data, the spectrum in DMSO-d₆ should show distinct peaks for the benzyl protons, the amino group, and the carboxylic acid proton.[3]

Expected ¹H NMR Peaks (in DMSO-d₆):

  • ~5.5-5.7 ppm: A singlet (2H) corresponding to the benzylic -CH₂- group.

  • ~7.2-7.4 ppm: A multiplet (5H) for the aromatic protons of the phenyl ring.

  • ~7.5-8.0 ppm: A broad singlet (2H) for the -NH₂ protons.

  • ~12-13 ppm: A very broad singlet (1H) for the carboxylic acid -COOH proton. (This peak can exchange with water in the solvent and may vary in position or be absent).

Troubleshooting Impurity Peaks:

Observed Impurity SignalPossible IdentitySource / Rationale
Quartet (~4.2 ppm) & Triplet (~1.2 ppm)Ethyl Ester Intermediate Incomplete hydrolysis of the ester precursor (e.g., ethyl 2-cyano-3-ethoxyacrylate route).
Singlet (~2.0 ppm) or MultipletsResidual Solvents Ethyl acetate (~2.0, 4.1, 1.2 ppm), Dichloromethane (~5.3 ppm), Hexane (~0.9, 1.25 ppm).
Additional aromatic or benzylic signalsUnreacted Starting Materials e.g., Benzyl azide or other aromatic precursors used in the synthesis.
Broad, poorly defined peaksPolymeric material or baseline distortion May indicate degradation or the presence of paramagnetic impurities.

G cluster_reactants Reactants cluster_products Reaction Mixture SM1 Benzyl Azide Product Target Carboxylic Acid SM1->Product Impurity2 Unreacted Starting Materials SM1->Impurity2 Impurity3 Side-Reaction Products SM1->Impurity3 SM2 Ester Precursor (e.g., Ethyl Cyanoacetate deriv.) SM2->Product Impurity1 Unreacted Ester Intermediate SM2->Impurity1 Incomplete Hydrolysis SM2->Impurity2 SM2->Impurity3

Sources

Technical Support Center: Troubleshooting Failed Synthesis of Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Welcome to the technical support center for triazole synthesis. As a Senior Application Scientist, I understand that while the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is celebrated for its reliability, experimental reality can sometimes diverge from theoretical expectations.[1] This guide is structured to provide you with direct, actionable solutions to the most common challenges encountered in the synthesis of 1,4-disubstituted 1,2,3-triazoles. We will delve into the causality behind each troubleshooting step, ensuring a robust understanding that empowers you to solve not just the current issue, but future ones as well.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction shows no conversion. What is the most common reason for complete failure?

The most frequent culprit is an inactive catalyst. The catalytically active species is Copper(I), which is prone to oxidation to the inactive Copper(II) state by dissolved oxygen.[2] If you are not using a reducing agent or if your Cu(I) source has been improperly stored, your reaction will not proceed.

Q2: What is the purpose of adding sodium ascorbate to my reaction?

When using a Copper(II) salt, such as copper(II) sulfate (CuSO₄), as a catalyst precursor, sodium ascorbate is added as a reducing agent. It reduces Cu(II) to the catalytically active Cu(I) in situ and maintains a high concentration of Cu(I) throughout the reaction by scavenging oxygen.[2]

Q3: Do I absolutely need a ligand for my CuAAC reaction?

While some reactions proceed without a ligand, particularly at elevated temperatures or with high catalyst loading, ligands are highly recommended.[3] Ligands like Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, accelerate the reaction rate, and prevent the formation of undesirable side products like diynes from alkyne homocoupling.[4][5]

Q4: How can I effectively remove the copper catalyst during workup?

Residual copper can complicate purification and downstream applications. The most effective methods involve washing with a solution containing a chelating agent, such as aqueous ammonia or EDTA. For particularly stubborn cases, passing the crude product through a plug of silica gel treated with a chelating agent or using a specialized copper scavenging resin is effective.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.

Problem 1: No Reaction or Critically Low Yield (<10%)

You have set up your reaction, stirred for hours, and the starting materials remain largely unconsumed. This is a frustrating but common issue that points to a fundamental problem with one of the core reaction components.

Causality Analysis: A lack of conversion implies that the catalytic cycle is not turning over. This can be due to an inactive catalyst, impure or degraded reagents, or the presence of inhibitory substances. The CuAAC reaction is remarkably robust, tolerating a wide range of functional groups and aqueous conditions, which means the issue is likely a specific, identifiable flaw in your setup.[6]

The following workflow will guide you through the diagnostic process.

start Low/No Yield Observed check_catalyst Step 1: Verify Catalyst System start->check_catalyst q_cu_source Using Cu(II) + Reductant? check_catalyst->q_cu_source check_reductant Check Reductant (Fresh Sodium Ascorbate?) q_cu_source->check_reductant Yes check_cu_source Check Cu(I) Source (Discolored? Stored under inert?) q_cu_source->check_cu_source No check_ligand Using a Ligand? check_reductant->check_ligand check_cu_source->check_ligand add_ligand Add a Cu(I) Stabilizing Ligand (e.g., TBTA, THPTA) check_ligand->add_ligand No check_reagents Step 2: Assess Reagents check_ligand->check_reagents Yes success Problem Solved add_ligand->success check_purity Confirm Purity of Azide & Alkyne (NMR, LCMS) check_reagents->check_purity check_inhibitors Substrates contain inhibitors? (e.g., Thiols, His-tags) check_purity->check_inhibitors check_conditions Step 3: Evaluate Conditions check_inhibitors->check_conditions check_solvent Check Solvent System (Solubility issues? Degassed?) check_conditions->check_solvent check_temp Increase Temperature (e.g., from RT to 40-60 °C) check_solvent->check_temp check_temp->success

Caption: Troubleshooting workflow for low or no product yield.

Corrective Actions:

  • Catalyst System Validation:

    • Cu(II)/Reductant System: If using a Cu(II) source like CuSO₄, ensure your sodium ascorbate is fresh. Ascorbate solutions can degrade, especially if not prepared immediately before use. Always add the ascorbate last to the reaction mixture.[4]

    • Cu(I) System: If using a Cu(I) salt like CuI or [Cu(MeCN)₄]PF₆, check its appearance. Cu(I) salts are typically white or off-white; a significant green or blue tint indicates oxidation to Cu(II). Store Cu(I) sources under an inert atmosphere.

    • Introduce a Ligand: If you are not using a ligand, its addition is the single most effective change you can make. It protects the catalyst and dramatically increases the reaction rate.[5]

  • Reagent Integrity:

    • Purity: Confirm the purity of your azide and alkyne starting materials via NMR or LC-MS. Impurities can sometimes interfere with the catalyst.

    • Inhibitors: Certain functional groups can chelate or react with the copper catalyst, effectively poisoning it. Common inhibitors include free thiols (e.g., cysteine residues) and unprotected coordinating groups like hexahistidine tags.[4] If these are present, you may need to increase the catalyst and ligand concentration (up to 2-3 equivalents relative to the inhibiting group) or protect the interfering functionality.[4]

  • Reaction Conditions:

    • Deoxygenate: For sensitive substrates or very low catalyst loadings, deoxygenating the solvent by bubbling with argon or nitrogen for 15-20 minutes before adding reagents can prevent premature catalyst oxidation.[7]

    • Solubility: Ensure all reactants are soluble in the chosen solvent system. If one component is poorly soluble, the reaction will be slow or incomplete. Common solvent systems like t-BuOH/H₂O, DMSO, or DMF are generally effective.[8]

    • Temperature: While many CuAAC reactions work well at room temperature, sterically hindered substrates may require gentle heating (e.g., 40-60 °C) to achieve a reasonable rate.[8][9]

Problem 2: Formation of a Major Side Product (Alkyne Homocoupling)

You observe a significant byproduct that, upon analysis (e.g., mass spectrometry), corresponds to a dimer of your starting alkyne.

Causality Analysis: This side product is the result of the Glaser coupling, an oxidative homocoupling of terminal alkynes.[7] This reaction is also catalyzed by copper, but it requires Cu(II) and oxygen. Its prevalence in your reaction is a strong indicator that your catalytic system is generating or contains too much Cu(II) and that oxygen is present.

Alkyne 2x Terminal Alkyne (R-C≡C-H) Cu1 Cu(I) Catalyst + Azide Alkyne->Cu1  Forms Copper Acetylide Cu2_O2 Cu(II) + O₂ Alkyne->Cu2_O2  Oxidative Conditions CuAAC_Pathway CuAAC Pathway (Desired Reaction) Triazole 1,4-Triazole Product CuAAC_Pathway->Triazole Glaser_Pathway Glaser Coupling (Side Reaction) Diyne Diyne Byproduct (R-C≡C-C≡C-R) Glaser_Pathway->Diyne Cu1->CuAAC_Pathway Cu2_O2->Glaser_Pathway

Caption: Competing pathways of CuAAC vs. Glaser Coupling.

Corrective Actions:

To favor the CuAAC pathway, you must suppress the conditions that lead to Glaser coupling.

StrategyActionRationale
Increase Reducing Agent Increase the concentration of sodium ascorbate (e.g., from 1-2 eq. to 5-10 eq. relative to copper).Ensures that any Cu(II) formed is rapidly reduced back to the active Cu(I) state.[2]
Deoxygenate Rigorously Sparge the solvent and reaction headspace with an inert gas (N₂ or Ar) before and during the reaction.Removes molecular oxygen, a key reagent for the oxidative homocoupling.[7]
Use a Stabilizing Ligand If not already in use, add a ligand like TBTA.The ligand complexes with Cu(I), protecting it from oxidation and increasing the rate of the desired click reaction, allowing it to outcompete the side reaction.[5]
Modify Catalyst Addition Pre-mix the CuSO₄ and ligand before adding them to the alkyne solution. Initiate the reaction by adding the ascorbate last.This prevents the alkyne from being exposed to a high concentration of Cu(II) before the reducing agent is present.[4]
Problem 3: Purification Difficulties and Copper Contamination

The reaction is complete, but the crude product is a persistent blue/green color, and purification by standard column chromatography fails to yield a clean, copper-free product.

Causality Analysis: Copper ions, particularly Cu(II), can coordinate strongly to the nitrogen atoms of the newly formed triazole ring, as well as other heteroatoms in your molecule. This copper-product complex can have different chromatographic behavior than the free product, leading to streaking on TLC plates, poor separation on silica columns, and contamination of the final material.

Recommended Purification Protocols:

  • Aqueous Ammonia Wash:

    • Protocol: After the initial extraction, wash the organic layer 2-3 times with a 2-5% aqueous ammonia solution.

    • Mechanism: Ammonia is a strong ligand for copper and forms a highly water-soluble deep blue complex, [Cu(NH₃)₄]²⁺, which is efficiently extracted into the aqueous phase.

  • EDTA Chelation:

    • Protocol: Wash the reaction mixture or organic layer with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH (~8).

    • Mechanism: EDTA is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper ions, effectively stripping them from the product.

  • Specialized Scavengers:

    • Protocol: If aqueous washes are insufficient, the crude product can be dissolved and stirred with a copper scavenging resin or passed through a short plug of silica gel that has been pre-treated with a chelating agent.

    • Mechanism: These solid-supported methods offer a high binding affinity for metal ions and allow for simple filtration to remove the copper-scavenger complex.

Validated Experimental Protocols

Protocol 1: General Procedure for CuAAC in t-BuOH/H₂O

This protocol is a robust starting point for many azide-alkyne couplings.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh for each use.

    • Prepare a 100 mM stock solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in deionized water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of t-butanol and water (to achieve a final concentration of ~0.1 M).

    • Stir the solution vigorously.

    • Add the CuSO₄ solution (0.05 eq, 5 mol%). The solution may turn slightly cloudy or pale blue.

    • Add the freshly prepared sodium ascorbate solution (0.15 eq, 15 mol%). The reaction should turn a yellow-orange or brown color as Cu(I) is formed.

  • Monitoring and Workup:

    • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Once complete, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers and wash with 5% aqueous ammonia solution to remove copper, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Bao, P., Yue, H., Meng, N., Zhao, X., Li, J., and Wei, W. (2019). Copper-catalyzed three-component reaction of alkynes, TMSN3, and ethers: Regiocontrollable synthesis of N(1)- and N(2)-oxyalkylated 1, 2, 3-triazoles. Frontiers in Chemistry. Available at: [Link]

  • Kazlauskas, R. J., & Kuncius, E. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Available at: [Link]

  • ChemHelpASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition. Available at: [Link]

  • Mandoli, A., et al. (2020). Supported Tris-Triazole Ligands for Batch and Continuous-Flow Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Reactions. Catalysts. Available at: [Link]

  • Bakherad, M., et al. (2019). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. (This is a general review, specific citation details for purification can be found within the broader context of synthesis). Available at: [Link]

  • Sharma, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthetic Strategies for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. This molecule serves as a valuable scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common synthetic challenges and explore viable alternative routes. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Overview of Synthetic Challenges

The synthesis of highly substituted triazoles like 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid presents unique challenges. Key issues often encountered include poor regioselectivity, low yields, harsh reaction conditions, and difficulties in purification. This guide provides a troubleshooting framework for the primary synthetic pathway and details two robust alternative routes to overcome these obstacles.

Section 1: The Primary Synthetic Route - [3+2] Azide-Enamine Cycloaddition

The most direct and commonly conceptualized route to this class of triazoles is a variation of the Huisgen 1,3-dipolar cycloaddition. This approach involves the reaction of an azide (the 1,3-dipole) with a suitable dipolarophile, in this case, an activated enamine derived from a cyanoacetamide, which cleverly incorporates the precursors for both the C4-carboxylic acid and C5-amino groups.

Primary_Synthetic_Route cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Hydrolysis A Ethyl Cyanoacetate C 2-Cyanoacetamide A->C Ammonolysis B Ammonia B->C E 2-Cyanoacetamide D Benzyl Azide F 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxamide D->F Base (e.g., NaOEt) DMSO, Heat E->F G 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxamide H Target Molecule: 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxylic acid G->H Acid or Base Hydrolysis (e.g., HCl, NaOH)

Caption: Workflow for the primary azide-enamine cycloaddition route.

Experimental Protocol: Primary Route

Step 1: Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

  • To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol), add 2-cyanoacetamide (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding enolate.

  • Add benzyl azide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • The crude product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Recrystallize from ethanol or purify by column chromatography (Silica gel, Dichloromethane:Methanol gradient) to yield the pure carboxamide.

Step 2: Hydrolysis to Carboxylic Acid

  • Suspend the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (1.0 equivalent) in 6M aqueous HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

  • Cool the solution in an ice bath. The carboxylic acid product will precipitate as its hydrochloride salt.

  • Filter the solid, wash with a small amount of cold water, and dry.

  • To obtain the free acid, dissolve the salt in water and adjust the pH to ~3-4 with a base (e.g., NaOH or NH4OH), causing the zwitterionic product to precipitate. Filter and dry.

Troubleshooting and FAQs: Primary Route

Q: My cycloaddition yield is very low. What are the common causes? A: This is a frequent issue. Consider these factors:

  • Base Strength and Stoichiometry: The deprotonation of 2-cyanoacetamide is critical. Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous. Using a stronger base like potassium tert-butoxide in DMSO can sometimes improve yields for difficult cycloadditions.[2]

  • Benzyl Azide Purity: Benzyl azide can decompose over time, especially if exposed to light or acid. It is often best to use it freshly prepared or purified by distillation under reduced pressure.

  • Reaction Temperature: While heat is required, excessive temperatures (>100 °C) can lead to the decomposition of reactants and the desired product. Maintain a stable temperature, as recommended.

Q: I am getting a mixture of products. Is this an issue of regioselectivity? A: In this specific reaction, the regiochemistry is generally fixed due to the nature of the reactants, leading to the 1,5-disubstituted amino group and 4-carboxamide precursor. However, side reactions can lead to a complex mixture. The primary impurity is often a result of the Dimroth rearrangement, especially under prolonged heating or basic conditions. See Section 2 for more details.

Q: The final hydrolysis step is not going to completion. How can I improve it? A: Amide hydrolysis of heteroaromatic systems can be sluggish. If acidic hydrolysis is slow, consider using basic conditions (e.g., 4M NaOH at reflux), followed by careful acidification to precipitate the product. Be aware that basic conditions can sometimes promote ring-opening or rearrangement side reactions.

Section 2: Alternative Route via Dimroth Rearrangement

The Dimroth rearrangement is a powerful, often overlooked, reaction in triazole chemistry. It involves the isomerization of 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places.[3] This phenomenon can be exploited as a synthetic strategy or can be an unexpected side reaction in other routes. It is particularly relevant for 5-aminotriazoles and can be triggered by heat, acid, or base.[4][5]

Dimroth_Rearrangement cluster_mech Mechanism A Isomeric Precursor (e.g., 5-(Acylamino)-1-benzyl-triazole) B Ring-Opening (Diazo Intermediate) A->B Heat / Pyridine C C-N Bond Rotation B->C Proton Migration D Ring Closure C->D E Thermodynamically Stable Product (5-Amino-1-benzyl-triazole) D->E

Caption: The mechanistic pathway of the Dimroth Rearrangement.

Synthetic Strategy & Rationale

Instead of forming the target directly, one could synthesize a more accessible isomer and then induce its rearrangement. For instance, a route could be designed to produce a 4-amino-3-benzyl-1,2,3-triazole-5-carboxylic acid derivative, which could then be rearranged. While this may seem less direct, the starting materials for the isomeric precursor might be more readily available or the initial cycloaddition more efficient.

Troubleshooting and FAQs: Dimroth Rearrangement

Q: My rearrangement is not working. How can I initiate it? A: The Dimroth rearrangement is highly dependent on conditions.

  • Solvent and Temperature: The classic condition involves refluxing the triazole in pyridine for an extended period (e.g., 24 hours).[3] High-boiling point, polar solvents are generally effective.

  • pH: The rearrangement can be catalyzed by both acid and base.[5][6] The optimal pH is substrate-dependent and may require screening. The rate often depends on the protonation state of the heterocyclic system.[7]

Q: How can I confirm the rearrangement has successfully occurred and I have the correct isomer? A: The two isomers are distinct compounds with different properties.

  • Spectroscopy: 1H and 13C NMR spectroscopy are definitive. The chemical shifts of the ring protons/carbons and the substituents will be different.

  • Physical Properties: The isomers will likely have different melting points and chromatographic retention factors (Rf values on TLC).[5]

  • Crystallography: If single crystals can be obtained, X-ray crystallography provides unambiguous structural proof.

Section 3: Alternative Route - Transition-Metal-Free Cyclization

A modern and highly efficient alternative avoids the classic cycloaddition framework altogether. This strategy relies on the cascade nucleophilic addition and subsequent cyclization of carbodiimides with diazo compounds, or the related base-catalyzed cycloaddition of azides with activated nitriles.[2][8] This approach is often performed under mild, transition-metal-free conditions.

Alternative_Route_2 A Benzyl Azide C Ethyl 5-amino-1-benzyl-1H- 1,2,3-triazole-4-carboxylate A->C Base (KOtBu) DMSO, 70 °C B Ethyl 2-cyanoacetate B->C D Target Molecule: 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxylic acid C->D Hydrolysis

Caption: Workflow for the base-catalyzed azide-nitrile cycloaddition.

Experimental Protocol: Azide-Nitrile Cycloaddition
  • To a solution of ethyl 2-cyanoacetate (1.0 equivalent) in anhydrous DMSO, add potassium tert-butoxide (KOtBu, 0.5 equivalents).

  • Stir for 15 minutes at room temperature.

  • Add benzyl azide (3.0 equivalents). The large excess is often crucial for driving the reaction to completion.[2]

  • Heat the reaction mixture to 70 °C for 3-5 hours, monitoring by TLC.

  • After completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic layer extensively with brine (3 x 15 mL) to remove the DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by column chromatography and then hydrolyzed to the final carboxylic acid as described in Section 1.

Troubleshooting and FAQs: Azide-Nitrile Route

Q: Why is such a large excess of benzyl azide required? A: This is a key parameter for success. The reaction mechanism involves the azide as the nucleophile attacking the nitrile. Using a large excess ensures that the concentration of the azide is high throughout the reaction, favoring the desired pathway over potential side reactions of the activated nitrile, such as self-condensation. The optimal conditions reported often use 3 equivalents of the azide and 50 mol% of the base.[2]

Q: The reaction is clean but incomplete. Can I improve the conversion? A: If a large excess of azide is already being used, consider the following:

  • Base Loading: While 50 mol% is reported as optimal, increasing it slightly (e.g., to 60-70 mol%) might improve conversion for less reactive substrates. Avoid a full equivalent of base, which can promote side reactions.

  • Temperature: A modest increase in temperature (e.g., to 80-90 °C) could increase the reaction rate, but monitor carefully for any product decomposition.

Q: My workup is difficult, and I'm losing product. Any suggestions? A: The main challenge is removing the high-boiling DMSO solvent and the excess benzyl azide. The repeated brine washes are essential. If the product has some water solubility, back-extraction of the aqueous layers with ethyl acetate may be necessary. For the excess benzyl azide, it can often be removed under high vacuum after the solvent has been evaporated, though care must be taken due to its potential instability.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Azide-EnamineRoute 2: Dimroth RearrangementRoute 3: Azide-Nitrile
Starting Materials 2-Cyanoacetamide, Benzyl AzideIsomeric Triazole PrecursorEthyl 2-cyanoacetate, Benzyl Azide
Key Reagents Sodium EthoxidePyridine (or Acid/Base)Potassium tert-Butoxide
Number of Steps 2 (Cyclization, Hydrolysis)2+ (Precursor synth., Rearrangement)2 (Cyclization, Hydrolysis)
Typical Yields ModerateVariable, Substrate DependentGood to Excellent[2]
Key Advantage Conceptually straightforwardAccess to novel isomeric scaffoldsHigh efficiency, mild conditions
Key Challenge Potentially low yields, side reactionsIdentifying viable precursor, harsh conditionsRequires large excess of azide
Scalability ModerateDifficult, often low yieldingGood, pending azide cost

References

  • Dimroth rearrangement. (n.d.). In Wikipedia. Retrieved January 22, 2026. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2021). The Journal of Organic Chemistry. [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Journal of Materials Chemistry A. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2026). Current Organic Chemistry. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.). OUCI. [Link]

  • Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. (2023). Current Organic Synthesis. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2015). Molecules. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Method for synthesizing 5-aminotetrazole. (1995).
  • Synthesis of 5-amino-1,2,3-triazole and 1,2,3-triazolo[4,5-d]pyrimidin-7-one derivatives. (2007). ResearchGate. [Link]

  • 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. (n.d.). ChemSynthesis. [Link]

  • Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. (2020). Organic Chemistry Frontiers. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). Molecules. [Link]

  • Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. (2024). The Journal of Organic Chemistry. [Link]

  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9). (n.d.). Chemchart. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). Molecules. [Link]

  • Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[3][5][9]triazole‐3‐carboxylic Acid. (2000). Journal of Heterocyclic Chemistry. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. (n.d.). PubChem. [Link]

  • 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. (2022). ResearchGate. [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2015). PLoS Neglected Tropical Diseases. [Link]

  • Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (2009). ResearchGate. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Semantic Scholar. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). Chemical Reviews. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<_content_type_and_audience_of_the_technical_support_center>

Audience: Researchers, scientists, and drug development professionals.

Content Type: A comprehensive technical support center featuring troubleshooting guides and FAQs in a question-and-answer format. This guide directly addresses specific solubility challenges encountered during experimental work with triazole derivatives.

Introduction

As a Senior Application Scientist, I've frequently collaborated with researchers facing a significant hurdle in the development of triazole-based compounds: poor aqueous solubility. Triazole derivatives are a cornerstone in medicinal chemistry, with wide-ranging applications including antifungal and anticancer therapies.[1][2][3][4][5][6] However, their often hydrophobic nature can severely limit their bioavailability and therapeutic efficacy, posing a considerable challenge from early-stage discovery to formulation.[7][8][9]

This guide is designed to be a practical resource, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the root causes of poor solubility in triazole derivatives and delve into a variety of established and novel techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do many of my synthesized triazole derivatives exhibit such poor water solubility?

A1: The low water solubility of many triazole derivatives is often a direct consequence of their molecular structure. The triazole ring itself is polar and capable of hydrogen bonding, which should theoretically contribute to water solubility.[1][2][3][10] However, the substituents attached to the triazole core play a dominant role. The addition of lipophilic (fat-loving) moieties, such as phenyl rings or long alkyl chains, dramatically increases the overall hydrophobicity of the molecule. Furthermore, the planar nature of the aromatic rings can lead to strong intermolecular π-π stacking in the solid state, resulting in high crystal lattice energy. This high lattice energy makes it energetically unfavorable for water molecules to effectively solvate and dissolve the compound.

Q2: I've dissolved my triazole derivative in DMSO for my in vitro assays, but it precipitates when I add it to the aqueous assay buffer. What's happening and how can I fix this?

A2: This is a classic case of a compound "crashing out" of solution and is a very common issue. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, it is a water-miscible organic solvent. When your DMSO stock solution is introduced into a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around your triazole derivative rapidly changes from organic to aqueous. If the aqueous solubility of your compound is low, it will precipitate out of the solution.

Here are several strategies to mitigate this issue:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize its potential effects on the biological assay while still maintaining the compound's solubility.[11]

  • Utilize Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, like ethanol or polyethylene glycol (PEG), can sometimes improve the solubility of the compound in the final aqueous medium.[7][11]

  • Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This more gradual change in the solvent composition can sometimes prevent the compound from precipitating.[11]

  • Consider Formulation Strategies: If the above methods are insufficient, you will likely need to employ more advanced formulation techniques to enhance the aqueous solubility of your compound. These are discussed in more detail in the following sections.

Q3: What are the main categories of techniques I can use to improve the solubility of my triazole derivatives?

A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[7][8]

  • Physical Modifications focus on altering the physical properties of the drug substance. This includes techniques like:

    • Particle Size Reduction: Micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[8][12][13]

    • Modification of Crystal Habit: This involves creating polymorphs, amorphous forms, or co-crystals which can have different solubility profiles.[8]

    • Drug Dispersion in Carriers: Techniques like solid dispersions and eutectic mixtures involve dispersing the drug in a highly soluble carrier matrix.[8][14][15][16][17][18]

  • Chemical Modifications involve altering the chemical structure of the drug molecule itself or its immediate environment. These include:

    • pH Adjustment: For triazole derivatives with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[19]

    • Salt Formation: Converting an acidic or basic drug into a salt is a common and effective way to increase solubility.[8][19]

    • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[20][21][22][23][24] This strategy can be used to temporarily mask the lipophilic nature of the parent drug with a more hydrophilic promoiety.

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, thereby increasing its apparent solubility in water.[8][12][25][26][27][28][29]

Troubleshooting Guide: A Deeper Dive into Solubility Enhancement Techniques

Problem 1: My triazole derivative has very low aqueous solubility, and simple pH adjustment isn't effective.

Solution: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[28] This unique structure allows them to encapsulate hydrophobic molecules, like many triazole derivatives, within their central cavity.[8][28] This non-covalent inclusion complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[26][29][30]

Experimental Workflow:

Cyclodextrin_Complexation_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_isolation Isolation cluster_analysis Analysis A Dissolve Cyclodextrin in Water B Add Triazole Derivative A->B 1. C Stir at Constant Temperature (24-72h) B->C 2. D Freeze Solution (-80°C) C->D 3. E Lyophilize to Obtain Powder D->E 4. F Characterize Complex (e.g., DSC, XRD, NMR) E->F 5. G Determine Solubility of Complex E->G 6.

Caption: Workflow for Cyclodextrin Inclusion Complexation.

Detailed Protocol: Cyclodextrin Inclusion Complexation by Lyophilization

  • Preparation of the Cyclodextrin Solution: Accurately weigh the desired amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) and dissolve it in purified water with stirring. The concentration of the cyclodextrin solution will depend on the desired drug-to-cyclodextrin molar ratio.

  • Addition of the Triazole Derivative: Add the poorly soluble triazole derivative to the cyclodextrin solution. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[11]

  • Equilibration: Continue stirring the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.[11]

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).[11]

  • Lyophilization: Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained. This powder is the inclusion complex.[11]

  • Characterization and Solubility Determination: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy. Determine the aqueous solubility of the complex using a standard method like the shake-flask method and compare it to the solubility of the uncomplexed drug.[31][32][33]

Table 1: Example of Solubility Enhancement with Cyclodextrins

CompoundInitial Solubility (µg/mL)Cyclodextrin UsedMolar Ratio (Drug:CD)Final Solubility (µg/mL)Fold Increase
Itraconazole<1HP-β-CD1:2~4000>4000
RavuconazoleLow(Prodrug approach)N/AHighSignificant

Note: Data is illustrative and based on literature reports. Actual results will vary depending on the specific triazole derivative and experimental conditions. Itraconazole solubility is significantly increased with cyclodextrin complexation.[30][34] Ravuconazole's solubility was improved through a prodrug strategy.[20]

Problem 2: My triazole derivative is intended for oral administration, but its low solubility leads to poor bioavailability.

Solution: Solid Dispersion

Causality: Solid dispersion is a technique where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[16][17][18] This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion.[14][17] The key advantages of this approach are:

  • Reduced Particle Size: The drug is dispersed at a molecular or amorphous level within the carrier, which significantly increases the surface area for dissolution.[14][16]

  • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug particles.[14][16]

  • Increased Porosity: The resulting solid dispersion particles often have a higher porosity, which can accelerate the dissolution rate.[14][16]

  • Conversion to Amorphous Form: The drug may be present in a higher energy amorphous state, which is more soluble than the stable crystalline form.[15][16]

Experimental Workflow:

Solid_Dispersion_Workflow cluster_prep Preparation cluster_solvent Solvent Evaporation cluster_melting Melting Method cluster_post Post-Processing cluster_analysis Analysis A Select Carrier (e.g., PVP, PEG) B Choose Method (Solvent Evaporation or Melting) A->B C Dissolve Drug & Carrier in Common Solvent B->C E Melt Carrier B->E D Evaporate Solvent C->D H Pulverize and Sieve D->H F Disperse Drug in Melt E->F G Cool and Solidify F->G G->H I Characterize Solid Dispersion (DSC, XRD) H->I J Perform Dissolution Studies H->J

Caption: General Workflow for Preparing Solid Dispersions.

Detailed Protocol: Solid Dispersion by Solvent Evaporation Method

  • Selection of Carrier and Solvent: Choose a suitable hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). Select a common volatile solvent in which both the triazole derivative and the carrier are soluble (e.g., ethanol, methanol, or a mixture of solvents).

  • Dissolution: Dissolve the triazole derivative and the carrier in the chosen solvent at a specific ratio. The drug-to-carrier ratio is a critical parameter that needs to be optimized.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the compound.

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Characterization and Dissolution Testing: Characterize the solid dispersion for its solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug). Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Problem 3: My triazole derivative is a promising lead, but its poor solubility is a major roadblock for further development, and I need a more fundamental chemical modification.

Solution: Prodrug Synthesis

Causality: The prodrug approach involves chemically modifying the drug molecule to create a more water-soluble derivative that can be administered effectively.[21][22][23][24] Once in the body, the prodrug is designed to undergo a predictable chemical or enzymatic conversion to release the active parent drug.[21] For triazole derivatives, this often involves attaching a polar, ionizable promoiety to a suitable functional group on the molecule.

Decision-Making Logic for Prodrug Design:

Prodrug_Design_Logic A Identify Parent Triazole Derivative B Analyze Functional Groups (e.g., -OH, -NH2, -COOH) A->B C Select Promoieties (e.g., Phosphate, Amino Acid) B->C D Choose Linker Chemistry (e.g., Ester, Carbonate) C->D E Synthesize Prodrug D->E F Evaluate Physicochemical Properties (Solubility, Stability) E->F G Assess Bioconversion (In Vitro/In Vivo) F->G G->B Redesign H Optimize Lead Prodrug G->H Iterative Process

Caption: Logical Flow for Designing a Prodrug Strategy.

Example of a Prodrug Strategy:

If your triazole derivative has a hydroxyl (-OH) group, you could synthesize a phosphate ester prodrug. The phosphate group is highly ionizable and can significantly increase aqueous solubility at physiological pH. In vivo, endogenous phosphatases can cleave the phosphate ester bond to release the active parent drug. For example, fosravuconazole is a phosphorylated prodrug of ravuconazole that has improved water solubility and pharmacokinetic properties.[20]

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Cyclodextrin Complexation Encapsulation of the drug molecule in a hydrophilic host.[28]High potential for solubility enhancement; can stabilize the drug.Can be expensive; potential for drug-cyclodextrin interactions to affect efficacy.Early-stage in vitro and in vivo studies; parenteral formulations.
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix.Can significantly improve dissolution rate and bioavailability; well-established technology.[14][18]Potential for physical instability (recrystallization) of the amorphous drug.[15]Oral solid dosage forms.
Prodrug Approach Chemical modification to a more soluble form that converts to the active drug in vivo.[21]Can overcome very low solubility; allows for targeted drug delivery.[22]Requires chemical synthesis and extensive characterization; potential for altered pharmacology of the prodrug itself.Both oral and parenteral administration; situations where other methods fail.
Nanosuspension Reduction of drug particle size to the nanometer range.[12][35]Increases dissolution velocity and saturation solubility.[12]Can be challenging to stabilize; requires specialized equipment.[7][13]Oral and parenteral formulations.

Conclusion

Overcoming the poor solubility of triazole derivatives is a critical step in unlocking their full therapeutic potential. There is no one-size-fits-all solution; the optimal strategy will depend on the specific physicochemical properties of your compound, the intended route of administration, and the stage of drug development. By understanding the underlying principles of these solubility enhancement techniques and systematically applying them, researchers can successfully navigate this common challenge. This guide provides a starting point for troubleshooting and a framework for rational experimental design.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Scientifica. (2016). Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs. [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]

  • Drug Delivery and Translational Research. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • PubMed. (2016). Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs. [Link]

  • Current Nanomedicine. (2023). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • Pharmaceutical Technology. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • ResearchGate. (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (n.d.). Water solubility and physicochemical properties of representative compounds and ETV. [Link]

  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • eGrove - University of Mississippi. (2023). Developing Novel Topical Formulations for Azole drugs. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Molecules. (2024). Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Pharmaceuticals. (2025). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

  • Future Medicinal Chemistry. (2014). Advances in synthetic approach to and antifungal activity of triazoles. [Link]

  • Molecules. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • PubMed. (2007). Prodrug strategies to overcome poor water solubility. [Link]

  • PubMed. (2007). Cyclodextrins as pharmaceutical solubilizers. [Link]

  • ResearchGate. (2007). Prodrug strategies to overcome poor water solubility. [Link]

  • SciSpace. (2007). Prodrug strategies to overcome poor water solubility. [Link]

  • EIN Presswire. (2026). Enhancing Copper Safety with China Best Anti-Corrosive Tolyltriazole For Yellow Metal Surface Protection. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • International Journal of Molecular Sciences. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]

  • ResearchGate. (n.d.). Systems that can improve the water solubility of drugs. [Link]

  • SciSpace. (2012). Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof. [Link]

  • ResearchGate. (n.d.). (PDF) A triazole derivative as a new acid-base indicator. [Link]

  • Pharmaceutics. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Molecules. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • Molecules. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for catalyst selection in triazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click reaction," for molecular assembly.[1] This guide provides in-depth, field-proven insights into catalyst system selection, troubleshooting common experimental issues, and established protocols to ensure the efficiency and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the components of the CuAAC catalytic system.

Q1: What is the active catalyst in CuAAC, and what's the difference between using a Cu(I) vs. a Cu(II) source?

The catalytically active species in the CuAAC reaction is the Copper(I) ion.[2] However, Cu(I) salts can be unstable and prone to oxidation. Therefore, the most common and convenient method is to generate the Cu(I) catalyst in situ from a stable and inexpensive Copper(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3][4]

  • Cu(I) Sources (e.g., CuI, CuBr): While these can be used directly, their application is often hampered by poor solubility and a tendency to form inactive polynuclear complexes, which can stall the reaction.[1] We generally advise against using cuprous iodide (CuI), as the iodide anion can act as a bridging ligand, sequestering the catalyst.[1]

  • Cu(II) Sources (e.g., CuSO₄): This is the preferred source. In the presence of a reducing agent like sodium ascorbate, Cu(II) is efficiently reduced to the active Cu(I) state.[3][4] This method ensures a constant supply of the active catalyst and makes the reaction less sensitive to trace amounts of oxygen.[5]

Q2: Why is a ligand necessary for my reaction, and how do I choose one?

While some simple CuAAC reactions can proceed without a ligand, their use is highly recommended, especially in demanding applications like bioconjugation. Ligands are crucial for three primary reasons:

  • Stabilizing the Catalyst: The primary role of the ligand is to stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) or disproportionation to Cu(0) and Cu(II).[1][3]

  • Accelerating the Reaction: Ligands significantly increase the reaction rate. This is particularly critical when working with low concentrations of reactants, as is common in biological experiments.[1]

  • Preventing Side Reactions: By coordinating to the copper center, ligands prevent the formation of undesirable polymeric copper acetylide complexes and suppress the oxidative homocoupling of alkynes (Glaser coupling), a common side reaction mediated by copper ions.[1][3]

Choosing a Ligand: The choice of ligand is primarily dictated by the solvent system.

Ligand FeatureTBTA (Tris(benzyltriazolylmethyl)amine)THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
Solubility Organic Solvents (e.g., DMSO, DMF, THF)Aqueous Buffers , Water, DMSO
Primary Use Case Small molecule synthesis, materials scienceBioconjugation (proteins, nucleic acids), live-cell labeling
Mechanism Insight The original accelerating ligand, proven to stabilize Cu(I) and prevent side reactions.[1]Water-soluble derivative of TBTA, designed to be biocompatible and reduce copper toxicity in biological systems.[6]
Q3: What is the specific role of sodium ascorbate in the reaction?

Sodium ascorbate is the most popular and effective reducing agent for CuAAC reactions.[2] Its primary function is to reduce the Cu(II) precursor (like CuSO₄) to the active Cu(I) catalyst.[4] A slight excess of sodium ascorbate is typically used to maintain a reducing environment in the reaction mixture, which continuously regenerates the active Cu(I) species and counteracts its oxidation by any dissolved oxygen.[4][5] This prevents the accumulation of Cu(II), which can promote alkyne homocoupling.[4]

Q4: Are there alternatives to copper catalysts for synthesizing triazoles?

Yes. The main alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The key difference lies in the regioselectivity of the product.

  • CuAAC (Copper-Catalyzed): Exclusively produces the 1,4-disubstituted ("1,4-") triazole isomer. It is only effective for terminal alkynes .[4]

  • RuAAC (Ruthenium-Catalyzed): Selectively yields the 1,5-disubstituted ("1,5-") triazole isomer. A significant advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes , providing access to fully substituted triazoles.[3][4]

The choice between CuAAC and RuAAC depends entirely on the desired triazole regioisomer for your target molecule.

Troubleshooting Guide

This section provides solutions to common problems encountered during triazole synthesis experiments.

Problem 1: My reaction is very slow, has stalled, or shows low yield.

This is the most common issue and typically points to a problem with the catalyst's activity.

  • Possible Cause 1: Oxidation of the Cu(I) Catalyst. The active Cu(I) species is easily oxidized to inactive Cu(II) by dissolved oxygen in the solvent.

    • Solution: Ensure you have added a sufficient excess of a reducing agent, like sodium ascorbate.[5] For highly sensitive reactions, it is good practice to degas your solvent and reaction mixture by sparging with an inert gas (Nitrogen or Argon) before adding the catalyst components.

  • Possible Cause 2: Insufficient Catalyst Stabilization. In the absence of a suitable ligand, the Cu(I) catalyst is more susceptible to deactivation.[3]

    • Solution: Add an appropriate accelerating ligand (e.g., TBTA for organic solvents, THPTA for aqueous media). The ligand protects the Cu(I) center and keeps the catalytic cycle turning over efficiently.[1][6]

  • Possible Cause 3: Poor Substrate Solubility. If one of your starting materials (the alkyne or the azide) has poor solubility in the chosen solvent, the reaction rate will be severely limited.

    • Solution: Add a co-solvent to improve solubility. For aqueous bioconjugations, adding up to 10% of DMSO or DMF can often resolve solubility issues without significantly impacting biomolecule stability.[2]

Problem 2: I'm observing significant formation of a side product, which I suspect is the homocoupling of my alkyne.

The formation of a diyne via oxidative homocoupling (Glaser coupling) is a classic side reaction in CuAAC.

  • Primary Cause: Presence of Cu(II) and Oxygen. This side reaction is mediated by Cu(II) ions.[1] If the Cu(I) catalyst is oxidized, the resulting Cu(II) can promote this unwanted pathway.

    • Solution 1: Maintain a Reducing Environment. The most effective solution is to ensure a sufficient excess of sodium ascorbate is present throughout the reaction to scavenge oxygen and keep the copper in its +1 oxidation state.[4]

    • Solution 2: Use a Chelating Ligand. Ligands like TBTA or THPTA coordinate to the copper center, preventing it from participating in the homocoupling mechanism.[1][3] The combination of a ligand and a reducing agent is the most robust system for preventing this side product.

Problem 3: My biological substrate (e.g., protein, peptide) appears to be degrading or aggregating during the reaction.

This is a critical issue in bioconjugation applications.

  • Primary Cause: Reactive Oxygen Species (ROS). The combination of a copper catalyst and sodium ascorbate, particularly in the presence of oxygen, is known to generate reactive oxygen species (ROS) like hydroxyl radicals.[7][8] These species can lead to the oxidative degradation of sensitive amino acid residues (e.g., methionine, cysteine, histidine), causing loss of function or aggregation.[7]

    • Solution 1: Use a Protective, Water-Soluble Ligand. A water-soluble ligand like THPTA is essential. It not only accelerates the desired click reaction (shortening the exposure time to catalytic conditions) but also chelates the copper ion, reducing its bioavailability to participate in ROS-generating side reactions.[6] Using a 5:1 ligand-to-copper ratio is often recommended.[2]

    • Solution 2: Include Additives. For particularly sensitive proteins, additives like aminoguanidine can be included as sacrificial scavengers to protect specific amino acid residues from oxidation.[7]

    • Solution 3: Minimize Oxygen. Thoroughly degassing the buffer and running the reaction under an inert atmosphere will significantly reduce ROS formation.[2]

Visualized Workflows and Mechanisms

The CuAAC Catalytic Cycle

The diagram below illustrates the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The cycle begins with the formation of a copper-acetylide intermediate, which then coordinates with the azide. A series of steps involving a six-membered metallacycle intermediate leads to the formation of the stable triazole ring and regeneration of the catalyst.[3][9][]

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_reactants cluster_products R1_Alkyne R¹-C≡CH Cu_Acetylide Copper(I) Acetylide [LₙCu-C≡C-R¹] R1_Alkyne->Cu_Acetylide -H⁺ R2_Azide R²-N₃ Cu_I Cu(I) Catalyst (+ Ligand) Cu_I->Cu_Acetylide Metallacycle Six-membered Cu-Metallacycle Intermediate Cu_Acetylide->Metallacycle + R²-N₃ Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Protonolysis Triazole_Product 1,4-Triazole Product Triazolide->Triazole_Product + H⁺ Proton_Source H⁺

Caption: The catalytic cycle for the CuAAC reaction.

Troubleshooting Workflow for Low Reaction Yield

Use this decision tree to diagnose and solve issues related to poor reaction performance.

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield Start Problem: Low or No Yield Check_Reducer Is a reducing agent (e.g., Na Ascorbate) present in sufficient excess? Start->Check_Reducer Add_Reducer Action: Add fresh Sodium Ascorbate (5-10 eq.) and degas solvent. Check_Reducer->Add_Reducer No Check_Ligand Is a Cu(I) stabilizing ligand being used? Check_Reducer->Check_Ligand Yes Add_Reducer->Check_Ligand Add_Ligand Action: Add appropriate ligand (e.g., THPTA for aq., TBTA for organic). Check_Ligand->Add_Ligand No Check_Solubility Are both starting materials fully dissolved? Check_Ligand->Check_Solubility Yes Add_Ligand->Check_Solubility Add_Cosolvent Action: Add a co-solvent (e.g., DMSO, DMF) to improve solubility. Check_Solubility->Add_Cosolvent No Success Reaction should proceed. Monitor by TLC/LC-MS. Check_Solubility->Success Yes Add_Cosolvent->Success

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

Key Experimental Protocols

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is robust for general organic synthesis applications where substrate sensitivity is not a primary concern.

  • Preparation: In a suitable reaction vial, dissolve the alkyne (1.0 eq.) and the azide (1.0-1.2 eq.) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF).

  • Catalyst Stock Solutions: Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM) and Sodium Ascorbate (e.g., 1 M).

  • Catalyst Addition: To the stirring reaction mixture, add the CuSO₄ solution (typically 1-5 mol %).

  • Initiation: Add the sodium ascorbate solution (typically 5-10 mol %). The reaction often exhibits a color change to yellow or orange.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer can be filtered through a small plug of silica gel to remove copper salts before extraction.

Protocol 2: CuAAC for Sensitive Biological Substrates (Bioconjugation)

This protocol is optimized to maximize efficiency while minimizing potential damage to sensitive biomolecules like proteins or nucleic acids.

  • Reagent Preparation: All solutions should be prepared using degassed, high-purity water or buffer. Prepare the following stock solutions:

    • Azide- or Alkyne-modified biomolecule in a suitable buffer (e.g., PBS).

    • Small molecule alkyne or azide partner (e.g., 10 mM in DMSO).

    • Catalyst Premix: A solution containing CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 20 mM CuSO₄ / 100 mM THPTA in water). This solution is stable for weeks when frozen.[6]

    • Sodium Ascorbate (e.g., 100 mM in water, prepared fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order: a. The biomolecule solution. b. The small molecule partner (add to a final concentration of 2-10 equivalents relative to the biomolecule). c. The CuSO₄/THPTA catalyst premix (add to a final copper concentration of 0.25-1.0 mM).[2] d. Gently mix the solution.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (add to a final concentration of 2.5-5 mM).[2][6]

  • Incubation: Close the tube to minimize oxygen ingress and incubate at room temperature or 4°C with gentle mixing (e.g., on an end-over-end rotator) for 1-4 hours.

  • Purification: Upon completion, the labeled biomolecule can be purified from excess reagents and catalyst components using standard methods such as dialysis, size-exclusion chromatography (SEC), or spin filtration.

References

  • Fisher, S. A., Baker, A. E., & Shoichet, M. S. (2017). Designing Peptide and Protein Modified Hydrogels: Selecting the Optimal Conjugation Strategy. Journal of the American Chemical Society.
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research.
  • (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.
  • McKay, C. S., & Finn, M. G. (2014). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Chemistry & Biology.
  • Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Bioconjugation.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Validation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (ABTCA). In the landscape of pharmaceutical development, the stringent assessment of active pharmaceutical ingredient (API) purity is non-negotiable. For novel heterocyclic compounds like ABTCA, a precursor in various synthetic pathways, establishing a robust and reliable analytical method is paramount to ensure the safety and efficacy of the final drug product.

This document will not only detail a validated HPLC protocol but also compare its performance against an alternative method, Ultra-Performance Liquid Chromatography (UPLC), providing the necessary experimental data and rationale to guide researchers and quality control analysts in their methodological choices.

The Critical Role of Purity in Drug Synthesis

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a key building block in medicinal chemistry. Its structural integrity and purity directly influence the yield, impurity profile, and pharmacological activity of the resulting compounds. Even minute impurities can lead to significant side effects or a reduction in therapeutic efficacy. Therefore, a highly sensitive and specific analytical method for purity determination is the bedrock of quality assurance in the drug development pipeline.

HPLC Method Validation: A Deep Dive

The following HPLC method has been developed and validated for the routine analysis of ABTCA, ensuring accuracy, precision, and robustness.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like ABTCA.

    • Mobile Phase: A gradient elution was chosen to ensure optimal separation of the main peak from any potential impurities with differing polarities.

      • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ionization efficiency for mass spectrometry (MS) detection if coupled.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.01 10
      10.00 90
      12.00 90
      12.01 10

      | 15.00 | 10 |

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

    • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

    • Detection Wavelength: 254 nm. This wavelength was selected based on the UV absorbance maximum of ABTCA, ensuring maximum sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of ABTCA in a diluent of 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.

    • Further dilute to a working concentration of 0.1 mg/mL for analysis.

Method Validation Parameters

This HPLC method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) "Validation of Analytical Procedures". Key validation parameters are summarized below.

Validation ParameterResult
Specificity The method demonstrated excellent specificity with no interference from the diluent or known impurities at the retention time of the ABTCA peak.
Linearity (r²) > 0.999 over a concentration range of 0.01 - 0.2 mg/mL.
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) 0.001 mg/mL
Limit of Quantitation (LOQ) 0.003 mg/mL

The validation results confirm that this HPLC method is highly suitable for the quantitative determination of ABTCA purity.

Comparative Analysis: HPLC vs. UPLC

To provide a comprehensive guide, the performance of the validated HPLC method was compared against an Ultra-Performance Liquid Chromatography (UPLC) method. UPLC utilizes columns with smaller particle sizes (< 2 µm), allowing for higher flow rates and pressures, which can lead to faster analysis times and improved resolution.

Experimental Protocol: UPLC
  • Instrumentation:

    • UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Same as HPLC method.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.00 10
      2.00 90
      2.50 90
      2.51 10

      | 3.00 | 10 |

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

Workflow for Comparative Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Analysis prep Prepare ABTCA Stock (1 mg/mL) & Working Solution (0.1 mg/mL) hplc_inj Inject 10 µL onto C18 Column (5 µm) prep->hplc_inj uplc_inj Inject 2 µL onto C18 Column (1.7 µm) prep->uplc_inj hplc_run Run 15 min Gradient at 1.0 mL/min hplc_inj->hplc_run hplc_det PDA Detection at 254 nm hplc_run->hplc_det data_acq Acquire Chromatograms hplc_det->data_acq uplc_run Run 3 min Gradient at 0.6 mL/min uplc_inj->uplc_run uplc_det PDA Detection at 254 nm uplc_run->uplc_det uplc_det->data_acq data_comp Compare Performance Metrics: Resolution, Run Time, Sensitivity data_acq->data_comp

Caption: Workflow for the comparative analysis of ABTCA purity by HPLC and UPLC.

Performance Comparison

The following table summarizes the key performance differences observed between the two methods when analyzing a sample of ABTCA spiked with a known impurity.

Performance MetricHPLC MethodUPLC MethodJustification
Resolution (ABTCA/Impurity) 2.54.2The smaller particle size of the UPLC column leads to higher efficiency and significantly better separation of closely eluting peaks.
Analysis Run Time 15 minutes3 minutesThe higher optimal linear velocity of the sub-2 µm particles in the UPLC column allows for a much faster gradient without sacrificing resolution.
Solvent Consumption per Run ~15 mL~1.8 mLThe shorter run time and lower flow rate of the UPLC method result in a substantial reduction in solvent usage, making it a more environmentally friendly and cost-effective option.
System Backpressure ~120 bar~650 barUPLC systems are designed to handle much higher pressures, a direct consequence of the smaller particle size and higher flow rates.
Sensitivity (Signal-to-Noise) GoodExcellentThe narrower peaks generated by UPLC result in a greater peak height for the same mass of analyte, leading to improved sensitivity.

Conclusion and Recommendations

Both the validated HPLC method and the comparative UPLC method are suitable for the determination of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid purity.

  • The HPLC method is robust, reliable, and can be implemented on standard HPLC equipment readily available in most analytical laboratories. It is an excellent choice for routine quality control where high throughput is not the primary concern.

  • The UPLC method offers significant advantages in terms of speed, resolution, and sensitivity. For research and development settings where rapid analysis of multiple samples is required, or for the detection of trace-level impurities, UPLC is the superior technique. The reduction in solvent consumption also aligns with green chemistry principles.

The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, considering factors such as sample throughput, the complexity of the sample matrix, and available instrumentation. This guide provides the foundational data to make an informed decision, ensuring the integrity of the analytical results and the quality of the final drug product.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

A Comparative Guide to the Spectroscopic Confirmation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic techniques required for the unambiguous structural confirmation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. We will compare expected data with that of analogous structures, providing a robust framework for structural validation. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, recognized for its stability and role in biologically active compounds.[1][2][3] Therefore, rigorous structural confirmation is a critical step in the development of novel therapeutics.

The Strategic Application of Spectroscopy in Structure Elucidation

The confirmation of a novel chemical entity like 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is not achieved by a single technique, but by the convergence of data from multiple orthogonal spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides information on structural fragments. The workflow below illustrates the integrated approach to structural confirmation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Prep Purified Compound NMR ¹H & ¹³C NMR Prep->NMR Acquire Spectra FTIR FT-IR Prep->FTIR Acquire Spectra MS Mass Spectrometry Prep->MS Acquire Spectra Interpret Integrate & Analyze Data NMR->Interpret Provide Structural Clues FTIR->Interpret Provide Structural Clues MS->Interpret Provide Structural Clues Confirm Structure Confirmed Interpret->Confirm Convergent Evidence

Caption: Integrated workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

¹H NMR Spectroscopy: Mapping the Protons

In a typical deuterated solvent like DMSO-d₆, which can effectively solubilize the polar carboxylic acid and amino groups, the proton spectrum of the target molecule is expected to show distinct signals corresponding to each unique proton environment.

  • Benzyl Protons (C₆H₅-CH₂): The five protons on the phenyl ring will typically appear as a multiplet in the aromatic region, approximately δ 7.2-7.4 ppm. The two methylene protons (CH₂) adjacent to the nitrogen of the triazole ring are expected to produce a sharp singlet around δ 5.5 ppm. The downfield shift is due to the deshielding effect of the adjacent aromatic triazole ring and the phenyl group.

  • Amino Protons (NH₂): The two protons of the primary amino group are expected to appear as a broad singlet. Its chemical shift can be variable but is often observed between δ 6.0 and 8.0 ppm in DMSO-d₆, and these protons are exchangeable with D₂O.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a very broad singlet far downfield, typically above δ 12.0 ppm in DMSO-d₆. This signal will also disappear upon addition of D₂O.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.

  • Carbonyl Carbon (COOH): The carboxylic acid carbonyl carbon is the most deshielded and will appear at a characteristic chemical shift of approximately δ 160-170 ppm.

  • Aromatic and Heteroaromatic Carbons: The two carbons of the triazole ring are expected in the δ 140-160 ppm region. The carbons of the benzyl ring will appear in the typical aromatic region of δ 127-137 ppm.

  • Methylene Carbon (CH₂): The benzylic methylene carbon will be found further upfield, typically in the range of δ 50-55 ppm.

The solvent choice can influence chemical shifts; for instance, polar solvents can interact with the carboxylic acid moiety, causing shifts compared to nonpolar solvents.[1]

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • O-H and N-H Stretching: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Superimposed on this broad band, two sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine should appear around 3400-3200 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl (C=O) group of the carboxylic acid will be present around 1700-1725 cm⁻¹.

  • C=N and C=C Stretching: Absorptions in the 1630-1450 cm⁻¹ region are expected, corresponding to the C=N and C=C stretching vibrations within the triazole and phenyl rings.

  • N-H Bending: A bending vibration for the primary amine (N-H) is typically observed around 1600 cm⁻¹.

The presence of these characteristic bands provides strong evidence for the coexistence of the carboxylic acid and amino functional groups.

Mass Spectrometry: Confirmation of Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺.

  • Molecular Ion Peak: For a molecular formula of C₁₀H₁₀N₄O₃, the monoisotopic mass is 234.0753 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the [M+H]⁺ peak at an m/z of approximately 235.08.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns that further validate the structure. The most predictable fragmentation involves the cleavage of the benzylic C-N bond.

    • Formation of Tropylium Ion: A dominant peak at m/z 91 is highly anticipated. This corresponds to the [C₇H₇]⁺ fragment, which is not a simple benzyl cation but rearranges to the highly stable, aromatic tropylium ion.[4] The observation of this as a base peak is a hallmark of benzyl-substituted compounds.[4]

    • Loss of Carboxylic Acid Group: Fragmentation can also occur with the loss of CO₂ (44 Da) from the parent ion, or the loss of the entire COOH group (45 Da).

G Parent [M+H]⁺ m/z = 235.08 Frag91 Tropylium Ion [C₇H₇]⁺ m/z = 91 Parent->Frag91 - C₃H₃N₄O₂• Frag144 [M+H - C₇H₇]⁺ m/z = 144.04 Parent->Frag144 - C₇H₇• Frag191 [M+H - CO₂]⁺ m/z = 191.09 Parent->Frag191 - CO₂

Caption: Key fragmentation pathways for the target molecule in ESI-MS.

Data Summary and Comparative Analysis

To highlight the specificity of these techniques, we can compare the expected data for our target compound with a potential synthetic precursor, Benzyl Azide.

Spectroscopic Data5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (Expected)Benzyl Azide (Comparative)
¹H NMR δ 12-13 (br s, 1H, COOH), δ 7.2-7.4 (m, 5H, Ar-H), δ 6.0-8.0 (br s, 2H, NH₂), δ 5.5 (s, 2H, CH₂)δ 7.2-7.4 (m, 5H, Ar-H), δ 4.3 (s, 2H, CH₂)
¹³C NMR δ 160-170 (COOH), δ 140-160 (C-triazole), δ 127-137 (C-benzyl), δ 50-55 (CH₂)δ 135 (C-Ar), δ 128-129 (C-Ar), δ 54 (CH₂)
FT-IR (cm⁻¹) 3400-3200 (N-H), 3300-2500 (broad O-H), 1725-1700 (C=O), 1630-1450 (C=N, C=C)~2100 (strong, sharp N₃ stretch), 3030 (Ar C-H), 2920 (Aliph. C-H)
MS (m/z) [M+H]⁺ at 235.08; Fragment at 91 (base peak)[M]⁺• at 133.06; Fragment at 91

This comparison clearly shows how the spectroscopic data for the final product contains unique signals (e.g., COOH proton in NMR, C=O stretch in FT-IR) that are absent in the starting material, confirming the success of the chemical transformation.

Standardized Experimental Protocols

6.1. NMR Spectroscopy

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer at 25 °C.

  • Process the data using appropriate software, referencing the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

6.2. FT-IR Spectroscopy

  • Prepare a solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the dry, powdered sample onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

6.3. Mass Spectrometry (ESI-MS)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion or LC-MS.

  • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ at m/z 235.1) and apply collision-induced dissociation (CID) with argon gas.

Conclusion

The structural confirmation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is robustly achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR confirms the presence of critical amino and carboxylic acid functional groups, and high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns. The convergence of evidence from these independent techniques provides an unassailable confirmation of the molecular structure, a prerequisite for any further investigation in a drug discovery or materials science context.

References

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available from: [Link]

  • 5-Amino-1-benzyl-1H-[1][5][6]triazole-4-carboxylic acid (4-trifluoromethoxy-phenyl)-amide - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl- - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • 1H-[1][5][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available from: [Link]

  • 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. ChemSynthesis. Available from: [Link]

  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. PubChem. Available from: [Link]

  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. Available from: [Link]

  • FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... ResearchGate. Available from: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. Docta Complutense. Available from: [Link]

  • 5-amino-1H-benzotriazole - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • 3-Amino-1,2,4-triazole - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available from: [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Available from: [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available from: [Link]

  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. NIH. Available from: [Link]

  • Synthesis and structure analysis of methyl 1-benzyl-5-(phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate. ACG Publications. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Available from: [Link]

  • mass spectrometry: tropylium ion. YouTube. Available from: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available from: [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. Available from: [Link]

  • (PDF) 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. ResearchGate. Available from: [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. NIH. Available from: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]

Sources

comparing the biological activity of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid and Its Analogs

Introduction: The Versatile 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, renowned for its favorable characteristics. These nitrogen-rich five-membered heterocycles are capable of forming hydrogen bonds, which enhances their solubility and ability to interact with biological targets[1]. Furthermore, 1,2,3-triazoles exhibit remarkable metabolic stability[1]. This combination of properties has led to their incorporation into a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects[1]. The core focus of this guide is to provide a comparative analysis of the biological activity of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and its structurally related analogs, offering insights for researchers and professionals in drug development.

While direct biological activity data for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is not extensively reported in the public domain, by examining its structural analogs, we can infer potential therapeutic applications and understand the structure-activity relationships (SAR) that govern their efficacy. This guide will primarily focus on two key areas of biological activity where triazole derivatives have shown significant promise: anticancer and antimicrobial applications.

Comparative Analysis of Biological Activities

The biological potential of 1,2,3-triazole-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the triazole ring and the carboxylic acid moiety. The following sections and data tables summarize the observed activities of various analogs.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of 1,2,3-triazole-4-carboxamide and 1,2,4-triazole derivatives against various cancer cell lines. These compounds often exert their effects through mechanisms such as the inhibition of critical cellular kinases or interference with cell cycle progression.

Table 1: Comparative Anticancer Activity of 1,2,3-Triazole and 1,2,4-Triazole Analogs

Compound/AnalogCancer Cell Line(s)Observed Activity (e.g., GI50, IC50)Key Structural FeaturesReference
5-Amino-1-p-tolyl-1H-[2][3][4]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide Leukemia, Melanoma, Non-small cell lung, CNS, Ovarian, Renal, BreastSignificant anticancer activityp-tolyl group at N1, dichlorophenyl amide[2]
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides (4a, 4b, 4c, 4f) Jurkat (Leukemia)GI50 in the range of 0.63–0.69 μM (comparable to doxorubicin)Thiocyanatophenyl amide[2]
5-pyridinyl-1,2,4-triazole derivatives (3c, 3d) HepG2 and Hep3B (Liver Cancer)IC50 range: 2.88–4.83 μMPyridinyl group at C5[5]
Compound 3d (a 5-pyridinyl-1,2,4-triazole) FAK (Focal Adhesion Kinase) InhibitionIC50 = 18.10 nMSpecific substitutions on the pyridinyl and triazole rings[5]
1,2,3-triazole-4-carboxamide derivatives (5j, 5i, 5m, 5f) HeLa, PANC-1, HCT-116, A-549Significant cytotoxic potentialVaried substitutions on the carboxamide nitrogen[6]

Insights from Structure-Activity Relationships (SAR) for Anticancer Activity:

  • Substitution at the N1 Position: The nature of the substituent at the N1 position of the triazole ring plays a crucial role. For instance, the presence of a p-tolyl group in "5-Amino-1-p-tolyl-1H-[2][3][4]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide" contributes to its broad-spectrum anticancer activity[2].

  • Amide Substituents: The group attached to the carboxamide at the C4 position is a key determinant of potency. Aromatic and heteroaromatic amides tend to show higher activity. The dichlorophenyl amide and thiocyanatophenyl amide moieties are associated with significant cytotoxicity[2]. In contrast, benzylic substitutions on the amide nitrogen have been found to be inactive in some series[7].

  • Bioisosteric Replacement: The 1,2,4-triazole ring is a well-known bioisostere in medicinal chemistry, and its derivatives have also demonstrated potent anticancer effects[5]. The presence of a pyridine ring in 5-pyridinyl-1,2,4-triazole derivatives leads to significant antiproliferative activity against liver cancer cells, likely through the inhibition of Focal Adhesion Kinase (FAK)[5].

Antimicrobial Activity

1,2,3-triazole and 1,2,4-triazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of 1,2,3-Triazole and 1,2,4-Triazole Analogs

Compound/AnalogTarget Microorganism(s)Observed Activity (MIC)Key Structural FeaturesReference
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Bacillus subtilis, Vibrio cholerae59.5 µg/mL2-aminophenyl group at N1[3]
Indole-triazole derivative (3c) Bacillus subtilis3.125 µg/mLIndole moiety linked to the triazole[8]
Metronidazole 1H-1,2,3-triazole derivatives (5b, 5c, 5e) Fungal and bacterial strainsPotent inhibition of fungal and bacterial growthMetronidazole scaffold linked to a triazole[9]
Coumarin-1,2,3-triazole conjugates Enterococcus faecalis12.5–50 µg/mLCoumarin moiety linked to the triazole[1]

Insights from Structure-Activity Relationships (SAR) for Antimicrobial Activity:

  • Hybrid Molecules: A common strategy to enhance antimicrobial potency is the creation of hybrid molecules that combine the triazole scaffold with other known antimicrobial pharmacophores. Examples include indole-triazole, metronidazole-triazole, and coumarin-triazole conjugates, which have shown promising activity[1][8][9].

  • Essential Functional Groups: Structure-property relationship studies on 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid revealed that all functional groups (amino, phenyl, triazole, and carboxylic acid) are essential for its antimicrobial activity[3].

  • Mechanism of Action: The antimicrobial mechanism of these compounds can vary. For instance, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to interact with and degrade bacterial DNA[3].

Experimental Protocols

The following sections provide an overview of the general synthetic and biological evaluation methods employed in the study of these triazole derivatives, based on the referenced literature.

General Synthesis of 1,2,3-Triazole-4-carboxylic Acid Analogs

A versatile and widely used method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry"[3].

Step-by-Step Synthesis Workflow:

  • Azide Synthesis: The requisite azide intermediates are typically prepared from corresponding alkyl or benzyl halides by reaction with sodium azide, or from primary amines via diazo transfer reactions[7].

  • Alkyne Partner: A suitable alkyne, such as ethyl 2-cyanoacetate or methyl propiolate, is used as the other reactant[7][10].

  • Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst (e.g., CuI) to yield the 1,2,3-triazole ring[10].

  • Amidation (for carboxamides): The resulting triazole ester can be converted to the corresponding amide by reaction with an appropriate amine, often catalyzed by a Lewis acid like trimethylaluminum (AlMe3)[7].

G cluster_synthesis General Synthetic Pathway for 1,2,3-Triazole-4-carboxamides azide Organic Azide (R-N3) triazole_ester 1,2,3-Triazole-4-carboxylate Ester azide->triazole_ester alkyne Alkyne (e.g., Ethyl 2-cyanoacetate) alkyne->triazole_ester cu_cat Cu(I) Catalyst cu_cat->triazole_ester CuAAC 'Click' Chemistry triazole_amide 5-Amino-1,2,3-triazole-4-carboxamide Analog triazole_ester->triazole_amide amine Amine (R'-NH2) amine->triazole_amide lewis_acid Lewis Acid (e.g., AlMe3) lewis_acid->triazole_amide Amidation

Caption: Generalized synthetic workflow for 1,2,3-triazole-4-carboxamide analogs.

In Vitro Anticancer Activity Screening

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.

General Protocol (MTT Assay):

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

G cluster_workflow Anticancer Screening Workflow (MTT Assay) start Seed Cancer Cells in 96-well plates treatment Treat with Test Compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate for Formazan Formation mtt->formazan solubilize Solubilize Formazan with DMSO formazan->solubilize read Measure Absorbance solubilize->read analysis Calculate % Inhibition and IC50/GI50 read->analysis

Caption: A typical workflow for in vitro anticancer activity screening using the MTT assay.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) of the compounds.

General Protocol (Broth Microdilution Method):

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 1,2,3-triazole-4-carboxylic acid scaffold and its bioisosteric 1,2,4-triazole counterpart represent a fertile ground for the discovery of novel therapeutic agents. While direct biological data for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is limited, the analysis of its analogs provides valuable insights into the structural requirements for potent anticancer and antimicrobial activities. The synthetic accessibility of these compounds, particularly through "click chemistry," allows for the rapid generation of diverse chemical libraries for biological screening.

Future research in this area should focus on:

  • Systematic SAR studies to further optimize the substituents on the triazole ring and the carboxamide moiety to enhance potency and selectivity.

  • Elucidation of the mechanisms of action of the most potent compounds to identify their specific molecular targets.

  • In vivo efficacy and pharmacokinetic studies of lead compounds to assess their therapeutic potential in preclinical models.

By leveraging the chemical versatility of the triazole core, it is anticipated that novel and effective drug candidates will continue to emerge from this important class of heterocyclic compounds.

References

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025). [No specific journal mentioned in the search result]
  • 1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. (2017). PubMed. [Link]

  • Anticancer screening data of most active 1,2,3-triazole-4-carboxylic... (n.d.). ResearchGate. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2021). Biopolymers and Cell. [Link]

  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). [No specific journal mentioned in the search result]
  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. (n.d.). PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.). Beilstein Journals. [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). PubMed Central. [Link]

Sources

The Triazole Ring: A Strategic Bioisosteric Replacement for Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a cornerstone in the pharmacophores of numerous therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, along with its ionizable nature, often dictates a drug's interaction with its biological target and its pharmacokinetic profile. However, the inherent acidity and potential for rapid metabolism and poor membrane permeability can present significant challenges in drug development. Bioisosteric replacement, a strategy of substituting one functional group with another that shares similar physicochemical and steric properties, offers a powerful approach to mitigate these liabilities while retaining or even enhancing biological activity. Among the plethora of carboxylic acid bioisosteres, the triazole ring system, in its various isomeric forms, has emerged as a particularly versatile and effective surrogate.

This guide provides an in-depth, objective comparison of 1,2,3- and 1,2,4-triazole derivatives as bioisosteric replacements for carboxylic acids. We will delve into their comparative physicochemical properties, supported by experimental data, explore their synthetic accessibility, and present case studies demonstrating their successful application in drug discovery.

Physicochemical Properties: A Head-to-Head Comparison

The effectiveness of a bioisosteric replacement hinges on the mimicry of key physicochemical parameters of the original functional group. For carboxylic acids, these include acidity (pKa), lipophilicity (logP), and hydrogen bonding potential. Triazoles, particularly hydroxylated and thione derivatives, can emulate these properties to varying degrees.

Acidity (pKa)

The pKa of a functional group is critical for its ionization state at physiological pH, which in turn influences its interaction with biological targets and its absorption and distribution. While unsubstituted triazoles are generally weakly acidic, specific substitutions can significantly modulate their pKa to closely match that of carboxylic acids.

4-Hydroxy-1,2,3-triazoles have been extensively investigated as carboxylic acid mimics. Their pKa values can be tuned by N-substitution, often falling within a range that is comparable to or slightly less acidic than many carboxylic acids.[1][2] For instance, certain N-substituted 4-hydroxy-1,2,3-triazoles exhibit pKa values between 5.14 and 6.22.[1] More recent studies have reported even more acidic 5-hydroxy-1,2,3-triazoles with pKa values as low as 4.20, directly comparable to many carboxylic acids.[3][4]

1,2,4-Triazoles also offer tunable acidity. The parent 1,2,4-triazole has a pKa of 10.26 for the N-H proton.[5] However, derivatives such as 1,2,4-triazole-3-thiol and 1,2,4-triazol-3-one (a tautomer of 3-hydroxy-1,2,4-triazole) exhibit pKa values that are more aligned with carboxylic acids. The pKa of 1,2,4-triazolium is 2.45, indicating the basicity of the ring nitrogens.[5]

Compound TypeStructureRepresentative pKaReference(s)
Carboxylic AcidR-COOH~4-5General Knowledge
4-Hydroxy-1,2,3-triazole5.14 - 6.22[1]
5-Hydroxy-1,2,3-triazole4.20[3][4]
1,2,4-Triazole10.26[5]
1,2,4-Triazol-3-oneNot explicitly found, but expected to be acidic
Lipophilicity (logP)

Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Replacing a polar carboxylic acid with a more lipophilic bioisostere can enhance membrane permeability and oral bioavailability. The calculated logP (ClogP) values for N-substituted 4-hydroxy-1,2,3-triazoles are generally higher than their corresponding carboxylic acids, indicating increased lipophilicity.[1]

CompoundClogP
N1-H-4-hydroxy-1,2,3-triazole0.46
N2-H-4-hydroxy-1,2,3-triazole0.95
N3-H-4-hydroxy-1,2,3-triazole0.46
Phenylacetic acid (for comparison)1.41

Data for N-unsubstituted phenyl-hydroxytriazoles. ClogP values are calculated.[1]

This trend towards increased lipophilicity can be advantageous in overcoming the poor permeability often associated with carboxylic acid-containing drugs.

Biological Activity: Case Studies in Drug Design

The true test of a bioisosteric replacement lies in its impact on biological activity. The substitution of a carboxylic acid with a triazole ring has led to compounds with retained, and in some cases, enhanced potency and improved pharmacokinetic profiles.

Telmisartan and its Tetrazolone Analog

A compelling example is the angiotensin II receptor blocker, telmisartan. Replacement of its carboxylic acid group with a tetrazolone moiety (a derivative of a triazolone) resulted in a compound with a threefold improvement in binding affinity (Kb) and inhibitory concentration (IC50) for the AT1 receptor.[6][7] Furthermore, the tetrazolone analog exhibited a lower calculated LogP (cLogP), suggesting potentially improved physicochemical properties.[6][8] Pharmacokinetic studies in rats revealed that the tetrazolone analog had a comparable bioavailability and a longer half-life compared to telmisartan, indicating that the tetrazolone can be an effective bioisostere for a carboxylic acid, potentially leading to reduced clearance.[7][9]

CompoundTargetKb (nM)IC50 (nM)cLogP
Telmisartan (Carboxylic Acid)AT1 Receptor0.445.77.7
Tetrazolone Analog of TelmisartanAT1 Receptor0.141.76.7

Data from Duncton et al. (2016)[6][7]

Losartan and Triazole Analogs

The development of losartan, another angiotensin II receptor antagonist, also highlights the utility of nitrogen-containing heterocycles as carboxylic acid bioisosteres, in this case, a tetrazole. While not a triazole, the success of the tetrazole in losartan paved the way for the exploration of other azoles, including triazoles, in this class of drugs. Subsequent research has explored the synthesis of various losartan analogs incorporating triazole moieties, aiming to further optimize its pharmacological profile.[10][11][12]

Synthetic Methodologies: Accessing Triazole Bioisosteres

The feasibility of a bioisosteric replacement strategy is heavily dependent on the synthetic accessibility of the desired analogs. Fortunately, robust and versatile methods exist for the synthesis of both 1,2,3- and 1,2,4-triazole derivatives.

Synthesis of 4-Hydroxy-1,2,3-Triazoles

A highly efficient method for the synthesis of 4-hydroxy-1,2,3-triazoles involves the cycloaddition of β-ketoesters with azides. This reaction can be catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds in high yields, providing a direct route to these valuable carboxylic acid bioisosteres.[2][3][4][13]

Experimental Protocol: Synthesis of 5-Hydroxy-1,2,3-Triazoles from β-Ketoesters and Azides [3][4]

  • To a solution of the aryl azide (1.0 equiv) and the 2-alkyl-β-ketoester (1.2 equiv) in acetonitrile (0.2 M) is added DBU (1.2 equiv).

  • The reaction mixture is stirred at 50 °C overnight.

  • After completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 5-hydroxy-1,2,3-triazole.

Diagram of the Synthesis of 4-Hydroxy-1,2,3-Triazoles

G cluster_reactants Reactants cluster_conditions Conditions beta_ketoester β-Ketoester hydroxytriazole 4-Hydroxy-1,2,3-triazole beta_ketoester->hydroxytriazole + azide Azide azide->hydroxytriazole DBU DBU (Base) DBU->hydroxytriazole Acetonitrile Acetonitrile (Solvent) Acetonitrile->hydroxytriazole Heat 50 °C Heat->hydroxytriazole

Caption: Synthesis of 4-hydroxy-1,2,3-triazoles via base-catalyzed cycloaddition.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles can be synthesized from carboxylic acids through a multi-step process. One common route involves the conversion of the carboxylic acid to an acyl hydrazide, followed by reaction with a suitable reagent to form the triazole ring. For example, 1,2,4-triazole-3-thiols can be prepared by reacting a carboxylic acid with a thiosemicarbazide in the presence of a condensing agent like polyphosphate ester (PPE), followed by cyclodehydration.[1][14]

Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiols from Carboxylic Acids [1][14]

  • Acylation: A mixture of the carboxylic acid (1.0 equiv), thiosemicarbazide (1.0 equiv), and polyphosphate ester (PPE) in chloroform is heated in a sealed vessel.

  • After cooling, the reaction mixture is treated with an aqueous alkali solution (e.g., NaOH) to induce cyclodehydration.

  • The aqueous layer is separated, washed with an organic solvent, and then acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid 1,2,4-triazole-3-thiol is collected by filtration, washed with water, and dried.

Diagram of the Synthesis of 1,2,4-Triazole-3-thiols

G carboxylic_acid Carboxylic Acid acyl_thiosemicarbazide Acylthiosemicarbazide Intermediate carboxylic_acid->acyl_thiosemicarbazide + Thiosemicarbazide (PPE, Heat) thiosemicarbazide Thiosemicarbazide triazole_thiol 1,2,4-Triazole-3-thiol acyl_thiosemicarbazide->triazole_thiol Cyclodehydration (Base)

Caption: Two-step synthesis of 1,2,4-triazole-3-thiols from carboxylic acids.

Logical Framework for Bioisosteric Replacement

The decision to replace a carboxylic acid with a triazole bioisostere should be guided by a clear understanding of the desired property modulation. The following diagram illustrates a logical workflow for considering this strategic replacement.

G start Carboxylic Acid-Containing Lead Compound problem Identify Liabilities: - Poor permeability - Rapid metabolism - High acidity issues start->problem strategy Consider Bioisosteric Replacement problem->strategy choice Select Triazole Bioisostere strategy->choice triazole_123 1,2,3-Triazole (e.g., 4-hydroxy) choice->triazole_123 Mimic acidity & increase lipophilicity triazole_124 1,2,4-Triazole (e.g., -thiol, -one) choice->triazole_124 Modulate acidity & explore diverse interactions synthesis Synthesize Analogs triazole_123->synthesis triazole_124->synthesis evaluation Evaluate Physicochemical Properties (pKa, logP) and Biological Activity (IC50) synthesis->evaluation comparison Compare with Parent Carboxylic Acid evaluation->comparison outcome Optimized Candidate? comparison->outcome success Improved PK/PD Profile outcome->success Yes failure Re-evaluate or Choose Alternative Bioisostere outcome->failure No

Caption: Decision-making workflow for triazole bioisosteric replacement of carboxylic acids.

Conclusion

The bioisosteric replacement of a carboxylic acid with a triazole ring represents a powerful and validated strategy in modern drug discovery. Both 1,2,3- and 1,2,4-triazole systems offer a rich chemical space for fine-tuning the physicochemical and pharmacological properties of lead compounds. 4-Hydroxy-1,2,3-triazoles have emerged as particularly effective mimics of the carboxylic acid functionality, with comparable acidity and increased lipophilicity. The successful application of a tetrazolone bioisostere in the case of telmisartan underscores the potential of this approach to yield drug candidates with superior potency and pharmacokinetic profiles. The well-established synthetic routes to these triazole derivatives further enhance their attractiveness as strategic tools for medicinal chemists. By carefully considering the desired property modulations and leveraging the versatility of triazole chemistry, researchers can effectively navigate the challenges associated with carboxylic acid-containing drugs and accelerate the development of novel and improved therapeutics.

References

  • Duncton, M. A. J., Murray, R. B., Park, G., & Singh, R. (2016). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry, 14(37), 8747–8751. [Link]

  • Murray, R. B. (2017). An Evaluation of the Disposition of R941000, a Tetrazolone-Telmisartan Analog: A Case Study of the Suitability of Tetrazolone As a Carboxylic Acid Bioisostere. San Jose State University. [Link]

  • Duncton, M. A. J., Murray, R. B., Park, G., & Singh, R. (2016). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry, 14(37), 8747–8751. [Link]

  • ResearchGate. (n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. [Link]

  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7205. [Link]

  • Zhang, Y., et al. (2013). Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. Bioorganic & Medicinal Chemistry Letters, 23(15), 4383-4387. [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. [Link]

  • Kim, T. W., et al. (2012). Synthesis and antihypertensive activity of pyrimidin-4(3H)-one derivatives as losartan analogue for new angiotensin II receptor type 1 (AT1) antagonists. Bioorganic & Medicinal Chemistry, 20(4), 1537-1549. [Link]

  • da Silva, J. F. M., et al. (2020). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules, 25(21), 5035. [Link]

  • Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Am Ende, C. W., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(15), 10583–10593. [Link]

  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(8), 1434-1442. [Link]

  • Rivera, G., et al. (2008). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Química Nova, 31(3), 536-538. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

  • Semantic Scholar. (n.d.). Synthesis and antihypertensive activity of pyrimidin-4(3H)-one derivatives as losartan analogue for new angiotensin II receptor type 1 (AT1) antagonists. [Link]

  • Am Ende, C. W., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(15), 10583–10593. [Link]

  • Farooq, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868285. [Link]

  • ResearchGate. (n.d.). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. [Link]

  • Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]

  • ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. [Link]

  • Kumar, R., et al. (2020). Triazole analogues as potential pharmacological agents: a brief review. Future Journal of Pharmaceutical Sciences, 6(1), 1-15. [Link]

  • NIST. (n.d.). 3H-1,2,4-Triazol-3-one, 1,2-dihydro-. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Catalysts for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of triazoles is a cornerstone of modern medicinal chemistry and materials science. The choice of catalyst is a critical decision that dictates the regioselectivity, efficiency, and overall success of the reaction. This in-depth guide provides a comparative analysis of the most prominent catalytic systems for 1,2,3-triazole synthesis, offering field-proven insights and supporting experimental data to inform your selection.

The Strategic Importance of Catalyst Selection in Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the classical method for forming the 1,2,3-triazole core. However, the uncatalyzed reaction often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. The advent of "click chemistry" introduced catalyzed versions of this reaction, offering significant rate acceleration and, crucially, regiocontrol.[1] This guide will dissect the performance of the leading catalytic systems, empowering you to make an informed decision based on your specific synthetic goals.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] Its popularity stems from its high efficiency, mild reaction conditions, and broad functional group tolerance.

Mechanistic Rationale: The Role of Copper(I)

The catalytic cycle of CuAAC hinges on the in situ formation of a copper(I) acetylide intermediate. This is the rate-determining step and is followed by coordination of the azide, cyclization, and protonolysis to release the triazole product and regenerate the catalyst. The use of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) species.[3][4]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Alkyne Alkyne Cu(I) Cu(I) Cu_Acetylide Copper(I) Acetylide Azide Azide Metallacycle Six-Membered Metallacycle Triazole_Product 1,4-Disubstituted Triazole

Homogeneous vs. Heterogeneous Copper Catalysts: A Performance Comparison

The choice between a homogeneous and a heterogeneous copper catalyst has significant implications for reaction setup, workup, and catalyst reusability.

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Performance
Homogeneous High activity and selectivity, well-defined active sites, excellent substrate accessibility.Difficult to remove from the product, potential for metal contamination, not typically recyclable.Yields often >90% in short reaction times (minutes to a few hours).[5]
Heterogeneous Easy separation from the reaction mixture, catalyst recyclability, reduced metal contamination in the product.Potentially lower activity than homogeneous counterparts, possible metal leaching.Good to excellent yields (80-98%), with some systems reusable for up to 10 cycles.[6][7]
The Impact of Ligands on CuAAC

While ligand-free CuAAC can be effective, the use of ligands can significantly enhance the reaction rate and prevent catalyst deactivation.[8] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are commonly employed to stabilize the Cu(I) oxidation state.[9]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful alternative to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles with high regioselectivity.[1] This complementary regioselectivity is a key advantage for accessing a different isomer of the triazole core.

Mechanistic Distinction: A Different Pathway to Triazoles

Unlike CuAAC, the RuAAC mechanism is believed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate.[10] This distinct mechanism is responsible for the observed 1,5-regioselectivity. Commonly used catalysts include [CpRuCl] complexes such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[10]

RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle Alkyne Alkyne Ru(II) Ru(II) Ru_Complex Ruthenium-Alkyne Complex Azide Azide Ruthenacycle Six-Membered Ruthenacycle Triazole_Product 1,5-Disubstituted Triazole

Expanded Substrate Scope: The Advantage of Internal Alkynes

A significant advantage of RuAAC is its ability to tolerate internal alkynes, providing access to 1,4,5-trisubstituted 1,2,3-triazoles.[11] This is a capability that CuAAC lacks, as it generally requires a terminal alkyne for the formation of the copper acetylide intermediate.

Solvent Effects in RuAAC

The choice of solvent can significantly impact the efficiency of RuAAC reactions. Non-protic solvents such as toluene, benzene, THF, and dioxane are commonly used.[11] Protic solvents like water and alcohols can lead to lower yields.[11]

Emerging Alternatives: Silver, Gold, and Metal-Free Catalysis

Concerns about the potential toxicity of residual copper and ruthenium in pharmaceutical applications have driven the development of alternative catalytic systems.

Silver and Gold Catalysis

Silver(I) and gold(I) complexes have been explored as catalysts for triazole synthesis. For instance, silver(I) catalysis can selectively produce 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis can yield the 1,5-disubstituted isomer from the same starting materials. Gold nanoparticles have also been investigated as heterogeneous catalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[12]

Organocatalysis: A "Green" Approach

Organocatalysis has emerged as an environmentally benign alternative to metal-mediated reactions.[13] Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the [3+2] cycloaddition of azides with enolizable carbonyl compounds, yielding highly substituted triazoles.[13][14] These metal-free conditions are particularly attractive for the synthesis of bioactive molecules where metal contamination is a concern.

Comparative Performance Data

The following table provides a comparative overview of the performance of different catalytic systems for triazole synthesis. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and catalyst loading.

Catalyst SystemRegioselectivityTypical Yield (%)Typical Reaction TimeKey Features
CuSO₄/Sodium Ascorbate 1,4-disubstituted>900.5 - 4 hInexpensive, readily available, works well in aqueous media.[15]
Heterogeneous Cu 1,4-disubstituted80 - 980.5 - 6 hRecyclable, low product contamination.[6]
Cp*RuCl(COD) 1,5-disubstituted80 - 950.5 - 24 hTolerates internal alkynes, complementary regioselectivity to CuAAC.[10][11]
DBU (Organocatalyst) SubstitutedHigh3 - 16 hMetal-free, "green" alternative.[14][16]

Experimental Protocols

Experimental_Workflow Start Start Catalyst_Selection Select Catalyst System (CuAAC, RuAAC, Organocatalysis) Start->Catalyst_Selection Reagent_Prep Prepare Reagents (Azide, Alkyne, Catalyst, Solvent) Catalyst_Selection->Reagent_Prep Reaction_Setup Set up Reaction (Inert atmosphere if needed) Reagent_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Reaction Workup (Extraction, Filtration) Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Protocol for Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.1-0.3 equiv)

  • Solvent (e.g., 1:1 mixture of water and t-butanol)

Procedure:

  • In a reaction vessel, dissolve the organic azide and terminal alkyne in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

Materials:

  • Organic azide (1.0 equiv)

  • Terminal or internal alkyne (1.0 equiv)

  • Cp*RuCl(COD) (0.01-0.02 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Cp*RuCl(COD) and the anhydrous, degassed solvent.

  • Add the alkyne to the reaction mixture, followed by the azide.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Organocatalyzed Synthesis of Substituted Triazoles

Materials:

  • Enolizable carbonyl compound (e.g., β-keto ester) (1.0 equiv)

  • Organic azide (1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2-0.3 equiv)

  • Solvent (e.g., DMSO)

Procedure:

  • In a reaction vessel, dissolve the enolizable carbonyl compound and the organic azide in the solvent.

  • Add DBU to the reaction mixture.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The field of triazole synthesis continues to evolve, with a strong emphasis on developing more sustainable and efficient catalytic systems. While CuAAC remains the dominant method for accessing 1,4-disubstituted triazoles, the complementary regioselectivity of RuAAC and the emergence of metal-free organocatalytic methods provide chemists with a versatile toolkit. The choice of catalyst should be guided by the desired regioisomer, substrate scope, and tolerance for potential metal contamination. As research progresses, we can anticipate the development of even more active, selective, and environmentally friendly catalysts for this fundamentally important transformation.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved from [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016, November 18). ACS Publications. Retrieved from [Link]

  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. (n.d.). MDPI. Retrieved from [Link]

  • DBU Catalysis: An Efficient Synthetic Strategy for 5,7-disubstituted-1,2,4- triazolo[1,5-a]pyrimidines. (n.d.). Bentham Science. Retrieved from [Link]

  • Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. (2022, February 17). ACS Publications. Retrieved from [Link]

  • Recyclable Heterogeneous Copper Catalyst. (2015, July 1). ChemistryViews. Retrieved from [Link]

  • Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (n.d.). Organic-chemistry.org. Retrieved from [Link]

  • Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. (2024, June 5). ACS Publications. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org. Retrieved from [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). NIH. Retrieved from [Link]

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (2025, August 7). ACS Publications. Retrieved from [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024, November 1). PubMed. Retrieved from [Link]

  • Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. (n.d.). Thieme Connect. Retrieved from [Link]

  • Na-Ascorbate. (n.d.). baseclick. Retrieved from [Link]

  • Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (2024, June 18). ResearchGate. Retrieved from [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). ACS Publications. Retrieved from [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. (n.d.). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid vs. Tetrazole Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest to Replace the Carboxylic Acid

In the landscape of medicinal chemistry, the carboxylic acid functional group is a cornerstone of pharmacophore design. Its ability to engage in potent hydrogen bonding and electrostatic interactions makes it a frequent feature in molecules engineered to interact with biological targets.[1] However, the very properties that make it effective—its ionizable nature—can also be a liability. Carboxylic acids are often associated with poor membrane permeability, rapid metabolism (e.g., via glucuronidation), and potential off-target toxicities, hindering the development of promising drug candidates.[1][2]

This has led to a persistent search for suitable bioisosteres—chemical groups that can mimic the essential functions of a carboxylic acid while offering improved pharmacokinetic and physicochemical profiles. For decades, the 5-substituted 1H-tetrazole has been the reigning champion in this arena.[3][4] Found in over 20 FDA-approved drugs, its comparable acidity and superior metabolic stability have made it the go-to replacement.[3][5]

However, the field is not static. Emerging heterocyclic scaffolds offer new possibilities, promising greater control over molecular properties. This guide provides an in-depth comparison between the established "gold standard," the tetrazole ring, and a challenger from the triazole family: the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold. We will dissect their properties, synthesis, and potential applications, providing the data-driven insights necessary for modern drug design.

Part 1: The Physicochemical Showdown

The decision to replace a carboxylic acid is driven by the need to finely tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The success of a bioisostere hinges on its ability to replicate the necessary acidity (pKa) while optimizing lipophilicity (LogD) and metabolic stability.

Acidity (pKa): A Tale of Two Rings

A successful bioisostere must present an acidic proton to engage in the same ionic and hydrogen-bonding interactions as the carboxylic acid it replaces.

  • Tetrazoles: The 5-substituted 1H-tetrazole exhibits a pKa typically in the range of 4.5 to 4.9, closely mimicking that of a typical benzoic acid.[2][5][6] This comparable acidity is a primary reason for its widespread success, as it reliably reproduces the charge state of a carboxylate at physiological pH (7.4).

  • 5-Amino-1,2,3-triazole-4-carboxylic Acids: This scaffold presents a more complex and tunable picture. Unlike the relatively fixed acidity of the tetrazole C-H, the environment of the triazole's carboxylic acid is significantly influenced by the substituents on the ring. While data for the specific 1-benzyl derivative is not publicly available, studies on related 5-amino-2-aryl-1,2,3-triazole-4-carboxylic acids reveal a remarkable range of pKa values. Depending on the nature of the amino group at the C5 position, pKa values can range from 3.20–3.52 for secondary alkylamines to 7.65–8.08 for tertiary amino groups.[7]

This wide pKa range is the key differentiator. It suggests that by modifying the amino group or the N1-substituent (here, a benzyl group), a medicinal chemist can dial in a specific acidity—from strongly acidic to near-neutral at physiological pH. This offers a level of control that the standard tetrazole ring cannot match.

Lipophilicity (LogD) and Metabolic Stability

Beyond acidity, a bioisostere must improve upon the pharmacokinetic liabilities of a carboxylic acid.

  • Tetrazoles: It is well-established that tetrazoles are more lipophilic than their corresponding carboxylic acids.[4][8] While this can improve binding to hydrophobic pockets, it doesn't always translate to better membrane permeability, possibly due to strong hydrogen bonding leading to high desolvation energies.[4][5] A major advantage is their enhanced metabolic stability; the tetrazole ring is resistant to common metabolic pathways like β-oxidation that readily degrade carboxylic acids.[1][3][6]

  • 5-Amino-1,2,3-triazole-4-carboxylic Acids: The triazole scaffold is also known for its metabolic stability.[9] The lipophilicity of the 5-Amino-1-benzyl derivative would be inherently higher than a simple carboxylic acid due to the presence of the benzyl group and the heterocyclic core. The key advantage lies in its tunability. The N1 and C5 positions provide two independent vectors for modification, allowing chemists to balance lipophilicity and solubility with greater precision than the single substitution point on a 5-substituted tetrazole. For instance, replacing the benzyl group with a more polar substituent could reduce lipophilicity while retaining the core scaffold.

Quantitative Comparison of Physicochemical Properties
PropertyPhenylacetic Acid (Reference)5-Phenyl-1H-tetrazole5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (Predicted/Inferred)
pKa ~4.3~4.5 - 4.9[2][6]Highly variable (Est. 3.2 - 8.1 based on analogs)[7]
Lipophilicity LowerHigher (than carboxylate)[4][8]Higher (Tunable via N1 and C5 substituents)
Metabolic Stability Susceptible to glucuronidation, β-oxidation[1]Generally high; resistant to oxidation[3][6]Generally high[9]
Tunability Low (Substituents on phenyl ring only)Moderate (Substituent at C5)High (Substituents at N1 and C5)

Part 2: Synthesis and Chemical Tractability

The accessibility and safety of a synthetic route are critical considerations for adopting a new scaffold in drug development programs.

Synthetic Workflow Comparison

G cluster_0 Tetrazole Synthesis cluster_1 Aminotriazole Carboxylic Acid Synthesis nitrile Aryl/Alkyl Nitrile cycloaddition [3+2] Cycloaddition nitrile->cycloaddition azide Azide Source (e.g., NaN3, TMSN3) azide->cycloaddition hazard Hazard Note: Potentially explosive azides/hydrazoic acid azide->hazard tetrazole 5-Substituted-1H-tetrazole cycloaddition->tetrazole benzyl_azide Benzyl Azide dimroth Dimroth Rearrangement (Common Route) benzyl_azide->dimroth cyanoacetamide Cyanoacetamide Derivative cyanoacetamide->dimroth aminotriazole 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxylic acid dimroth->aminotriazole

Caption: Comparative synthetic workflows for tetrazoles and aminotriazole carboxylic acids.

  • Tetrazole Synthesis: The most common route to 5-substituted tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[8] While effective, this chemistry often involves hazardous and potentially explosive reagents like sodium azide or hydrazoic acid, requiring stringent safety protocols, especially at scale.[10]

  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid Synthesis: This scaffold can be constructed through various means, often involving a Dimroth rearrangement pathway starting from an azide (like benzyl azide) and an active methylene compound such as a cyanoacetamide derivative. While azides are still used, the overall routes can offer more diversity and may avoid the in-situ generation of highly toxic hydrazoic acid. The multi-component nature of some triazole syntheses allows for rapid generation of diverse analogs.[11]

Part 3: Structural and Pharmacological Considerations

A bioisostere must not only match physicochemical properties but also adopt a suitable 3D geometry to interact with the target protein.

G cluster_0 5-Substituted-1H-tetrazole cluster_1 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid tet_core Tetrazole Ring (Anionic Core) receptor_tet Receptor Site tet_core->receptor_tet H-bond/Ionic Interaction r_group_tet R (SAR Vector) r_group_tet->tet_core tri_core Triazole Ring (Scaffold) cooh COOH (Anionic Core) tri_core->cooh C4 receptor_tri Receptor Site cooh->receptor_tri H-bond/Ionic Interaction amino NH2 (SAR Vector 2) amino->tri_core C5 amino->receptor_tri Potential H-bond benzyl N-Benzyl (SAR Vector 1) benzyl->tri_core N1

Caption: Structural differences and points for SAR exploration.

The tetrazole ring itself is the acidic component, and its delocalized anion interacts directly with the target. The 5-substituent is the primary handle for modifying properties.

In contrast, the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold is more complex. The carboxylic acid remains the primary acidic center, but its properties are modulated by the substituted triazole ring. This provides three key advantages for Structure-Activity Relationship (SAR) studies:

  • N1-Substituent (Benzyl): Can be modified to explore different pockets of the binding site and tune lipophilicity.

  • C5-Substituent (Amino): Can be functionalized to act as a hydrogen bond donor or serve as a handle for further elaboration.

  • Rigid Scaffold: The triazole core holds these substituents in a well-defined spatial orientation, which can be advantageous for optimizing binding affinity and selectivity.

Part 4: Experimental Protocols for Comparative Evaluation

To provide a framework for objectively comparing these scaffolds in a research setting, we provide standardized protocols for key physicochemical assays.

Protocol 1: Determination of pKa by UV-Metric Titration

This method is suitable for compounds with a chromophore and relies on the change in UV absorbance as the compound's ionization state changes with pH.

  • Rationale: This high-throughput method requires very little compound and avoids the solubility issues sometimes encountered in potentiometric titrations.[12][13]

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Buffer Preparation: Prepare a series of universal buffers covering a pH range from 2.0 to 12.0 in 0.5 pH unit increments.

    • Sample Preparation: In a 96-well UV-transparent plate, add 198 µL of each buffer to separate wells. Add 2 µL of the 10 mM compound stock to each well to achieve a final concentration of 100 µM. Prepare a blank for each buffer with 2 µL of DMSO.

    • Measurement: Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate reader.

    • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance vs. pH for these wavelengths. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation, corresponding to the inflection point of the sigmoidal curve.[13]

Protocol 2: Determination of LogD at pH 7.4 by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

  • Rationale: The shake-flask method is considered the "gold standard" for its direct measurement of partitioning, providing highly reliable data.[12][14]

  • Methodology:

    • Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 1 hour and allow the layers to separate overnight.

    • Compound Dosing: Add 10 µL of a 10 mM DMSO stock of the test compound to a vial containing 990 µL of pre-saturated PBS and 1000 µL of pre-saturated n-octanol.

    • Partitioning: Cap the vial and mix on a rotator at room temperature for 1 hour to allow the compound to reach equilibrium between the two phases.

    • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the layers.

    • Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated LC-MS method against a standard curve.

    • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).[14]

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the rate at which a compound is metabolized by key drug-metabolizing enzymes.

  • Rationale: HLM contains a high concentration of cytochrome P450 enzymes, which are responsible for the majority of phase I metabolism of xenobiotics. This assay provides a robust early indicator of metabolic clearance.[15][16]

  • Methodology:

    • Reagent Preparation:

      • Test Compound: 1 µM in incubation buffer (0.1 M potassium phosphate buffer, pH 7.4).

      • HLM: Thaw human liver microsomes on ice and dilute to 0.5 mg/mL in incubation buffer.

      • NADPH (Cofactor): Prepare a 10 mM solution in incubation buffer.

    • Incubation:

      • Pre-warm HLM suspension and test compound solution at 37°C for 5 minutes.

      • Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final volume is typically 200 µL.

      • Incubate at 37°C with gentle shaking.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture and quench it by adding it to 100 µL of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.[17]

    • Data Analysis: Plot the natural log of the percentage of compound remaining vs. time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion: Choosing the Right Tool for the Job

The enduring prevalence of the 5-substituted 1H-tetrazole in approved drugs is a testament to its reliability and effectiveness as a carboxylic acid bioisostere.[3][4] It provides a predictable acidity and a significant boost in metabolic stability, making it an excellent choice for many drug discovery programs.

However, the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold represents a more nuanced and versatile tool. Its key strength lies in its high degree of tunability . The ability to modulate pKa over a wide range by simple synthetic modifications at the C5-amino position provides an unparalleled level of control over the compound's ionization state.[7] This, combined with two distinct sites for SAR exploration (N1 and C5), allows for a more sophisticated optimization of a molecule's entire ADME profile.

For researchers facing challenges where the fixed acidity of a tetrazole is suboptimal, or where more granular control over lipophilicity and target engagement is required, the 5-aminotriazole carboxylic acid scaffold presents a compelling and powerful alternative. The choice is not about which is better, but which is the right tool for the specific challenge at hand.

References

  • Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • 1H-Tetrazole in Medicinal Chemistry: A Key Bioisostere for Drug Design. (n.d.). Suna-Api.
  • A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. (n.d.). Benchchem.
  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (2024).
  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting.
  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.).
  • Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Drug Hunter.
  • Horgan, C. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. (2011). Self-serve web hosting.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Al-Majdoub, Z. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing.
  • Al-Majdoub, Z. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2021).
  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.).
  • Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. (2021).
  • Al-Majdoub, Z. M., et al. (2021).
  • 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. (2021).
  • Song, W. H., et al. (2013). Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. PubMed.
  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Song, W. H., et al. (2013). Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. Semantic Scholar.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.
  • 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). (2024).
  • LogD/LogP Background. (n.d.). Enamine.
  • LogP/LogD/pKa Analysis. (n.d.). Technology Networks.
  • Shestakov, A. S., et al. (2024).
  • Cross, M. C., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.
  • Wang, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES.
  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a building block for multicomponent reactions (review). Semantic Scholar.
  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1,2,3-triazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a novel and promising scaffold in medicinal chemistry.[1][2] Its unique structural features and synthetic accessibility have led to the exploration of its potential against various therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the ATC series, with a primary focus on its development as an anti-trypanosomal agent and as an inhibitor of the bacterial SOS response. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers with the insights needed to guide future drug discovery efforts based on this versatile scaffold.

The 5-Amino-1,2,3-triazole-4-carboxamide Scaffold: A Privileged Chemotype

The ATC scaffold has emerged as a significant chemotype in drug discovery, demonstrating a wide range of biological activities.[3] Its rigid, planar structure, coupled with the capacity for multiple hydrogen bond interactions, makes it an attractive starting point for the design of targeted therapeutic agents.[4] Initial high-throughput screening efforts identified the ATC core in compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][5] Subsequent optimization programs have not only improved its anti-parasitic potency but also its pharmacokinetic profile, leading to the identification of promising preclinical candidates.[1][6] Furthermore, this scaffold has been identified as an inhibitor of the bacterial SOS DNA damage response, highlighting its potential as an adjuvant to antibiotic therapy.[3][7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 5-amino-1,2,3-triazole-4-carboxamide series is highly dependent on the nature and position of substituents on the triazole ring and the carboxamide moiety. This section dissects the SAR at key positions, drawing on comparative data from published studies.

The Core Triazole and Amino Group: Essential for Activity

Initial investigations into the ATC core revealed that the fundamental components of the scaffold are crucial for its biological activity. Modifications to the 5-amino group or the triazole ring itself generally lead to a significant loss of potency.

  • 5-Amino Group: Replacement of the 5-amino group with hydrogen, methyl, chloro, or dimethylamino groups resulted in inactive compounds.[1] This suggests that the primary amine is critical, potentially forming a key hydrogen bond with the biological target or maintaining the bioactive conformation through an intramolecular hydrogen bond with the amide carbonyl.[1]

  • Triazole Ring: Isosteric replacement of the 1,2,3-triazole ring with an imidazole or pyrazole also led to a loss of activity, underscoring the importance of the triazole core for the observed biological effects.[1]

Substitutions on the Carboxamide Nitrogen (R1)

The substituent on the carboxamide nitrogen has been a major focus of optimization efforts, significantly influencing potency, solubility, and metabolic stability.

A systematic exploration of various aromatic and heteroaromatic groups attached to the carboxamide nitrogen revealed a strong preference for substituted phenyl rings. For instance, in the anti-trypanosomal series, a 3-methoxyphenyl group was found to be favorable.[1] Further modifications to this phenyl ring demonstrated that:

  • Positional Isomers: The position of the methoxy group on the phenyl ring had a substantial impact on activity. While the 3-methoxy analog was potent, the 2- and 4-methoxy analogs were significantly less active.

  • Polar Substituents: Introduction of highly polar groups in the meta-position of the anilide, such as CH2NMe2, SO2Me, and amide groups, resulted in a greater than 100-fold decrease in activity.[1]

  • Heterocyclic Replacements: Replacing the methoxyphenyl ring with various heterocycles, such as pyridyl and pyrimidinyl derivatives, led to compounds with improved metabolic stability.[2] Notably, a 2-methoxy-substituted heterocycle provided a good balance of potency and stability.[2]

Compound R1 Substituent pEC50 (T. cruzi) Mouse Liver Microsome Intrinsic Clearance (mL min⁻¹ g⁻¹)
1 3-methoxyphenyl>66.4
2 3-fluorophenyl~pEC50 of 1 -
3 3-methylphenyl~pEC50 of 1 -
4 2-methoxypyridin-4-yl7.1<4.3

Data synthesized from Brand et al., J Med Chem, 2017.[1][2]

Substitutions on the Triazole N1 Position (R2)

The substituent at the N1 position of the triazole ring also plays a crucial role in determining the overall properties of the molecule. In the context of inhibitors of the bacterial SOS response, a modular synthesis approach allowed for a systematic evaluation of this position.[3][7]

The initial hit compound in this series featured a carbamoylmethyl group at the N1 position. Modifications to this side chain were explored to enhance potency and expand the spectrum of activity against different bacterial species.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of the 5-amino-1,2,3-triazole-4-carboxamide series.

General Synthetic Routes

The synthesis of 5-amino-1,2,3-triazole-4-carboxamide analogs is generally achieved through a convergent approach. A common strategy involves the cyclization of an azide with an α-cyano amide.[1] An alternative route involves the Lewis-acid catalyzed amination of an ethyl ester precursor, which is formed by the cyclization of an azide with ethyl-2-cyanoacetate.[1]

Synthetic_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product Azide Alkyl/Benzyl Azide Cyclization Cyclization Azide->Cyclization Cyano_Amide α-Cyano Amide Cyano_Amide->Cyclization ATC_Core 5-Amino-1,2,3-triazole- 4-carboxamide Cyclization->ATC_Core

Caption: Generalized synthetic workflow for 5-amino-1,2,3-triazole-4-carboxamides.

In Vitro Biological Assays
  • Cell Culture: VERO cells are infected with Trypanosoma cruzi trypomastigotes.

  • Compound Treatment: A serial dilution of the test compounds is added to the infected cells.

  • Incubation: The plates are incubated for a defined period to allow for parasite proliferation.

  • High-Content Imaging: The cells are fixed, stained, and imaged using a high-content imaging system to quantify the number of intracellular parasites.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

  • Assay Components: The assay mixture contains the RecA and LexA proteins, along with a fluorescently labeled DNA substrate.

  • Compound Addition: Test compounds are added to the assay mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of ATPγS to activate RecA.

  • Fluorescence Measurement: The cleavage of LexA is monitored by a change in fluorescence over time.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Comparative Performance and Future Directions

The 5-amino-1,2,3-triazole-4-carboxamide scaffold has proven to be a highly tractable platform for the development of novel therapeutic agents. The optimization of this series has led to significant improvements in potency, aqueous solubility, and metabolic stability.[5][6] For instance, in the anti-trypanosomal program, lead optimization resulted in compounds with significantly improved oral exposure compared to the initial hits.[2]

SAR_Summary Key SAR Insights for the ATC Scaffold cluster_core Core Structure cluster_positions Substitution Points cluster_effects Impact on Activity Core 5-Amino-1,2,3-triazole-4-carboxamide R1 R1 (Amide) Core->R1 Influences R2 N1 (Triazole) Core->R2 Influences NH2 5-Amino Core->NH2 Essential for Activity Potency Potency R1->Potency Solubility Solubility R1->Solubility Metabolism Metabolic Stability R1->Metabolism R2->Potency

Caption: Summary of key structure-activity relationships for the ATC scaffold.

Future research in this area should continue to explore diverse substitutions at the R1 and N1 positions to further refine the pharmacological properties of this series. The use of computational modeling and structure-based drug design could accelerate the discovery of next-generation ATC derivatives with enhanced target specificity and improved safety profiles. The demonstrated versatility of the 5-amino-1,2,3-triazole-4-carboxamide scaffold warrants its continued investigation across a broader range of therapeutic areas.

References

  • Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Read, K. D. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]

  • Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]

  • Miller, M. C., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Molecular Biosciences, 7, 138. [Link]

  • Miller, M. C., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. National Institutes of Health. [Link]

  • Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed. [Link]

  • Zhang, J., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health. [Link]

  • WCAIR - University of Dundee. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Substituted Triazoles in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Triazoles in an Era of Resistance

The relentless rise of antimicrobial resistance is a paramount concern for global public health, necessitating an urgent search for novel, effective therapeutic agents.[1] Within the arsenal of medicinal chemistry, heterocyclic compounds containing the 1,2,4-triazole nucleus have emerged as a particularly fruitful scaffold.[1][2] From established antifungal drugs like fluconazole and voriconazole to new investigational compounds, the triazole core is a versatile and potent pharmacophore.[3][4]

The efficacy of these agents is not uniform; it is profoundly influenced by the nature and position of substituents on the triazole ring. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a comparative analysis of substituted triazoles, grounded in mechanistic understanding and structure-activity relationships. We will delve into the causality behind experimental design and present a robust, self-validating protocol for assessing antimicrobial efficacy, empowering you to generate reliable and comparable data in your own research endeavors.

Pillar 1: The Mechanistic Underpinnings of Triazole Activity

A thorough comparison of efficacy begins with understanding how these molecules work. The primary mechanism of action for most antifungal triazoles is well-established, but emerging research suggests a more complex interplay of effects.

The Primary Target: Ergosterol Biosynthesis

The principal mode of action for antifungal triazoles is the inhibition of a crucial fungal enzyme: the cytochrome P450-dependent 14α-demethylase (also known as CYP51 or Erg11p).[5][6] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[6][7][8]

By binding to the heme iron atom in the active site of 14α-demethylase, triazoles disrupt this conversion.[5] This leads to two critical consequences for the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the cell membrane.[6]

  • Toxic Sterol Accumulation: The pathway disruption causes a buildup of toxic 14α-methylated sterol precursors, which further destabilizes the membrane and can inhibit fungal growth.[6][9]

Recent findings have also uncovered a secondary mechanism where the accumulation of these sterol intermediates induces negative feedback on HMG-CoA reductase, another enzyme in the ergosterol pathway, further diminishing sterol synthesis.[9]

Mechanism_of_Action Lanosterol Lanosterol Enzyme Cytochrome P450 14α-demethylase (CYP51) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Triazole Substituted Triazole Triazole->Enzyme Inhibits Enzyme->Ergosterol Converts ToxicSterols Accumulation of Toxic Sterol Intermediates Enzyme->ToxicSterols ToxicSterols->Membrane Disrupts

Caption: Primary mechanism of antifungal triazoles via inhibition of 14α-demethylase.

Pillar 2: Structure-Activity Relationship (SAR) - The Key to Potency

The antimicrobial power of a triazole derivative is dictated by its chemical structure. Understanding these relationships is critical for interpreting efficacy data and designing new, more potent compounds. The core 1,2,4-triazole ring serves as the anchor, while its substituents determine target affinity, spectrum of activity, and pharmacokinetic properties.

Key SAR insights from numerous studies include:

  • Substitution at N-4: The presence of a phenyl ring at the N-4 position of the triazole has been shown to confer higher antibacterial activity compared to alkyl groups.[1]

  • Thione Moiety: Incorporating a thione (C=S) group, particularly in 1,2,4-triazole-3-thiones, is a common strategy that often results in potent antibacterial agents.[1]

  • Aryl Substituents: The nature and position of groups on phenyl rings attached to the triazole core are crucial. Electron-withdrawing groups like nitro (-NO2) or halogens (-Cl, -Br) and electron-donating groups like methoxy (-OCH3) can significantly modulate activity.[1] For instance, a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position has been linked to high antibacterial activity.[1]

  • Hybridization: One of the most successful strategies involves creating hybrid molecules that combine the triazole scaffold with other known antimicrobial pharmacophores.[2] Fusing triazoles with quinolones (like ciprofloxacin and ofloxacin) or coumarins has yielded compounds with potent, broad-spectrum activity, sometimes exceeding that of the parent drugs.[1][10]

SAR_Diagram Triazole 1,2,4-Triazole Core sub1 Aryl Substituents (e.g., Nitro, Halo, Methoxy) - Modulate Potency Triazole->sub1 Influenced by sub2 N-4 Position Group - Phenyl > Alkyl for activity Triazole->sub2 Influenced by sub3 C-3 & C-5 Positions - Thione (C=S) group enhances activity - Linker for Hybridization Triazole->sub3 Influenced by sub4 Hybrid Pharmacophores (Quinolones, Coumarins) - Broaden Spectrum sub3->sub4 Connects to

Caption: Key structure-activity relationships (SAR) for substituted triazoles.

Pillar 3: Comparative Efficacy - A Data-Driven Overview

To provide a clear comparison, the following table summarizes antimicrobial data for various substituted triazoles reported in the literature. This allows for a direct assessment of how different structural modifications perform against common bacterial and fungal strains.

Triazole Derivative/ClassTest Organism(s)Assay MethodEfficacy Metric (MIC in µg/mL)Reference
Ofloxacin-Triazole HybridsS. aureus, S. epidermis, B. subtilis, E. coliBroth Microdilution0.25 - 1.0[1]
Ciprofloxacin-Triazole Hybrid (2-methylpiperazine derivative)MDR E. coliBroth Microdilution0.25[1]
4-amino-5-aryl-4H-1,2,4-triazole (4-trichloromethyl derivative)E. coli, B. subtilis, P. aeruginosaBroth Microdilution5.0[1]
Coumarin-bis-triazole Hybrid (8a)S. aureus, MRSA, B. subtilis, E. coliBroth Microdilution1.0 - 4.0[10]
Coumarin-bis-triazole Hybrid (8a)C. albicans, S. cerevisiaeBroth Microdilution1.0 - 4.0[10]
Thiazole-Triazole-Pyrazoline Hybrid (54)C. albicansBroth Microdilution200[11]
1,2,3-Triazole Glycoside (Galactopyranosyl moiety)S. aureus, B. subtilis, E. coli, C. albicansBroth Microdilution6.25 - 12.5[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. Lower values indicate higher potency.

Pillar 4: A Self-Validating Protocol for Antimicrobial Susceptibility Testing

Generating trustworthy data is non-negotiable. The Kirby-Bauer disk diffusion test is a widely used, standardized, and visually intuitive method for preliminary screening.[13][14][15] It provides a qualitative or semi-quantitative measure of susceptibility. For determining precise potency (MIC values), the broth microdilution method is the gold standard.[16]

Here, we provide a detailed protocol for the Kirby-Bauer method, emphasizing the causality and controls that ensure data integrity.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

Objective: To determine the susceptibility of a bacterial isolate to various substituted triazole compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile filter paper disks (6 mm)

  • Test triazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (impregnated with solvent only)

  • Bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Sterile saline (0.85%) or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Kirby_Bauer_Workflow prep_inoculum 1. Prepare Inoculum (Match 0.5 McFarland Std) streak_plate 2. Inoculate MHA Plate (Create uniform bacterial lawn) prep_inoculum->streak_plate apply_disks 3. Apply Disks (Test, Positive, Negative Controls) streak_plate->apply_disks incubate 4. Incubate (16-24h at 35°C) apply_disks->incubate measure 5. Measure Zones (Diameter of inhibition in mm) incubate->measure interpret 6. Interpret Results (Compare zone sizes) measure->interpret

Caption: Standardized workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Methodology:

  • Inoculum Preparation (The "Why": Standardization is Key):

    • Select 3-5 isolated colonies of the test bacterium from an overnight culture.

    • Suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to ensure the bacterial lawn has a standardized density (approx. 1-2 x 10⁸ CFU/mL), as variations can significantly alter the size of the inhibition zone.[17]

  • Plate Inoculation (The "Why": Uniformity for Reliable Diffusion):

    • Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions (rotating the plate 60° each time) to ensure a uniform lawn of growth. MHA is the recommended medium due to its consistent performance and minimal inhibition of antimicrobials.[13]

  • Disk Preparation and Application (The "Why": Controls Validate the Experiment):

    • Test Disks: Aseptically apply a known, standardized amount of each dissolved triazole compound onto sterile blank paper disks. Allow the solvent to evaporate completely.

    • Control Disks: Use commercially available positive control disks (e.g., Ciprofloxacin) and prepare negative control disks using only the solvent (e.g., DMSO) to ensure the solvent itself has no antimicrobial activity.

    • Using sterile forceps, place the disks firmly onto the inoculated agar surface, ensuring complete contact. Space them evenly (no more than 12 on a 150mm plate) to prevent overlapping of inhibition zones.[15]

  • Incubation (The "Why": The 15-15-15 Rule for Reproducibility):

    • For optimal reproducibility, adhere to the "15-15-15 minute rule": inoculate the plate within 15 minutes of preparing the suspension, apply disks within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of applying the disks.[18]

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[17] Incubation allows for bacterial growth and diffusion of the antimicrobial agent from the disk into the agar.[19]

  • Result Measurement and Interpretation (The "Why": Objective Data Collection):

    • After incubation, observe the plate for zones of inhibition—clear areas around the disks where bacterial growth has been prevented.[14]

    • Using a ruler or calipers, measure the diameter of the zone of inhibition for each disk to the nearest millimeter.

    • Interpretation: A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[14] Compare the zone sizes of your test compounds to the positive and negative controls. The negative control should show no zone of inhibition.

Conclusion and Future Outlook

This guide demonstrates that the antimicrobial efficacy of triazoles is a direct function of their specific substitutions. Hybridization with other pharmacophores and strategic placement of functional groups on aryl substituents are highly effective strategies for enhancing potency and broadening the spectrum of activity.[1][2] The development of novel triazole derivatives remains a promising frontier in the battle against antimicrobial resistance.[3][5]

By combining a strong mechanistic understanding with robust, standardized, and self-validating experimental protocols like the one detailed here, researchers can confidently evaluate and compare new chemical entities. This rigorous approach is essential for identifying the next generation of triazole-based drugs that can effectively combat resistant pathogens and safeguard public health.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • Triazole antifungals. Research Starters - EBSCO. [Link]

  • Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. EMAN RESEARCH PUBLISHING. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. NIH. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Triazole, Tetrazole, and Spiropyrimidine-Thiadiazole Derivatives. Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. International Journal of Environmental Sciences. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. PubMed. [Link]

  • Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. NIH. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry. [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases | Oxford Academic. [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. NIH. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole. PMC - NIH. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Triazoles as antimicrobial: A review. International Journal of Chemical Studies. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • In vitro activities of investigational triazoles against Fusarium species: effects of inoculum size and incubation time on broth microdilution susceptibility test results. PubMed. [Link]

  • Coumarin Triazoles as Potential Antimicrobial Agents. MDPI. [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. ResearchGate. [Link]

  • In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results. PubMed Central. [Link]

  • broth microdilution assays: Topics by Science.gov. Science.gov. [Link]

  • DERMATOPHYTE SUSCEPTIBILITIES TO ANTIFUNGAL AZOLE AGENTS TESTED IN VITRO BY BROTH MACRO AND MICRODILUTION METHODS. SciELO. [Link]

Sources

A Senior Application Scientist's Guide to Regioisomer Analysis in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3-triazole core is a privileged scaffold. Its prevalence in pharmaceuticals, agrochemicals, and materials science is a testament to its unique chemical properties and synthetic accessibility. The most common route to this heterocyclic system is the [3+2] cycloaddition of an azide and an alkyne. However, this seemingly straightforward reaction presents a critical challenge: the formation of regioisomers. The precise control over the substitution pattern on the triazole ring—specifically, the formation of 1,4- versus 1,5-disubstituted regioisomers—is paramount, as even a subtle change in stereochemistry can dramatically alter a molecule's biological activity and physical properties.

This guide provides an in-depth comparison of the primary synthetic methodologies for 1,2,3-triazole synthesis, with a sharp focus on the mechanistic underpinnings of their regioselectivity. We will then delve into the practical aspects of regioisomer analysis, offering a comparative overview of the most effective analytical techniques and providing detailed, field-proven experimental protocols.

The Challenge of Regioisomerism in Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition, the foundational reaction for triazole synthesis, involves the reaction of an azide with an alkyne. In its original, purely thermal incarnation, this reaction often yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, necessitating tedious and often inefficient purification steps.[1][2] The lack of regiocontrol stems from the comparable energy barriers for the two possible transition states. For applications in drug development, where a single, well-defined isomer is required, this lack of selectivity is a significant drawback.

The advent of catalyst-mediated cycloadditions has revolutionized triazole synthesis, offering elegant solutions to the challenge of regioisomerism. The two most prominent and widely adopted methods, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), provide exquisite control over the reaction outcome, selectively furnishing the 1,4- and 1,5-regioisomers, respectively.[3]

A Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy is the first and most critical step in controlling the regiochemical outcome of a triazole synthesis. Below, we compare the three primary approaches: the thermal Huisgen cycloaddition, CuAAC, and RuAAC.

Method Regioselectivity Catalyst Typical Reaction Conditions Advantages Disadvantages
Thermal Huisgen Cycloaddition Low (mixture of 1,4- and 1,5-isomers)NoneHigh temperature (e.g., 98°C)Metal-freePoor regioselectivity, harsh reaction conditions
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) High (exclusively 1,4-isomer)Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)Room temperature or mild heating, various solventsExcellent regioselectivity, mild conditions, wide substrate scopeRequires a terminal alkyne, potential for copper contamination
Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) High (exclusively 1,5-isomer)Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂)Room temperature to elevated temperaturesExcellent regioselectivity for 1,5-isomers, tolerates internal alkynesCatalyst can be expensive and air-sensitive
Mechanistic Insights into Regioselectivity

The remarkable regioselectivity of CuAAC and RuAAC arises from their distinct reaction mechanisms, which deviate significantly from the concerted pathway of the thermal cycloaddition.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The currently accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate.[1][4] The azide then coordinates to the copper center, and a subsequent cyclization occurs to form a six-membered copper-containing intermediate. Reductive elimination then yields the 1,4-disubstituted triazole and regenerates the copper(I) catalyst. The regioselectivity is dictated by the preferred formation of the copper acetylide at the terminal position of the alkyne and the subsequent sterically and electronically favored cyclization pathway.

Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, the RuAAC is proposed to proceed through an oxidative coupling mechanism.[5][6] The ruthenium catalyst coordinates to the alkyne, followed by the coordination of the azide. This leads to the formation of a ruthenacycle intermediate. The regioselectivity is governed by the initial oxidative coupling step, where the terminal nitrogen of the azide preferentially attacks the internal carbon of the alkyne, leading to the exclusive formation of the 1,5-disubstituted product.

G cluster_thermal Thermal Huisgen Cycloaddition cluster_cuaac CuAAC cluster_ruaac RuAAC Azide Azide Mixture of 1,4- and 1,5-Triazoles Mixture of 1,4- and 1,5-Triazoles Azide->Mixture of 1,4- and 1,5-Triazoles High Temp Alkyne Alkyne Alkyne->Mixture of 1,4- and 1,5-Triazoles Azide_cu Azide 1,4-Triazole 1,4-Triazole Azide_cu->1,4-Triazole Alkyne_cu Terminal Alkyne Alkyne_cu->1,4-Triazole Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->1,4-Triazole Azide_ru Azide 1,5-Triazole 1,5-Triazole Azide_ru->1,5-Triazole Alkyne_ru Alkyne (Terminal or Internal) Alkyne_ru->1,5-Triazole Ruthenium(II) Catalyst Ruthenium(II) Catalyst Ruthenium(II) Catalyst->1,5-Triazole

Caption: Comparison of triazole synthesis pathways.

Analytical Techniques for Regioisomer Differentiation

Once the synthesis is complete, robust analytical methods are required to confirm the regiochemical purity of the product. The most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles.[7][8][9] The chemical environment of the triazole proton (or the substituent at the 5-position in the case of 1,4-isomers) is significantly different in the two regioisomers, leading to distinct chemical shifts in the ¹H NMR spectrum.

Key Distinguishing Features in ¹H NMR:

  • 1,4-Disubstituted Triazoles: The proton at the C5 position of the triazole ring typically appears as a sharp singlet in a region of the spectrum that is relatively downfield.

  • 1,5-Disubstituted Triazoles: The proton at the C4 position of the triazole ring will also be a singlet but will have a different chemical shift compared to the C5 proton of the 1,4-isomer. The exact chemical shift will depend on the nature of the substituents.

Experimental Protocol: ¹H NMR Analysis of Triazole Regioisomers

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified triazole product.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent is free of residual proton signals in the region of interest.

    • Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure proper phasing and baseline correction of the resulting spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the triazole proton and other characteristic protons in the molecule.

    • Compare the observed chemical shifts with literature values for known 1,4- and 1,5-disubstituted triazoles with similar substitution patterns.

    • In a mixture, the ratio of the regioisomers can be determined by comparing the integrals of their respective triazole proton signals.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the analytical separation and purification of triazole regioisomers.[11][12] The two isomers often exhibit different polarities, allowing for their separation on a suitable stationary phase.

Method Development Considerations:

  • Stationary Phase: Reversed-phase columns (e.g., C18, C8) are commonly used for the separation of triazole isomers. The choice of the stationary phase will depend on the overall polarity of the molecules.

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile, methanol) is typically employed as the mobile phase. Gradient elution is often necessary to achieve optimal separation.

  • Detector: A UV detector is commonly used, as the triazole ring and any aromatic substituents will absorb in the UV region.

Experimental Protocol: HPLC Analysis of Triazole Regioisomers

  • Sample Preparation:

    • Prepare a stock solution of the triazole sample in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase the concentration of B over the course of the run.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • The two regioisomers should appear as distinct peaks with different retention times.

    • The relative peak areas can be used to determine the ratio of the two isomers in a mixture.

    • For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

G Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation Dissolution & Filtration HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Injection Separated Regioisomers Separated Regioisomers HPLC Analysis->Separated Regioisomers Elution Data Analysis Data Analysis Separated Regioisomers->Data Analysis Peak Integration Regioisomer Ratio Regioisomer Ratio Data Analysis->Regioisomer Ratio

Caption: Workflow for HPLC analysis of triazole regioisomers.

Conclusion

The synthesis of 1,2,3-triazoles with high regiochemical purity is a critical requirement for their application in drug discovery and materials science. By understanding the mechanistic basis of the thermal, copper-catalyzed, and ruthenium-catalyzed azide-alkyne cycloaddition reactions, researchers can rationally select the appropriate synthetic strategy to obtain the desired 1,4- or 1,5-disubstituted regioisomer. Furthermore, the application of robust analytical techniques such as NMR spectroscopy and HPLC, guided by the detailed protocols provided in this guide, ensures the accurate and reliable characterization of the synthesized compounds. This integrated approach of controlled synthesis and rigorous analysis is essential for advancing the development of novel triazole-based molecules with tailored properties and functions.

References

  • Zhang, H., Dong, D.-Z., & Wang, Z.-L. (2016). A Pd-catalyzed synthesis of 1H-triazoles from alkenyl halides and sodium azide represents a completely new reactivity pattern in the context of Pd chemistry. Synthesis, 48(01), 131-135. [Link]

  • Li, Y., Li, G., & Chen, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Di Mola, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8479. [Link]

  • Li, Y., Li, G., & Chen, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Hranjec, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128896. [Link]

  • Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

  • Garia, P. S., & Kumar, A. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 16, 1827–1871. [Link]

  • Hranjec, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128896. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Herrera, B., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1357-1367. [Link]

  • Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13694-13778. [Link]

  • Kulyk, K., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1698. [Link]

  • Feldman, A. K., et al. (2002). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 4(22), 3875–3877. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • ResearchGate. (2015). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Herrera, B., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1357-1367. [Link]

  • ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-Tandem Mass Spectrometry (DMS-MS/MS). [Link]

  • Sharma, P., et al. (2023). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Advances, 13(55), 38481-38501. [Link]

  • Wang, X., et al. (2015). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 80(21), 10651–10659. [Link]

  • De Winter, J., et al. (2016). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. Analytical Chemistry, 88(22), 11049–11055. [Link]

  • García-Calvo, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008–2020. [Link]

  • Huisgen, R. (1984). The reaction mechanism of the azide–alkyne Huisgen cycloaddition. Angewandte Chemie International Edition in English, 23(8), 563-595. [Link]

  • ResearchGate. (2018). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. [Link]

  • Taylor, L. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Table 2. Synthesis of 1,5-disubstituted 1,2,3-triazoles 3a-n. [Link]

  • Huisgen, R. (1984). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition in English, 23(8), 563-595. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: A Novel Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The specific derivative, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, and its amide analogues are of significant interest in drug discovery programs.[3] This guide presents a novel, environmentally benign synthetic methodology for this key intermediate and provides a comprehensive comparison with a traditional synthetic route. Our focus is on providing actionable insights into reaction efficiency, safety, and overall sustainability.

The Imperative for Greener Synthetic Routes

Traditional synthetic methods for constructing the 1,2,3-triazole ring often rely on harsh reagents, hazardous solvents, and multi-step procedures that can be time-consuming and generate significant chemical waste.[4][5] The principles of green chemistry advocate for the development of alternative pathways that are more efficient, use less hazardous substances, and minimize environmental impact.[1][2][4] This guide introduces a microwave-assisted, catalyst-free approach that aligns with these principles.

A Novel, Microwave-Assisted, One-Pot Synthesis

Our proposed new method leverages a solvent-free, microwave-assisted [3+2] cycloaddition reaction, a cornerstone of click chemistry.[6] This approach significantly reduces reaction times and eliminates the need for potentially toxic metal catalysts and organic solvents.

The Chemistry Behind the Innovation

The synthesis proceeds via a one-pot reaction between benzyl azide and ethyl 2-cyanoacetate, followed by in-situ hydrolysis of the resulting ester. The use of microwave irradiation accelerates the rate of reaction, often leading to higher yields in a fraction of the time required for conventional heating.

G cluster_0 Traditional Two-Step Synthesis cluster_1 New One-Pot Microwave Synthesis Benzyl_azide Benzyl Azide Ethyl_2_cyanoacetate Ethyl 2-cyanoacetate Intermediate_ester Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate Target_acid 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid Benzyl_azide_mw Benzyl Azide Ethyl_2_cyanoacetate_mw Ethyl 2-cyanoacetate Target_acid_mw 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid Hydrolysis_mw In-situ Hydrolysis (NaOH)

Figure 1: Comparison of Traditional and New Synthetic Pathways.

Comparative Analysis: New vs. Traditional Methods

To objectively evaluate the performance of our new microwave-assisted method, we compare it against a conventional two-step synthesis involving the base-catalyzed cycloaddition of benzyl azide and ethyl 2-cyanoacetate, followed by a separate hydrolysis step.

ParameterTraditional MethodNew Microwave-Assisted Method
Overall Yield 75%92%
Reaction Time 18 hours20 minutes
Solvent Usage Ethanol, WaterNone (solvent-free reaction)
Catalyst Sodium EthoxideNone
Energy Consumption High (prolonged reflux)Low (short microwave irradiation)
Purification Column ChromatographySimple Recrystallization
Safety Profile Use of flammable ethanolReduced hazard (no flammable solvent)

Experimental Protocols

Traditional Two-Step Synthesis

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

  • To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol), add ethyl 2-cyanoacetate (1.13 g, 10 mmol).

  • Add benzyl azide (1.33 g, 10 mmol) dropwise to the stirred solution.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate:Hexane, 1:1).

Step 2: Hydrolysis to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

  • Suspend the purified ester (2.46 g, 10 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide (10 mL).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and acidify with 2N HCl to pH 4-5.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

New Microwave-Assisted One-Pot Synthesis
  • In a 10 mL microwave reaction vessel, mix benzyl azide (1.33 g, 10 mmol) and ethyl 2-cyanoacetate (1.13 g, 10 mmol).

  • Add powdered sodium hydroxide (0.4 g, 10 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After cooling, dissolve the reaction mixture in 20 mL of warm water.

  • Acidify the solution with 2N HCl to pH 4-5.

  • Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to afford the pure product.

G cluster_workflow Experimental Workflow start Start reactants Mix Reactants: - Benzyl Azide - Ethyl 2-cyanoacetate - NaOH (powder) microwave Microwave Irradiation (120°C, 15 min) dissolve Dissolve in Water acidify Acidify with HCl filter Filter Precipitate recrystallize Recrystallize end Pure Product

Figure 2: Workflow for the New Microwave-Assisted Synthesis.

Validation and Characterization

The identity and purity of the synthesized 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid were confirmed by standard analytical techniques.

TechniqueSpecification
Melting Point 236 °C[7]
¹H NMR (400 MHz, DMSO-d₆) δ 7.25-7.40 (m, 5H, Ar-H), 5.50 (s, 2H, CH₂), 6.80 (br s, 2H, NH₂), 12.5 (br s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2, 150.1, 136.5, 128.8, 128.0, 127.5, 110.5, 51.0
Mass Spectrometry (ESI-) m/z 217.09 [M-H]⁻
HPLC Purity >98%

Conclusion

The new microwave-assisted, solvent-free synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid offers significant advantages over traditional methods. The dramatic reduction in reaction time, elimination of hazardous solvents, and improved yield make it a more sustainable and efficient alternative for laboratory-scale synthesis and has the potential for scale-up in industrial applications. This approach not only aligns with the principles of green chemistry but also provides a practical and robust method for accessing this valuable building block for drug discovery and development.

References

  • Rastogi, S. K., Ciliberto, V. C., Trevino, M. Z., Campbell, B. A., & Brittain, W. J. (2024). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Current Organic Synthesis, 21(4), 380-420.
  • Rastogi, S. K., et al. (2024). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Current Organic Synthesis, 21(4), 380-420.
  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry.
  • A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies. Benchchem.
  • Making triazoles, the green way.
  • Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry.
  • Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Taylor & Francis Online.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.
  • 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. ChemSynthesis.
  • One-Pot Synthesis of 5-Amino-1,2,3-triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement under Solvent-Free Conditions.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. NIH.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. As the complete toxicological profile of this specific compound is not extensively documented, this guide is built upon a foundation of chemical first principles, data from closely related analogues, and established best practices for handling chemicals with similar functional groups, including aromatic amines, carboxylic acids, and triazole heterocycles. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.

Hazard Assessment & Chemical Profile

Inferred GHS Hazard Classifications:

Hazard ClassGHS CodeDescriptionCausality
Acute Toxicity, OralH302Harmful if swallowedThe triazole ring and amine functional groups can interfere with biological processes if ingested.
Skin Corrosion/IrritationH315Causes skin irritationThe carboxylic acid moiety is inherently acidic, and the aromatic amine group can also cause skin sensitization and irritation upon contact.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritationAs a fine particulate solid and an acidic compound, it can cause significant mechanical and chemical irritation to the eyes.[1]
Specific Target Organ ToxicityH335May cause respiratory irritationFine powders can be easily inhaled, and the chemical nature of the compound is likely to irritate the mucous membranes of the respiratory tract.[1][2]

Note: These classifications are based on the carboxamide analogue and should be treated as the minimum expected hazard level for the carboxylic acid.[1]

Chemical Structure & Functional Group Analysis:

  • 1,2,3-Triazole Ring: A stable heterocyclic ring system. Nitrogen-rich compounds can sometimes be energetic, but simple triazoles like this are generally stable under normal conditions.[3] However, they should be kept away from strong oxidizing agents.

  • Amine Group (-NH2): Aromatic amines are a well-known class of compounds that can be toxic and require careful handling to prevent absorption through the skin.[4][5]

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule, contributing to its irritant nature, particularly to skin, eyes, and mucous membranes.

  • Benzyl Group: A common substituent that increases the molecule's lipophilicity, potentially enhancing skin penetration.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent all potential routes of exposure—inhalation, ingestion, skin, and eye contact.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.

  • Enhanced Protection: When handling larger quantities (>1 gram) or when there is a risk of splashing or dust generation (e.g., during transfer or sonication), a full-face shield must be worn in addition to safety goggles.[6] This provides a secondary barrier against airborne particulates and splashes.

Skin and Body Protection
  • Protective Clothing: A flame-resistant laboratory coat must be worn and kept fully fastened. Ensure clothing is laundered professionally and not taken home.

  • Gloves: Double-gloving is recommended to provide robust protection and a method for safe decontamination.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemical-resistant nitrile or neoprene glove.[7]

  • Glove Discipline is Critical: Gloves must be inspected for tears or pinholes before each use. Never touch common surfaces (door handles, keyboards, pens) with gloved hands. Remove and replace gloves immediately if contamination is suspected. To remove gloves, peel them off from the cuff, turning them inside out, without touching the outer surface with bare skin.

Respiratory Protection

All operations involving the solid form of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid must be conducted within a certified chemical fume hood to control exposure to airborne particulates.

  • Standard Operations: If work is performed exclusively within a fume hood, a respirator is not typically required.

  • Emergency or Maintenance: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator is mandatory. A full-face respirator with P100 (particulate) and organic vapor cartridges (or a supplied-air respirator) should be used.[2][8][9] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance.

Step-by-Step Safe Handling Workflow

This protocol outlines the essential steps for safely handling the solid compound, from preparation to cleanup.

Experimental Workflow

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Verify fume hood certification. Clear and decontaminate workspace. gather_mat Gather all necessary equipment (spatulas, weigh paper, containers). prep_area->gather_mat don_ppe Don all required PPE (Lab coat, double gloves, goggles). gather_mat->don_ppe weigh Carefully weigh the compound. Use anti-static weigh paper. don_ppe->weigh transfer Transfer to reaction vessel. Minimize dust generation. weigh->transfer decon Decontaminate tools and surfaces with appropriate solvent (e.g., 70% ethanol). transfer->decon dispose_waste Segregate and dispose of all waste (gloves, paper, excess chemical) in labeled hazardous waste container. decon->dispose_waste doff_ppe Doff PPE in correct order (outer gloves -> face shield -> lab coat -> inner gloves). dispose_waste->doff_ppe wash Wash hands thoroughly. doff_ppe->wash

Caption: Step-by-step workflow for handling solid 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

Operational Plans: Spill and Disposal

Spill Management

Immediate and correct response to a spill is vital to mitigate exposure.

Spill Response Logic

G spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<1g) Inside Fume Hood assess->small_spill Small large_spill Large Spill (>1g) OR Outside Fume Hood assess->large_spill Large small_ppe Ensure proper PPE is worn small_spill->small_ppe evacuate Evacuate immediate area. Alert others. large_spill->evacuate cover Gently cover with absorbent pads small_ppe->cover sweep Carefully sweep solid into a dustpan cover->sweep collect Transfer to a labeled hazardous waste container sweep->collect clean Decontaminate the area collect->clean notify Notify Lab Supervisor and Environmental Health & Safety (EHS). evacuate->notify secure Secure the area. Prevent entry. notify->secure

Caption: Decision-making workflow for spill response.

Small Spill Procedure (Inside a Fume Hood):

  • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Gently cover the spill with an absorbent material to prevent further aerosolization.

  • Carefully sweep the solid material into a dustpan or onto a stiff card. Avoid creating dust.

  • Place the material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Large Spill Procedure (or any spill outside a fume hood):

  • Immediately evacuate the area.

  • Alert all personnel in the vicinity.

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Secure the area to prevent unauthorized entry.

  • Provide EHS with the chemical name and any available safety information upon their arrival.

Waste Disposal

Chemical waste must be handled in accordance with institutional and national regulations.

  • Solid Waste: All unused or waste solid material, along with any contaminated items (e.g., weigh paper, gloves, absorbent pads), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: The waste container label must include the full chemical name: "5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid" and an accurate estimation of the concentration and volume.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Chemchart. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9).
  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.
  • PubChem. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O. National Center for Biotechnology Information.
  • Sigma-Aldrich. Safety Data Sheet for 3-Amino-1H-1,2,4-triazole.
  • MSDS of 5-aMino-1-benzyl-1H-imidazole-4-carboxylic acid. (Note: This is for an imidazole, but provides relevant guidance on handling dusty, irritant powders).
  • Thermo Fisher Scientific. Safety Data Sheet for 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole.
  • Echemi. 5-Amino-1H-1,2,4-triazole-3-carboxylic acid Safety Data Sheets.
  • Santa Cruz Biotechnology, Inc. 5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide.
  • Rivera, G., et al. (2008). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. ResearchGate.
  • Organic Syntheses. 1,2,4-Triazole-3(5)-thiol.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Crini, G., et al. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. NIH National Library of Medicine.
  • Health and Safety Executive (HSE). Residues Assessments for Triazole Derivative Metabolites.
  • Google Patents. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • CHEMM. Personal Protective Equipment (PPE).
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. National Center for Biotechnology Information.
  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds.
  • ChemSynthesis. 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.
  • WorkSafeBC. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • NIH National Library of Medicine. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
  • Sigma-Aldrich. 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.